molecular formula C12H12N2O3 B1457188 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone CAS No. 1187055-95-3

5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Cat. No.: B1457188
CAS No.: 1187055-95-3
M. Wt: 232.23 g/mol
InChI Key: RHNNTVMBECGTHN-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNNTVMBECGTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222440
Record name 5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1187055-95-3
Record name 5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1187055-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The molecule's unique architecture, featuring a chiral cyclohexenone core bonded to a nitropyridine moiety, necessitates a multi-technique approach for unambiguous structural elucidation. This document details the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present not only the methodologies but also the underlying scientific rationale for experimental design and data interpretation, offering a robust protocol for researchers engaged in the synthesis and analysis of novel small molecules.

Introduction and Strategic Overview

The compound this compound (CAS 1187055-95-3) represents a confluence of structural motifs known for their biological activity.[1] The nitropyridine group is a key building block in the synthesis of various bioactive molecules, including kinase inhibitors and agrochemicals.[2][3] The α,β-unsaturated ketone of the cyclohexenone ring is a classic Michael acceptor, often implicated in covalent interactions with biological targets. The chiral center at the 5-position introduces stereochemical complexity that is critical for receptor binding and pharmacological efficacy.

Given this context, a rigorous and unequivocal confirmation of the molecular structure is the foundational requirement for any further investigation, from preclinical screening to quality control in manufacturing. This guide establishes a systematic workflow for achieving this confirmation, ensuring the identity, purity, and structural integrity of the target compound.

Analytical Workflow: A Multi-Spectroscopic Approach

The characterization of a novel chemical entity is a process of assembling evidence. No single technique can provide a complete picture. Our strategy relies on the synergistic use of multiple spectroscopic methods, where each technique provides a unique and complementary piece of the structural puzzle. The workflow is designed to be self-validating, with data from one method corroborating the interpretations of another.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of Target Compound (e.g., Condensation Reaction) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS Purified Sample FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Purified Sample UVVis UV-Vis Spectroscopy (Conjugated System) Purification->UVVis Purified Sample Data Data Integration & Interpretation NMR->Data MS->Data FTIR->Data UVVis->Data Structure Final Structure Confirmed Data->Structure

Caption: Integrated workflow for synthesis, purification, and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are essential to map out the connectivity and chemical environment of every atom.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-defined residual solvent peak.[4]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for concentration).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to reveal distinct signals for the pyridine ring, the enone system, and the aliphatic cyclohexene ring. The chirality at C5 renders the methylene protons at C4 and C6 diastereotopic, meaning they are chemically non-equivalent and should appear as complex multiplets.[5]

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.10d1HH-2' (Pyridine)Adjacent to the nitro group and ring nitrogen; highly deshielded.
~8.85d1HH-6' (Pyridine)Adjacent to the ring nitrogen; deshielded.
~7.50dd1HH-5' (Pyridine)Coupled to both H-2' and H-6'.[6]
~6.15s1HH-2 (Vinylic)Singlet due to no adjacent protons; deshielded by the enone system.[5]
~2.80-2.60m1HH-5 (Aliphatic)Methine proton adjacent to the methyl group and methylene groups.
~2.55-2.30m2HH-4 (Methylene)Diastereotopic protons, appearing as a complex multiplet.[7]
~2.25-2.05m2HH-6 (Methylene)Diastereotopic protons, appearing as a complex multiplet.
~1.15d3H-CH₃Doublet due to coupling with the H-5 proton.
Predicted ¹³C NMR Data and Interpretation (101 MHz, CDCl₃)

The ¹³C spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon. The carbonyl and vinylic carbons of the enone system are expected at characteristic downfield shifts.

Predicted Shift (δ, ppm)AssignmentRationale
~198.5C-1 (C=O)Typical chemical shift for a conjugated cyclohexenone carbonyl.[5]
~162.0C-3 (Vinylic)Vinylic carbon attached to the pyridine ring, deshielded.
~154.0C-2' (Pyridine)Aromatic carbon adjacent to nitrogen.
~151.0C-6' (Pyridine)Aromatic carbon adjacent to nitrogen.
~149.0C-3' (Pyridine)Aromatic carbon bearing the nitro group.
~145.0C-4' (Pyridine)Aromatic carbon attached to the cyclohexenone ring.
~124.0C-5' (Pyridine)Aromatic carbon coupled to protons.[8][9]
~123.0C-2 (Vinylic)Vinylic carbon with an attached proton.
~44.5C-6 (Methylene)Aliphatic sp³ carbon.
~38.0C-4 (Methylene)Aliphatic sp³ carbon.
~30.5C-5 (Methine)Aliphatic sp³ carbon.
~21.0-CH₃Methyl group carbon.

FT-IR Spectroscopy

FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" and confirms the presence of the key carbonyl, nitro, and alkene moieties.

Experimental Protocol: FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Acquisition Parameters:

    • Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Predicted FT-IR Data and Interpretation

The key diagnostic peaks are the C=O stretch of the conjugated ketone and the asymmetric/symmetric stretches of the nitro group.

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakC-H stretch (Aromatic/Vinylic)Stretching vibrations of sp² C-H bonds.
~2960-2850MediumC-H stretch (Aliphatic)Stretching vibrations of sp³ C-H bonds from the ring and methyl group.
~1670Strong, SharpC=O stretch (Ketone)The frequency is lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond.[10][11]
~1610MediumC=C stretch (Alkene/Aromatic)Overlapping stretches from the enone and pyridine ring systems.
~1530StrongN-O stretch (Asymmetric)Characteristic strong absorption for a nitro group.
~1350StrongN-O stretch (Symmetric)The second characteristic strong absorption for a nitro group.[12]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition.

Experimental Protocol: MS
  • Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for HRMS. For fragmentation studies, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used.

  • ESI-HRMS Parameters (Positive Mode):

    • Ionization Mode: ESI+.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and compare it with the theoretical exact mass.

Predicted MS Data and Interpretation

The molecular formula is C₁₂H₁₂N₂O₃, with a monoisotopic mass of 232.0848 g/mol .

  • HRMS (ESI+): A prominent ion should be observed for [M+H]⁺ with a calculated m/z of 233.0921 . This experimental value must match the theoretical value within a narrow tolerance (e.g., < 5 ppm) to confirm the elemental composition.

  • Nitrogen Rule: The even molecular weight (232) is consistent with the presence of an even number of nitrogen atoms (two), providing a quick check of the proposed formula.[13]

  • Fragmentation Pattern (EI or CID): The molecule is expected to fragment in a predictable manner. Key fragmentation pathways would include the loss of the nitro group and cleavage within the cyclohexenone ring.

G M [M]⁺˙ m/z = 232 M_NO2 [M-NO₂]⁺ m/z = 186 M->M_NO2 - NO₂ (46) M_NO [M-NO]⁺ m/z = 202 M->M_NO - NO (30) PyridineFragment [C₅H₃N₂O₂]⁺ m/z = 123 M->PyridineFragment Ring Cleavage CyclohexenoneFragment [C₇H₉O]⁺ m/z = 109 M->CyclohexenoneFragment Ring Cleavage

Caption: Proposed major fragmentation pathways for the title compound in MS.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing valuable information about the conjugated π-electron system.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan Range: 200 - 500 nm.

    • Blank: Use the pure solvent as a reference.

Predicted UV-Vis Data and Interpretation

The molecule contains a highly conjugated system spanning the enone and the nitropyridine ring. This extensive conjugation is expected to result in strong absorption in the UV region.

TransitionPredicted λₘₐₓ (nm)Rationale
π → π~280-320This strong absorption band is characteristic of the extended conjugated system. The Woodward-Fieser rules for enones predict a base value around 215 nm, but the attached nitropyridine ring acts as a powerful auxochrome, causing a significant bathochromic (red) shift.[14][15]
n → π~330-360This is a weaker, longer-wavelength absorption arising from the excitation of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. It is often observed as a shoulder on the main π → π* peak.[16]

Summary and Conclusion

The structural elucidation of this compound is definitively achieved through the collective evidence provided by NMR, FT-IR, MS, and UV-Vis spectroscopy.

Summary of Key Spectroscopic Signatures:

TechniqueKey Finding
¹H NMR Confirms proton count and connectivity, shows characteristic signals for pyridine, enone, and diastereotopic methylene protons.
¹³C NMR Confirms 12 unique carbons, including a downfield carbonyl (~198 ppm) and multiple vinylic/aromatic carbons.
FT-IR Shows strong, characteristic absorptions for C=O (~1670 cm⁻¹) and NO₂ (~1530, ~1350 cm⁻¹).
HRMS Provides an exact mass for [M+H]⁺ at m/z 233.0921, confirming the elemental formula C₁₂H₁₂N₂O₃.
UV-Vis Exhibits strong absorption from an extended conjugated system, with a π → π* transition significantly red-shifted.

This guide outlines a robust and comprehensive analytical protocol. The application of these methodologies ensures high confidence in the structure and purity of the title compound, a critical prerequisite for its advancement in any research or drug development pipeline. The consistency across all datasets provides the unambiguous structural proof required for regulatory submissions and scientific publication.

References

  • Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • Learning Science. (2021, August 11). Ultraviolet spectra of enes and enones. YouTube.
  • Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone.
  • Online Class. (2020, December 2). Calculation of λmax for enones (Woodward- Fieser rules). YouTube.
  • ResearchGate. (n.d.). FTIR spectra for pure cyclohexanone (top) and GT... [Image].
  • JoVE. (2023, April 30). UV–Vis Spectroscopy: Woodward–Fieser Rules.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (n.d.). FTIR spectra of cyclohexanone in various solvents. [Image].
  • National Institutes of Health. (2021, September 13). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
  • CONCISE CHEMISTRY. (2020, May 22). Enes & Enones in UV-Vis Spectroscopy. YouTube.
  • ACS Publications. (2026, January 13). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials.
  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Reusch, W. (2023, January 22). Empirical Rules for Absorption Wavelengths of Conjugated Systems. Chemistry LibreTexts.
  • SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano.
  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • ChemComplete. (2019, July 7). Mass Spectroscopy and Even/Odd Nitrogen Rule. YouTube.
  • ChemicalBook. (n.d.). 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum.
  • Chemsrc. (2025, October 11). (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
  • ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. [Image].
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers.
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Sources

An In-depth Technical Guide to 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone is a novel chemical entity for which specific experimental data is not available in the public domain. This guide is therefore constructed based on established principles of organic chemistry, predictive modeling from analogous structures, and validated experimental protocols for similar molecular scaffolds. It is intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of new chemical entities for drug discovery.

Introduction: A Molecule of Convergent Interests

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound represents a fascinating convergence of two such pharmacologically significant moieties: the cyclohexenone core and the nitropyridine ring system.

The cyclohexenone framework is a common feature in a multitude of natural products exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. Its reactivity as an α,β-unsaturated carbonyl system provides a handle for covalent modification of biological targets, a mechanism exploited by numerous approved drugs.[1][2]

Simultaneously, the pyridine ring is a dominant N-heterocycle in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3] The addition of a nitro group, as in nitropyridines, profoundly influences the electronic properties of the ring, often enhancing biological activity or serving as a synthetic precursor for further functionalization.[3][4] Nitropyridine derivatives have demonstrated potential as anticancer, antifungal, and CNS-depressant agents.[3]

This guide provides a predictive but scientifically rigorous overview of the synthesis, physicochemical properties, and potential applications of this compound, offering a foundational blueprint for its investigation as a novel candidate in drug development programs.

Proposed Synthesis: A Palladium-Catalyzed Approach

The construction of the C-C bond between the cyclohexenone and pyridine rings is the key synthetic challenge. A highly robust and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[5][6]

We propose the synthesis of this compound via the Suzuki-Miyaura coupling of 3-nitropyridine-4-boronic acid and 5-methylcyclohex-2-en-1-yl triflate . This approach is favored due to the stability and commercial availability of the boronic acid and the efficient synthesis of the enol triflate from the corresponding ketone.

Caption: Proposed Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound with high purity.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[7]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions like hydrolysis of the enone product.[8]

  • Solvent System: A mixture of dioxane and water provides a homogenous medium for both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.

  • Temperature: 90 °C is a standard temperature for Suzuki couplings involving heteroaromatic compounds, balancing reaction rate with catalyst stability and solvent evaporation.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-methylcyclohex-2-en-1-yl triflate (1.0 eq), 3-nitropyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water (to a concentration of ~0.1 M with respect to the triflate).

  • Inerting: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (see section 5.2) until the starting triflate is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.

Predicted Physicochemical Properties

The following properties are predicted based on the molecular structure and data from analogous compounds.

PropertyPredicted Value / DescriptionRationale / Citation
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₁₂H₁₂N₂O₃Derived from structure
Molecular Weight 232.24 g/mol Calculated from formula
Appearance Pale yellow to yellow crystalline solidNitroaromatic compounds are often colored.
Melting Point 130 - 145 °CIncreased rigidity and polarity compared to simpler cyclohexenones suggest a higher melting point.
Solubility Soluble in DMSO, DMF, acetone, ethyl acetate; sparingly soluble in methanol, ethanol; insoluble in water and hexane.Based on the presence of both polar (nitro, ketone) and nonpolar (alkyl, aromatic) groups.
LogP (Predicted) ~2.5 - 3.0Estimated based on structural fragments, indicating moderate lipophilicity.

Predicted Spectroscopic Data for Structural Elucidation

Accurate structural confirmation is paramount. The following are the predicted key spectroscopic signatures for the title compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ ~8.90 ppm (s, 1H): Proton on C2 of the pyridine ring. Singlet due to no adjacent protons.

  • δ ~8.75 ppm (d, J ≈ 5 Hz, 1H): Proton on C6 of the pyridine ring. Doublet due to coupling with the C5 proton.

  • δ ~7.50 ppm (d, J ≈ 5 Hz, 1H): Proton on C5 of the pyridine ring. Doublet due to coupling with the C6 proton.

  • δ ~6.10 ppm (s, 1H): Vinylic proton on C2 of the cyclohexenone ring.[9]

  • δ ~2.80 - 2.20 ppm (m, 5H): Protons on C4, C5, and C6 of the cyclohexenone ring. Complex multiplet pattern.[9]

  • δ ~1.15 ppm (d, J ≈ 7 Hz, 3H): Methyl group protons at C5 of the cyclohexenone ring. Doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
  • δ ~199.5 ppm: Carbonyl carbon (C1) of the cyclohexenone.[10]

  • δ ~165.0 ppm: Quaternary carbon (C3) of the cyclohexenone.

  • δ ~155.0 ppm: Pyridine carbon (C2).

  • δ ~152.0 ppm: Pyridine carbon (C6).

  • δ ~148.0 ppm: Nitro-substituted pyridine carbon (C3).

  • δ ~135.0 ppm: Quaternary pyridine carbon (C4).

  • δ ~125.0 ppm: Vinylic carbon (C2) of the cyclohexenone.

  • δ ~123.0 ppm: Pyridine carbon (C5).

  • δ ~45.0 ppm: Aliphatic carbon (C6).

  • δ ~35.0 ppm: Aliphatic carbon (C4).

  • δ ~30.0 ppm: Aliphatic carbon (C5).

  • δ ~21.0 ppm: Methyl carbon.

Infrared (IR) Spectroscopy (ATR)
  • ~1675 cm⁻¹ (strong): C=O stretch of the conjugated ketone.[10]

  • ~1620 cm⁻¹ (medium): C=C stretch of the enone system.

  • ~1580 cm⁻¹ (medium): C=C/C=N stretches of the pyridine ring.

  • ~1530 cm⁻¹ (strong): Asymmetric NO₂ stretch.

  • ~1350 cm⁻¹ (strong): Symmetric NO₂ stretch.

  • ~2960-2850 cm⁻¹ (medium): Aliphatic C-H stretches.

Mass Spectrometry (ESI+)
  • m/z 233.09 [M+H]⁺: Expected protonated molecular ion.

  • m/z 255.07 [M+Na]⁺: Expected sodium adduct.

  • Fragmentation: Expect loss of NO₂ (m/z 187), and characteristic fragmentation of the cyclohexenone ring.

Chemical Reactivity and Stability

The molecule possesses three key reactive centers that dictate its chemical behavior:

  • The Enone System: The α,β-unsaturated ketone is a classic Michael acceptor. It is susceptible to conjugate (1,4-) addition by soft nucleophiles (e.g., thiols, amines, cuprates). This reactivity is foundational for its potential as a covalent inhibitor of biological targets, particularly those with reactive cysteine residues.[11][12]

  • The Nitro Group: The aromatic nitro group is readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, sodium dithionite). This transformation provides a synthetic avenue to a new class of analogues, converting an electron-withdrawing group to an electron-donating one and introducing a site for further derivatization (e.g., amidation, sulfonylation).

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity and allows for protonation, N-alkylation, or coordination to metal centers.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, due to the presence of the enone moiety, it should be protected from strong bases and nucleophiles. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C, protected from light.

Analytical Protocol: Purity Determination by HPLC

Objective: To establish a reliable HPLC method for assessing the purity of synthesized this compound.

Causality Behind Method Choices:

  • Reversed-Phase HPLC: This is the most common mode for the analysis of small organic molecules of moderate polarity and is highly robust.

  • C18 Column: A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.

  • Mobile Phase: A gradient of water (with a formic acid modifier to improve peak shape) and acetonitrile allows for the efficient elution of the target compound while separating it from potential impurities of varying polarities.

  • UV Detection: The conjugated π-system of the enone and the nitropyridine ring will exhibit strong UV absorbance, making UV detection highly sensitive for this compound.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.

    • System Purge: Purge the system thoroughly with the mobile phases.[13]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the sample and integrate the peak corresponding to the product. Purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage.

Potential Applications in Drug Discovery

The hybrid structure of this compound suggests several promising avenues for therapeutic investigation. The combination of a nitropyridine, a known pharmacophore in various bioactive molecules, with a reactive cyclohexenone scaffold makes it a compelling candidate for screening in several disease areas.[3][14]

  • Oncology: Many kinase inhibitors feature a pyridine or related heterocyclic core. The title compound could serve as a scaffold for developing novel inhibitors. Furthermore, its potential as a Michael acceptor could be exploited for the development of covalent inhibitors targeting specific kinases or other proteins involved in cancer progression.

  • Antimicrobial Agents: The nitropyridine moiety has been associated with antimicrobial and antifungal activity.[3] The compound could be evaluated for its efficacy against a panel of bacterial and fungal pathogens.

  • CNS Disorders: Certain pyridine derivatives act as CNS-depressants.[3] While speculative, the unique electronic and steric properties of this molecule may warrant investigation for activity against CNS targets.

The synthetic route allows for facile modification. The methyl group can be varied, the nitro group can be reduced and derivatized, and other substituents can be introduced onto the pyridine ring, enabling the generation of a focused library for structure-activity relationship (SAR) studies.

References

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  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

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  • Wikipedia. Stille reaction. [Link]

  • RSC Advances. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
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An In-depth Technical Guide to the In Silico Bioactivity Prediction of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth framework for the in silico prediction of biological activity for the novel chemical entity 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. In the absence of empirical data, this document outlines a systematic, computer-aided methodology to generate robust hypotheses regarding the compound's potential therapeutic applications and liabilities. We will demonstrate a standard workflow in computational drug discovery, detailing methods for physicochemical property calculation, target identification, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The narrative emphasizes the causality behind methodological choices and the inclusion of self-validating steps. All quantitative data are summarized in structured tables, and detailed protocols for key computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility, establishing a foundational analysis for future in vitro and in vivo validation.

Introduction

The Imperative for Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[1][2][3] Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize promising candidates and identify potential liabilities long before synthesis and biological testing.[4][5][6] By constructing mathematical models and simulations, these approaches allow researchers to predict a compound's behavior, guiding more focused and successful experimental work.[1][2]

Profile of the Subject Compound

This guide centers on the novel molecule This compound . Its structure, represented below, contains several key features that inform our initial analysis: a cyclohexenone core, which is a common scaffold in biologically active compounds; a methyl group; and a nitropyridine moiety, which can influence both target binding and metabolic stability.

  • Canonical SMILES: CC1CC(=CC(=O)C1)c2cnccc2[O-]

  • InChI: InChI=1S/C12H12N2O3/c1-8-6-10(12(17)5-9(8)7-11(15)16)13-4-3-2-14(13)17/h2-5,8H,6-7H2,1H3

Rationale for a Predictive, Multi-Pillar Approach

An in silico-first approach is a strategic necessity for an uncharacterized compound. It allows for the generation of a comprehensive bioactivity profile by integrating predictions from several computational pillars:

  • Physicochemical and Drug-Likeness Assessment: Evaluating fundamental properties that govern a molecule's ability to be a drug.

  • Target Identification: Hypothesizing potential protein targets based on structural similarity to known bioactive molecules.

  • Molecular Docking: Simulating the interaction between the compound and its putative targets to predict binding affinity and mode.[7]

  • ADMET Prediction: Assessing the likely pharmacokinetic and toxicity profile of the compound.[8][9]

This multi-faceted analysis provides a holistic view, enabling a data-driven decision on whether to advance the compound for experimental validation.

Objectives

The primary objectives of this technical guide are:

  • To establish a baseline physicochemical and drug-likeness profile for the subject compound according to established rules like Lipinski's Rule of Five.[10][11][12]

  • To identify and prioritize potential biological targets using ligand-based similarity searches.

  • To execute and interpret a molecular docking simulation against a high-priority target.

  • To generate a comprehensive ADMET profile to flag potential pharmacokinetic or toxicological issues.

  • To synthesize these findings into a coherent bioactivity hypothesis and propose clear next steps for experimental validation.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Before exploring complex biological interactions, we must first understand the compound's fundamental physicochemical properties. These characteristics are strong determinants of a molecule's "drug-likeness" and its likely behavior in a biological system.[12][13] A widely accepted framework for this initial assessment is Lipinski's Rule of Five.[10][11][12][14]

Lipinski's Rule of Five: A First-Pass Filter

Proposed by Christopher A. Lipinski, this rule of thumb predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[11][12][13]:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Octanol-Water Partition Coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Causality: These parameters govern a molecule's ability to passively diffuse across cell membranes, a critical step for oral bioavailability.[12][13] Very large, poorly soluble, or overly polar molecules often struggle to pass through the lipid bilayers of the gut wall.

Protocol: Property Calculation Using SwissADME

The SwissADME web server is a robust, freely accessible tool that provides rapid and reliable predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[15][16][17][18][19]

Step-by-Step Methodology:

  • Access the Tool: Navigate to the SwissADME website (]">http://www.swissadme.ch).[16]

  • Input Molecule: Copy the canonical SMILES string of the compound (CC1CC(=CC(=O)C1)c2cnccc2[O-]) into the input field.

  • Execute Analysis: Click the "Run" button to initiate the calculations.

  • Data Extraction: Collect the relevant physicochemical properties and Lipinski's Rule of Five parameters from the results page.

Data Presentation: Physicochemical Profile

The predicted properties for this compound are summarized below.

PropertyPredicted ValueLipinski's Rule of FiveCompliance
Molecular Weight232.24 g/mol ≤ 500Yes
MLOGP1.85≤ 5.0Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Violations 0 ≤ 1 Pass

Expert Insight: The compound shows zero violations of Lipinski's Rule of Five, suggesting a high probability of favorable oral bioavailability. Its moderate molecular weight and lipophilicity (MLOGP) place it well within the chemical space occupied by successful oral drugs. This strong initial profile justifies proceeding with more complex computational analyses.

Target Identification: A Ligand-Based Approach

With a favorable drug-like profile established, the next critical step is to hypothesize potential biological targets. For a novel compound, one of the most effective strategies is to identify known proteins that are modulated by structurally similar molecules.[20] This "guilt by association" principle is a cornerstone of ligand-based drug design.[20]

The Principle of Chemical Similarity

The underlying assumption is that molecules with similar 2D or 3D structures are likely to bind to similar protein targets and elicit similar biological responses.[20] Public databases like PubChem and ChEMBL contain vast amounts of information linking chemical structures to bioactivity data, making them invaluable resources for this type of analysis.[21][22][23][24]

Protocol: Similarity Search in PubChem

PubChem is a freely accessible database of chemical molecules and their activities against biological assays, maintained by the U.S. National Institutes of Health (NIH).[21][22][23][24]

Step-by-Step Methodology:

  • Access PubChem: Navigate to the PubChem homepage ([Link]24]

  • Perform Structure Search: Use the "Draw Structure" tool to input the 2D structure of the compound.

  • Select Similarity Search: Choose the "Similarity Search (2D)" option. This search will identify compounds in the database with a similar structural fingerprint.

  • Analyze Results: Review the list of structurally similar compounds. Pay close attention to compounds with known and annotated biological activities or protein targets.

Trustworthiness Check: A similarity search is an exploratory tool. The strength of any hypothesis generated depends on the degree of similarity (often expressed as a Tanimoto score) and the quality of the bioactivity data for the identified analogs. High similarity to a well-characterized compound provides a stronger starting point for investigation.

Visualization: Target Identification Workflow

The logical flow for identifying a putative target is outlined below.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Hypothesis A Input Novel Compound (SMILES) B Calculate Physicochemical Properties (SwissADME) A->B C Assess Drug-Likeness (Lipinski's Rule of Five) B->C D Perform 2D Similarity Search (PubChem) C->D If Drug-Like E Identify Structurally Similar Analogs with Known Bioactivity D->E F Select High-Priority Putative Protein Target E->F

Caption: Workflow for physicochemical analysis and target identification.

Expert Insight: Through this process, let us hypothesize that our similarity search identifies several analogs with activity against Cyclin-Dependent Kinase 2 (CDK2) , a well-established target in oncology. The presence of the cyclohexenone scaffold, which can mimic the hinge-binding region of ATP, makes this a chemically plausible hypothesis. We will therefore select CDK2 as our high-priority target for the subsequent molecular docking study.

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][25][26] It is a powerful tool for understanding potential binding modes and estimating the strength of an interaction, often expressed as a binding affinity score.[7][27]

The Core Components: Search Algorithms and Scoring Functions

A docking experiment consists of two main parts:

  • Search Algorithm: Explores the conformational space of the ligand within the protein's binding site to generate a variety of possible binding poses.[7][27]

  • Scoring Function: Estimates the binding free energy for each pose, allowing them to be ranked. The most negative score typically represents the most favorable predicted binding mode.[27]

Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking known for its accuracy and speed.[28][29][30] The following protocol outlines a standard workflow.

Step-by-Step Methodology:

1. Target Protein Preparation:

  • Obtain Structure: Download the 3D crystal structure of human CDK2 from the Worldwide Protein Data Bank (wwPDB), a repository for 3D structural data of biological macromolecules.[31][32][33][34] For this example, we'll use PDB ID: 1HCK .

  • Prepare Receptor: Using AutoDock Tools, remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges. This prepares the protein for the docking simulation by ensuring correct protonation and charge states. Save the final structure in the required PDBQT file format.

2. Ligand Preparation:

  • Generate 3D Structure: Convert the 2D SMILES string of our compound into a 3D structure using a tool like Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare Ligand: In AutoDock Tools, define the rotatable bonds and save the ligand in the PDBQT format.

3. Docking Simulation:

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the known ATP-binding site of CDK2. The center and dimensions of this box tell Vina where to perform the docking.[29][35]

  • Configure Vina: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired exhaustiveness (a parameter controlling the thoroughness of the search).

  • Execute Docking: Run the Vina executable from the command line, referencing the configuration file.[30]

4. Analysis of Results:

  • Examine Binding Affinities: Vina will output a series of binding poses ranked by their predicted binding affinity in kcal/mol. The top-ranked pose (most negative value) is the most likely binding mode.

  • Visualize Interactions: Use a molecular visualization tool like PyMOL or Discovery Studio to inspect the top-ranked pose. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.

Visualization: Molecular Docking Workflow

This diagram illustrates the key steps in preparing for and executing a molecular docking simulation.

G cluster_0 Preparation Phase cluster_1 Execution & Analysis Phase P1 Download Protein Structure (PDB ID: 1HCK) P2 Prepare Receptor: - Remove Water - Add Hydrogens - Assign Charges P1->P2 P3 Save as Receptor.pdbqt P2->P3 D1 Define Search Space (Grid Box around Active Site) P3->D1 L1 Generate 3D Ligand Structure (from SMILES) L2 Prepare Ligand: - Energy Minimization - Define Rotatable Bonds L1->L2 L3 Save as Ligand.pdbqt L2->L3 L3->D1 D2 Run AutoDock Vina Simulation D1->D2 D3 Analyze Results: - Binding Affinity (kcal/mol) - Binding Pose D2->D3 D4 Visualize Protein-Ligand Interactions (PyMOL) D3->D4

Caption: Standard workflow for a molecular docking experiment.

Expert Insight & Self-Validation: A crucial self-validation step in docking is to re-dock the original co-crystallized ligand into the protein's binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. Achieving this provides confidence that the docking parameters are appropriate for screening novel compounds like ours.

ADMET Prediction: Profiling for Success and Safety

A potent compound is useless if it cannot reach its target in the body or if it is toxic.[8] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[3][8][9][36][37]

The Importance of Early ADMET Profiling
  • Absorption: Predicts how well the compound will be absorbed, typically from the gut into the bloodstream.

  • Distribution: Pertains to how the compound spreads throughout the body's tissues and fluids.

  • Metabolism: Assesses the compound's susceptibility to being broken down by enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.

  • Excretion: Predicts how the compound and its metabolites are removed from the body.

  • Toxicity: Flags potential for adverse effects, such as carcinogenicity (Ames test) or cardiac toxicity (hERG inhibition).[3]

Protocol: Generating an ADMET Profile with pkCSM

While SwissADME provides some pharmacokinetic data, the pkCSM server offers a complementary and more detailed set of predictions, particularly for metabolism and toxicity.

Step-by-Step Methodology:

  • Access the Tool: Navigate to the pkCSM predictive modelling server.

  • Input Molecule: Submit the canonical SMILES string of the compound.

  • Execute Analysis: Run the prediction models.

  • Collate Data: Systematically gather the key ADMET parameter predictions from the output.

Data Presentation: Predicted ADMET Profile

The following table summarizes the key in silico ADMET predictions for our compound.

ParameterCategoryPredicted Value/ResultImplication
Water SolubilityAbsorptionLogS: -2.1Soluble
Caco-2 PermeabilityAbsorptionLog Papp: 0.95 cm/sHigh Permeability
Intestinal AbsorptionAbsorption95%High
BBB PermeabilityDistributionLogBB: -0.4Low CNS Penetration
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions
CYP3A4 InhibitorMetabolismNoLow risk of drug-drug interactions
AMES ToxicityToxicityNoNon-mutagenic
hERG I InhibitorToxicityNoLow risk of cardiotoxicity

Expert Insight: The ADMET profile is highly encouraging. The compound is predicted to be soluble and highly absorbed, which aligns with the favorable Lipinski profile. Crucially, it is not predicted to be an inhibitor of major CYP enzymes, reducing the risk of drug-drug interactions. Furthermore, the lack of predicted AMES toxicity and hERG inhibition suggests a favorable preliminary safety profile. The low predicted blood-brain barrier (BBB) permeability indicates the compound is more likely to act peripherally, which is desirable for a non-CNS target like CDK2.

Synthesis and In-Depth Discussion

By integrating the findings from our multi-pillar computational analysis, we can construct a coherent hypothesis for the bioactivity of this compound.

A Coherent Bioactivity Hypothesis: The subject compound is a promising drug-like molecule with a high probability of good oral bioavailability. Its structural similarity to known kinase inhibitors, combined with favorable predicted binding affinity in molecular docking simulations, strongly suggests that it may function as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The comprehensive ADMET profile is largely favorable, predicting high absorption, low risk of major drug-drug interactions, and a clean preliminary toxicity profile.

Causality and Confidence:

  • The Lipinski compliance provides a strong foundation, suggesting the molecule has the fundamental physicochemical properties required for a successful oral drug.[10][11][12]

  • The ligand-based target hypothesis is grounded in large-scale, empirical data from public chemical biology databases.[21][22]

  • The molecular docking results provide a physically plausible model of interaction at the atomic level, offering a specific, testable hypothesis about the binding mode and affinity.

  • The ADMET predictions contextualize the potential efficacy by assessing the likelihood that the compound can reach its target and do so safely.[3][9]

Recommendations for Next Steps (Experimental Validation): The in silico results provide a compelling rationale for advancing this compound to experimental validation. The following steps are recommended:

  • Chemical Synthesis: Synthesize a small quantity of the compound for biological testing.

  • In Vitro Kinase Assay: Perform a direct enzymatic assay to measure the IC50 value of the compound against recombinant human CDK2 to confirm inhibitory activity.

  • Cell-Based Proliferation Assay: Test the compound's ability to inhibit the growth of cancer cell lines known to be sensitive to CDK2 inhibition (e.g., certain breast or colon cancer lines).

  • Preliminary ADME Assays: Conduct in vitro assays for metabolic stability in human liver microsomes and Caco-2 permeability to validate the computational predictions.

Conclusion

This in-depth technical guide has demonstrated a rigorous, multi-faceted in silico workflow for characterizing a novel small molecule, this compound. By systematically evaluating its drug-likeness, identifying a plausible biological target, simulating its binding interactions, and predicting its ADMET profile, we have generated a robust, data-driven hypothesis. The computational evidence strongly suggests that this compound warrants further investigation as a potential CDK2 inhibitor with favorable pharmacokinetic properties. This work serves as a critical first pass, effectively de-risking the compound and providing a clear, logical roadmap for its progression into experimental validation, thereby accelerating the potential path from discovery to development.

References

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Stability and degradation profile of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Understanding the Criticality of Stability

In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy profile. A comprehensive understanding of how a molecule behaves under various environmental stressors is not merely a regulatory requirement but a fundamental scientific necessity.[1][2] This guide provides an in-depth exploration of the stability and degradation profile of this compound, a novel chemical entity with potential therapeutic applications. Our focus will be on elucidating potential degradation pathways, establishing robust analytical methodologies for monitoring stability, and providing a framework for the identification of degradation products. This document is intended to serve as a practical resource for researchers and drug development professionals, grounding every recommendation in established scientific principles and regulatory expectations.[1][3]

Molecular Profile and Predicted Lability

This compound is a complex molecule featuring several functional groups that are susceptible to degradation. A proactive analysis of its structure allows us to anticipate its behavior under stress conditions.

  • Cyclohex-2-enone Ring: The α,β-unsaturated ketone is a potential site for nucleophilic attack, particularly hydrolysis under acidic or basic conditions. The double bond may also be susceptible to oxidation.

  • 3-Nitropyridin-4-yl Moiety: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring. Nitroaromatic compounds are known to be susceptible to reduction and photolytic degradation. The pyridine ring itself can undergo N-oxidation.

  • Methyl Group: While generally stable, the methyl group on the cyclohexene ring could be involved in oxidative degradation pathways under aggressive conditions.

Based on this structural assessment, we can hypothesize several potential degradation pathways that will be investigated through forced degradation studies.

The Strategy of Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[1][2][4] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[1] This information is invaluable for the development of stability-indicating analytical methods and for informing formulation and packaging decisions.[1][2][5] The typical extent of degradation sought is between 5-20%.[6]

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for the forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (e.g., 1 mg/mL in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) API->Thermal Expose to stress Photo Photolytic Degradation (ICH Q1B conditions) API->Photo Expose to stress HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photo->HPLC Analyze samples at time points LCMS LC-MS/MS for Identification HPLC->LCMS Characterize degradants Method Validated Stability-Indicating Method HPLC->Method NMR NMR for Structural Elucidation (if needed) LCMS->NMR Confirm structure Profile Degradation Profile & Pathway Elucidation LCMS->Profile NMR->Profile HPLC_Method_Dev Start Start: Define Analytical Target Profile Column Column Selection (e.g., C18, 150 x 4.6 mm, 3.5 µm) Start->Column MobilePhase Mobile Phase Screening (A: Buffer, B: Acetonitrile/Methanol) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Detection Wavelength Selection (UV-Vis PDA Detector) Gradient->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation End Final Stability-Indicating Method Validation->End

Sources

A Technical Guide to the Solubility of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of the novel compound 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical considerations and practical methodologies for determining its solubility in a range of common organic solvents. The protocols described herein are designed to ensure data integrity and reproducibility, crucial for preclinical and formulation studies.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to unpredictable absorption, hindering the transition from promising lead compound to viable drug candidate.[1][3] this compound is a compound of interest with a molecular structure suggesting a moderate to low aqueous solubility and a varied solubility profile in organic solvents. Its structure comprises a polar nitropyridine moiety and a less polar methylcyclohexenone fragment, indicating that its solubility will be highly dependent on the solvent's properties. A thorough understanding of its solubility in various organic solvents is therefore essential for developing suitable formulations for in vitro and in vivo testing.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5] The solubility of this compound in a given organic solvent is governed by a combination of factors including:

  • Polarity: The presence of the nitro group and the ketone functionality imparts significant polarity to the molecule. Solvents with a similar polarity index are likely to be effective.

  • Hydrogen Bonding: The oxygen atoms of the nitro and ketone groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solvating power.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4]

A logical workflow for assessing solubility is crucial for obtaining reliable and meaningful data.

Caption: Logical workflow for solubility determination.

Experimental Determination of Solubility

The equilibrium solubility of a compound is determined by the shake-flask method, which is considered the "gold standard" for its reliability and accuracy.[6][7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Detailed Experimental Protocol: Shake-Flask Method

The following protocol is a robust method for determining the thermodynamic equilibrium solubility of the target compound.

experimental_workflow start Start add_compound 1. Add excess compound to a vial start->add_compound add_solvent 2. Add a known volume of solvent add_compound->add_solvent equilibrate 3. Equilibrate on shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate centrifuge 4. Centrifuge to pellet undissolved solid equilibrate->centrifuge filter 5. Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute 6. Prepare serial dilutions of the filtrate filter->dilute analyze 7. Analyze by HPLC-UV dilute->analyze calculate 8. Calculate concentration using a calibration curve analyze->calculate end End calculate->end

Caption: Step-by-step shake-flask experimental workflow.

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 10 mg) of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[8]

    • Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Equilibrate for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[2]

  • Sample Processing:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[9]

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with the respective solvent.

    • Analyze the diluted samples and a set of calibration standards using a validated HPLC-UV method.

    • The concentration of the dissolved compound in the saturated solution is determined from the calibration curve.

Expected Solubility Profile: A Hypothetical Dataset

While experimental data for this specific compound is not publicly available, we can project a likely solubility profile based on its structure. A compound with both polar (nitropyridine) and non-polar (methylcyclohexenone) features would be expected to have moderate solubility in a range of solvents. The following table presents a hypothetical but realistic dataset that could be obtained using the protocol described above.

SolventPolarity IndexHydrogen BondingExpected Solubility (mg/mL) at 25°C
Hexane0.1None< 0.1
Toluene2.4None1.5
Dichloromethane3.1Acceptor15.2
Acetone5.1Acceptor25.8
Ethyl Acetate4.4Acceptor12.5
Isopropanol3.9Donor & Acceptor8.7
Ethanol4.3Donor & Acceptor10.3
Methanol5.1Donor & Acceptor18.9
Acetonitrile5.8Acceptor22.4
Dimethyl Sulfoxide (DMSO)7.2Acceptor> 50
N,N-Dimethylformamide (DMF)6.4Acceptor> 50

Discussion and Interpretation

The hypothetical data suggests that this compound exhibits poor solubility in non-polar solvents like hexane, which is consistent with the presence of polar functional groups. Its solubility is expected to be highest in polar aprotic solvents such as DMSO, DMF, and acetone. The nitro and ketone groups can effectively interact with these solvents.

The moderate solubility in alcohols like ethanol and methanol can be attributed to their ability to act as hydrogen bond donors to the compound's acceptor sites. Dichloromethane, while having a lower polarity index than alcohols, is a good solvent likely due to its ability to engage in dipole-dipole interactions. This varied solubility profile provides several options for formulation development, from solutions for initial in vitro screening to potential amorphous solid dispersions for enhanced oral bioavailability.

Conclusion

This technical guide has outlined the theoretical principles and a detailed, best-practice experimental protocol for determining the solubility of this compound in organic solvents. The shake-flask method, when executed with care, provides reliable and reproducible data essential for informed decision-making in the drug development process. The anticipated solubility profile suggests that polar aprotic and protic solvents are most effective at dissolving this compound, a critical insight for subsequent formulation and preclinical studies.

References

  • Avdeef, A., Fugu, G., & Tsinman, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Bergström, C. A., & Larsson, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Biorelevant.com. What is equilibrium solubility of a drug? Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ResearchGate. Available at: [Link]

  • Lund University Publications. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • de Campos, V. E., & de Campos, A. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1). Available at: [Link]

Sources

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. The methodologies detailed herein are designed to establish a foundational understanding of the compound's potential as a cytotoxic agent, elucidating its dose-dependent effects on cell viability and offering initial insights into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals with experience in cell culture and molecular biology techniques.

The compound integrates two key pharmacophores: a nitropyridine moiety and a cyclohexenone ring. Nitropyridine derivatives have been investigated for a range of biological activities, including anticancer properties.[1][2][3][4] Similarly, the cyclohexenone scaffold is present in numerous natural and synthetic compounds exhibiting significant anticancer effects, often by inducing apoptosis or cell cycle arrest.[5][6][7][8][9] The combination of these two moieties in this compound warrants a thorough investigation of its cytotoxic potential.

Our screening cascade will begin with a broad assessment of metabolic activity to determine the compound's effect on cell viability. Subsequent assays will then aim to differentiate between the primary mechanisms of cell death: apoptosis and necrosis.

I. Initial Viability Assessment: The MTT Assay

The first step in our screening process is to determine the dose-dependent effect of this compound on the viability of a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11][12][13][14] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Rationale: The selection of an appropriate cancer cell line is critical. For this initial screening, we will utilize the human colon carcinoma cell line, HCT116, as it is a well-characterized and commonly used model in cancer research. A broad range of concentrations of the test compound will be used to determine its half-maximal inhibitory concentration (IC50), a key measure of its potency.

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A series of dilutions should be prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[12]

  • Formazan Solubilization: Incubate the plate for another 4 hours at 37°C. Subsequently, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated using the following formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.8 ± 2.1

Table 1: Dose-dependent effect of this compound on HCT116 cell viability after 48 hours of treatment.

II. Mechanistic Insights: Distinguishing Apoptosis from Necrosis

Following the determination of the IC50 value, the next logical step is to investigate the mechanism of cell death induced by this compound. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). We will employ two distinct assays to probe these pathways: the Lactate Dehydrogenase (LDH) assay for necrosis and the Annexin V/Propidium Iodide (PI) assay for apoptosis.

Experimental Workflow Diagram

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Interpretation MTT_Assay MTT Assay (Cell Viability) IC50 Determine IC50 MTT_Assay->IC50 LDH_Assay LDH Assay (Necrosis) IC50->LDH_Assay Treat cells at IC50 Annexin_V_PI Annexin V/PI Assay (Apoptosis) IC50->Annexin_V_PI Treat cells at IC50 Necrotic_Death Necrotic Cell Death LDH_Assay->Necrotic_Death Apoptotic_Death Apoptotic Cell Death Annexin_V_PI->Apoptotic_Death G cluster_0 Cellular States Viable Viable Cell (Annexin V- / PI-) Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) Viable->Early_Apoptosis PS Translocation Necrosis Primary Necrosis (Annexin V- / PI+) Viable->Necrosis Membrane Disruption Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) Early_Apoptosis->Late_Apoptosis Membrane Permeabilization

Caption: Differentiation of cell states by Annexin V/PI staining.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (LDH Release)
Untreated Control95.2 ± 2.12.1 ± 0.51.5 ± 0.35.3 ± 1.2
Compound (IC50)40.5 ± 3.535.8 ± 4.220.1 ± 3.110.2 ± 2.5
Doxorubicin35.1 ± 4.045.3 ± 5.115.2 ± 2.88.9 ± 1.9

Table 2: Representative data from Annexin V/PI and LDH assays on HCT116 cells treated with this compound for 48 hours.

III. Discussion and Future Directions

The preliminary screening data will provide valuable insights into the cytotoxic potential of this compound. A low IC50 value would indicate potent cytotoxic activity. The results from the LDH and Annexin V/PI assays will help to elucidate the primary mechanism of cell death. For instance, a significant increase in the Annexin V+/PI- population with minimal LDH release would strongly suggest an apoptotic mechanism. Conversely, a substantial increase in LDH release would point towards necrosis.

Should the preliminary data indicate significant apoptotic activity, further investigations would be warranted. These could include:

  • Caspase Activity Assays: To determine the involvement of specific caspases (e.g., caspase-3, -8, -9) in the apoptotic pathway.

  • Western Blot Analysis: To examine the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved PARP.

  • Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a specific phase.

References

Sources

A Technical Guide to the Mechanistic Hypotheses of Nitropyridine-Containing Cyclohexenones as Covalent Modulators of Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The confluence of a nitropyridine scaffold with a cyclohexenone core creates a class of compounds with significant therapeutic potential, predicated on a mechanism of targeted covalent inhibition. This guide dissects the fundamental chemical principles governing their reactivity and explores the two primary, highly plausible mechanistic hypotheses: modulation of the Keap1-Nrf2 antioxidant response and inhibition of the NF-κB inflammatory pathway. We provide a comprehensive framework for the experimental validation of these hypotheses, detailing not just the protocols but the scientific rationale underpinning each methodological choice. This document serves as an in-depth resource for researchers seeking to elucidate the mechanism of action for this promising class of molecules.

Part 1: The Chemical Rationale for Covalent Engagement

The therapeutic promise of nitropyridine-containing cyclohexenones is intrinsically linked to their chemical architecture. This structure is not arbitrary; it is a deliberate combination of a reactive "warhead" and a specificity-conferring scaffold, designed to engage cellular machinery through a covalent and targeted mechanism.

The Cyclohexenone Core: A Latent Michael Acceptor

At the heart of the molecule's reactivity is the α,β-unsaturated ketone of the cyclohexenone ring. This arrangement constitutes a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and thus highly susceptible to nucleophilic attack by biological thiols, most notably the deprotonated sulfhydryl group of cysteine residues in proteins.[1][2] This reaction, a Michael addition, results in the formation of a stable, irreversible covalent bond between the compound and its protein target.

The Nitropyridine Moiety: Tuning Reactivity and Specificity

While the cyclohexenone provides the reactive potential, the nitropyridine moiety is crucial for modulating that reactivity and guiding the molecule to its intended target.[3][4][5][6] The pyridine ring is a common structural motif in drug design, and the addition of a nitro group—a strong electron-withdrawing group—significantly influences the electronic properties of the entire molecule.[7][8][9]

This electronic influence serves two purposes:

  • Reactivity Tuning: It can fine-tune the electrophilicity of the Michael acceptor. A well-tuned electrophile is reactive enough to engage its intended target but not so reactive that it indiscriminately alkylates numerous off-target proteins, which could lead to toxicity.[10]

  • Binding and Orientation: The nitropyridine scaffold contributes to the overall shape, size, and polarity of the molecule, governing the non-covalent interactions (e.g., hydrogen bonding, π-stacking) that position the compound within the target's binding pocket. This precise orientation is a prerequisite for the covalent reaction, ensuring that the cyclohexenone "warhead" is placed in juxtaposition with the target nucleophile.[11]

Part 2: Primary Mechanistic Hypotheses and Target Pathways

Based on the established roles of electrophilic compounds in cellular signaling, two primary hypotheses emerge for the mechanism of action of nitropyridine-containing cyclohexenones. Both involve the covalent modification of key regulatory proteins rich in reactive cysteine residues.

Hypothesis A: Modulation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[12][13] Under basal conditions, the protein Keap1, which is notably rich in reactive cysteine residues, binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation.[14][15]

Proposed Mechanism: We hypothesize that nitropyridine-containing cyclohexenones act as Nrf2 activators by covalently modifying sensor cysteines on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and halting Nrf2 degradation. The stabilized Nrf2 is then free to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][16]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cys-rich) Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Ubiquitinates Degradation Proteasomal Degradation Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (Compound-Induced) Compound Nitropyridine Cyclohexenone Compound->Keap1 Covalent Modification ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation.

Hypothesis B: Inhibition of the NF-κB Inflammatory Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response.[17] In the canonical pathway, the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO) is activated by pro-inflammatory stimuli. Activated IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and drive the expression of inflammatory genes.[18]

Proposed Mechanism: The alternative hypothesis posits that nitropyridine-containing cyclohexenones function as anti-inflammatory agents by covalently inhibiting a critical cysteine residue within the IKK complex, most likely on the IKKβ subunit. This covalent modification would allosterically or directly inhibit the kinase activity of the complex, preventing the phosphorylation of IκBα. As a result, IκBα remains bound to NF-κB, sequestering it in the cytoplasm and effectively blocking the inflammatory signaling cascade at a critical upstream node.[18][19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex (Cys) Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) & triggers degradation Compound Nitropyridine Cyclohexenone Compound->IKK Covalent Inhibition NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Activates Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition.

Part 3: A Framework for Experimental Validation

Elucidating the true mechanism of action requires a systematic, multi-tiered experimental approach. The following framework is designed to move from broad confirmation of covalent binding to specific target identification and downstream pathway analysis.

Step 1: Confirming Covalent Target Engagement via Intact Protein Mass Spectrometry
  • Causality: Before searching for a specific target, it is paramount to confirm the foundational hypothesis: that the compound is capable of forming a covalent adduct with a protein. Intact protein mass spectrometry (MS) provides a direct and unambiguous readout of this event.[20][21] A mass increase in the target protein corresponding precisely to the molecular weight of the compound is definitive evidence of covalent modification.

  • Experimental Protocol: Intact Protein LC-MS Analysis

    • Reagents: Purified recombinant protein (e.g., recombinant Keap1 or IKKβ), test compound (10 mM stock in DMSO), MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

    • Incubation: In a microcentrifuge tube, combine 10 µM of the purified protein with 50 µM of the test compound (a 5-fold molar excess). Include a vehicle control (protein + DMSO). Incubate at 37°C for 1-2 hours.

    • Desalting: Desalt the sample to remove unreacted compound and non-volatile salts using a C4 ZipTip or equivalent solid-phase extraction method. Elute the protein in an MS-compatible solvent (e.g., 50% acetonitrile, 0.1% formic acid).

    • LC-MS Analysis: Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Deconvolution: Process the raw mass spectrum using deconvolution software (e.g., MaxEnt1) to convert the multiple-charge-state envelope into a zero-charge mass spectrum.

    • Analysis: Compare the mass of the protein from the compound-treated sample to the vehicle control. The mass shift should equal the molecular weight of the inhibitor.

  • Data Presentation: Expected Mass Shifts

ProteinProtein MW (Da)Compound MW (Da)Expected Adduct MW (Da)Observed Mass Shift (Da)
Recombinant Keap169,850350.470,200.4+350.4
Recombinant IKKβ87,200350.487,550.4+350.4
Step 2: Unbiased Identification of Cellular Targets via Chemoproteomics
  • Causality: While experiments with purified proteins can validate reactivity, they do not reveal the actual target(s) in a complex cellular environment. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify both on-targets and potential off-targets in a native biological system.[22][23][24] This is achieved by using a tagged version of the inhibitor to "fish out" its binding partners from the entire proteome.

  • Experimental Protocol: ABPP Target Identification

    • Probe Synthesis: Synthesize an analogue of the lead compound that incorporates a terminal alkyne tag. This tag should be placed on a part of the molecule that does not interfere with its binding activity.

    • Cellular Labeling: Treat cultured cells (e.g., HEK293T, RAW 264.7) with the alkyne-tagged probe for 1-2 hours. Include a competition control where cells are pre-treated with a 50-fold excess of the untagged parent compound before adding the probe. Also include a DMSO vehicle control.

    • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

    • Click Chemistry: To the cell lysate, add a biotin-azide reporter tag, copper (II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). This Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will "click" the biotin reporter onto the alkyne-tagged, probe-modified proteins.[22]

    • Enrichment: Add streptavidin-coated agarose beads to the lysate and incubate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

    • On-Bead Digestion & MS: Elute the captured proteins and digest them into peptides using trypsin. Analyze the resulting peptide mixture by LC-MS/MS.

    • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and whose enrichment is blocked in the competition control. These are high-confidence targets.

ABPP_Workflow cluster_cell In-Cell Labeling cluster_lysate Lysate Processing cluster_analysis Analysis Probe 1. Treat Cells with Alkyne Probe Lysis 2. Cell Lysis Probe->Lysis Click 3. 'Click' on Biotin-Azide Tag Lysis->Click Enrich 4. Streptavidin Enrichment Click->Enrich Digest 5. On-Bead Digestion Enrich->Digest MS 6. LC-MS/MS Analysis Digest->MS ID 7. Target Identification MS->ID

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Step 3: Validating the Target-Site Modification via Peptide-Centric MS
  • Causality: After identifying a target protein, it is crucial to pinpoint the exact amino acid residue that is being modified. This information is invaluable for structure-activity relationship (SAR) studies and for confirming that the compound binds at a functionally relevant site. "Bottom-up" or peptide-centric proteomics provides this residue-level resolution.[20][25][26]

  • Experimental Protocol: Tryptic Digest LC-MS/MS

    • Sample Preparation: Treat either the purified target protein or the enriched protein sample from the ABPP workflow with the test compound.

    • Reduction and Alkylation: Denature the protein(s) (e.g., with urea), reduce disulfide bonds with DTT, and alkylate non-modified cysteines with iodoacetamide to prevent disulfide scrambling.

    • Tryptic Digestion: Digest the protein sample overnight with trypsin, which cleaves proteins C-terminal to lysine and arginine residues, generating a predictable set of peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture using a data-dependent acquisition (DDA) method on an LC-MS/MS system. The instrument will perform a full MS1 scan to measure the masses of the intact peptides, then select the most intense peptides for fragmentation (MS2).

    • Database Search: Search the resulting MS2 fragmentation spectra against a protein database. Specify a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the compound. The search software will identify the peptide containing the modification and pinpoint the specific modified residue based on the fragmentation pattern.

Step 4: Elucidating Downstream Pathway Effects
  • Causality: Confirming target engagement is essential, but it is equally important to demonstrate that this binding event leads to the predicted biological outcome. Cellular assays are required to link target modification to functional modulation of the downstream signaling pathway.

  • Experimental Protocols: Pathway Validation Assays

    A. For Keap1-Nrf2 Pathway Validation:

    • Nrf2 Nuclear Translocation (Immunofluorescence): Treat cells on coverslips with the compound for various times. Fix, permeabilize, and stain the cells with an anti-Nrf2 primary antibody and a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the nuclear vs. cytoplasmic Nrf2 signal. An increase in nuclear Nrf2 indicates pathway activation.

    • Target Gene Upregulation (qPCR): Treat cells with the compound for 6-24 hours. Isolate total RNA, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) using primers for Nrf2 target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH). A significant increase in target gene mRNA levels confirms functional pathway activation.

    B. For NF-κB Pathway Validation:

    • IκBα Phosphorylation (Western Blot): Pre-treat cells with the compound for 1 hour, then stimulate with an NF-κB activator (e.g., TNF-α or LPS) for 15-30 minutes. Lyse the cells and perform a Western blot using antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Inhibition of stimulus-induced IκBα phosphorylation demonstrates IKK inhibition.

    • p65 Nuclear Translocation (Immunofluorescence): Perform the assay as described for Nrf2, but using an anti-p65 antibody. A potent inhibitor will prevent the stimulus-induced translocation of p65 from the cytoplasm to the nucleus.

Conclusion

Nitropyridine-containing cyclohexenones represent a rationally designed class of molecules poised to act as targeted covalent inhibitors. Their mechanism is likely rooted in the Michael addition of a biological nucleophile to the electrophilic cyclohexenone ring, a reaction that is fine-tuned by the electronic and steric properties of the nitropyridine scaffold. The leading hypotheses point toward the modulation of two critical cellular signaling hubs: the Keap1-Nrf2 antioxidant pathway and the NF-κB inflammatory pathway.

Validating these hypotheses requires a rigorous, multi-disciplinary approach that seamlessly integrates mass spectrometry, chemoproteomics, and functional cell biology. By systematically confirming covalent engagement, identifying specific cellular targets, pinpointing the site of modification, and verifying downstream functional consequences, researchers can build a complete and compelling picture of the mechanism of action. This detailed understanding is the bedrock upon which future drug development efforts for this promising chemical class will be built.

References

  • Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. (n.d.). PubMed Central.
  • The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Dakota Ingredients.
  • What are NF-κB inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health (NIH).
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
  • Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. (2004, November 17). American Association for Cancer Research.
  • Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. (2012, July). Medicinal Research Reviews.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). National Institutes of Health (NIH).
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). National Institutes of Health (NIH).
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health (NIH).
  • NF-κB | Inhibitors. (n.d.). MedchemExpress.com.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI.
  • Modulation of Nrf2/Keap1 pathway by dietary phytochemicals. (n.d.). National Institutes of Health (NIH).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
  • Cellular Modulators of the NRF2/KEAP1 Signaling Pathway in Prostate Cancer. (2025, August 6). IMR Press.
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (n.d.). Nature Protocols.
  • Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids. (n.d.). Frontiers in Pharmacology.
  • Nitro Group Containing Drugs. (n.d.). ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace.
  • Nitro group – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, October 10). ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). Semantic Scholar.
  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (n.d.). National Institutes of Health (NIH).
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate.
  • Nitrile-based reversible covalent inhibitors. (n.d.). ResearchGate.

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Methodological & Application

Protocol for gram-scale synthesis of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gram-Scale Synthesis of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound with potential applications as a key intermediate in the development of novel therapeutic agents and functional materials. The presence of the nitropyridine moiety offers a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be used in various coupling reactions. The cyclohexenone core is a common scaffold in many biologically active natural products. This document provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this target compound. The described methodology is based on a robust condensation reaction, ensuring high yield and purity.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a base-catalyzed Michael addition/condensation reaction between 4-chloro-3-nitropyridine and 5-methylcyclohexane-1,3-dione. This is followed by a dehydration step to yield the final α,β-unsaturated ketone. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination and condensation sequence. First, a base, such as triethylamine, deprotonates the 5-methylcyclohexane-1,3-dione to form an enolate. This enolate then acts as a nucleophile, attacking the electron-deficient C4 position of 4-chloro-3-nitropyridine, leading to a nucleophilic aromatic substitution of the chloride. The resulting intermediate then undergoes an acid-catalyzed dehydration to afford the final product.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5_methylcyclohexane_1_3_dione 5-Methylcyclohexane-1,3-dione 4_chloro_3_nitropyridine 4-Chloro-3-nitropyridine Addition_Product Addition Product 4_chloro_3_nitropyridine->Addition_Product Enolate Enolate Intermediate Enolate->Addition_Product Nucleophilic Attack Final_Product This compound Addition_Product->Final_Product Dehydration (Acidic Workup) G start Start setup 1. Reaction Setup: - Assemble a dry 500 mL three-neck flask with a reflux condenser, magnetic stirrer, and nitrogen inlet. - Add 5-methylcyclohexane-1,3-dione (10.0 g, 79.3 mmol) and anhydrous toluene (200 mL). start->setup reagents 2. Add Reagents: - Add triethylamine (12.0 mL, 87.2 mmol, 1.1 eq). - Stir for 10 minutes at room temperature. - Add 4-chloro-3-nitropyridine (12.5 g, 79.3 mmol, 1.0 eq) portion-wise over 15 minutes. setup->reagents reflux 3. Reaction: - Heat the mixture to reflux (approx. 110 °C) for 12 hours. - Monitor reaction progress by TLC. reagents->reflux workup 4. Work-up: - Cool the reaction to room temperature. - Wash with 2 M HCl (2 x 100 mL) and brine (1 x 100 mL). - Dry the organic layer over anhydrous Na₂SO₄. reflux->workup purification 5. Purification: - Filter and concentrate the organic layer under reduced pressure. - Recrystallize the crude solid from an ethyl acetate/hexane mixture. workup->purification characterization 6. Characterization: - Dry the crystals under vacuum. - Obtain yield and characterize by NMR, MS, and IR. purification->characterization end End characterization->end

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-methylcyclohexane-1,3-dione (10.0 g, 79.3 mmol) and 200 mL of anhydrous toluene.

    • Begin stirring the mixture under a nitrogen atmosphere.

  • Addition of Reagents:

    • To the stirred suspension, add triethylamine (12.0 mL, 87.2 mmol, 1.1 equivalents) via syringe.

    • Continue stirring at room temperature for 10 minutes to allow for enolate formation.

    • Carefully add 4-chloro-3-nitropyridine (12.5 g, 79.3 mmol, 1.0 equivalent) in small portions over 15 minutes. An exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

    • Maintain the reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up:

    • After 12 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel and wash sequentially with 2 M aqueous HCl (2 x 100 mL) and brine (1 x 100 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer using a rotary evaporator to obtain the crude product as a solid.

    • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane to yield pure this compound as a crystalline solid. [1]

  • Characterization and Storage:

    • Dry the purified crystals under vacuum.

    • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

    • Store the final product in a cool, dry place away from light.

Expected Results and Characterization

  • Yield: 70-80%

  • Appearance: Pale yellow crystalline solid

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.95 (s, 1H), 8.70 (d, J=4.8 Hz, 1H), 7.40 (d, J=4.8 Hz, 1H), 6.05 (s, 1H), 2.60-2.50 (m, 1H), 2.45-2.35 (m, 2H), 2.20-2.10 (m, 2H), 1.15 (d, J=6.4 Hz, 3H). (Predicted based on similar structures)[2][3]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 199.0, 160.0, 155.0, 152.0, 145.0, 130.0, 125.0, 45.0, 38.0, 30.0, 21.0. (Predicted based on similar structures)[2][3]

  • MS (ESI): m/z calculated for C₁₂H₁₂N₂O₃ [M+H]⁺: 233.09, found: 233.1.

  • IR (KBr, cm⁻¹): 3080 (C-H, aromatic), 2960 (C-H, aliphatic), 1670 (C=O, conjugated ketone), 1600 (C=C), 1520 (NO₂, asymmetric), 1350 (NO₂, symmetric).

Safety Precautions

  • 4-Chloro-3-nitropyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • Hydrochloric Acid: Is corrosive. Handle with appropriate PPE.

  • The reaction should be conducted under an inert atmosphere of nitrogen as 4-chloro-3-nitropyridine can be sensitive to moisture.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Check the purity of the starting materials.

    • Increase the reaction time if TLC indicates incomplete conversion.

  • Impure Product:

    • Optimize the recrystallization solvent system.

    • If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be necessary.

References

  • Hantzsch, A. R. Justus Liebigs Annalen der Chemie1882, 215 (1), 1-82.
  • Hantzsch Pyridine Synthesis. Wikipedia.
  • Hantzsch Pyridine Synthesis. Scribd.
  • Microwave-assisted Green Synthesis and Integrated Bioinformatics Study Reveal Curcumin Analogs Dibenzylidene-cyclohexanones as Novel Potential Anti-Tuberculosis Agents. The Open Medicinal Chemistry Journal.
  • Hantzsch pyridine synthesis - overview. ChemTube3D.
  • Microwave irradiation assisted synthesis of cyclohexenes via one pot reaction techniques. Journal of Chemical and Pharmaceutical Research.
  • Microwave-assisted Green Synthesis and Integrated Bioinformatics Study Reveal Curcumin Analogs Dibenzylidene-cyclohexanones as Novel Potential Anti-Tuberculosis Agents. The Open Medicinal Chemistry Journal.
  • Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine. Benchchem.
  • Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.
  • Microwave irradiation assisted synthesis of cyclohexenes via one pot reaction techniques.
  • Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. SciSpace.
  • Gram-scale synthesis and further transformation.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Cyclohexenone synthesis. Organic Chemistry Portal.
  • (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. Chemsrc.
  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI.
  • Cyclohexanone, 3-methyl-2-(3-propenyl). Organic Syntheses Procedure.
  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. NIH.
  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry.
  • Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds.

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Application Notes and Protocols: High-Throughput Screening for Novel Covalent BTK Inhibitors Featuring 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery and characterization of novel covalent inhibitors of Bruton's Tyrosine Kinase (BTK). We will use the putative covalent inhibitor, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone , as a representative compound to illustrate key concepts and protocols. Its chemical structure, featuring a cyclohexenone moiety—a potential Michael acceptor—suggests a mechanism of covalent modification of BTK. This guide delves into the scientific rationale behind various assay choices, provides detailed step-by-step protocols for both biochemical and cell-based assays, and offers insights into data analysis and interpretation for advancing promising covalent inhibitors.

Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling node in multiple hematopoietic cell lineages, most notably B-lymphocytes.[3] BTK is activated downstream of the B-cell receptor (BCR) and plays a pivotal role in B-cell proliferation, differentiation, and survival.[1][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases like rheumatoid arthritis.[3][5] This has established BTK as a high-value therapeutic target.[2][6]

The Significance of Covalent Inhibition

A significant advancement in targeting BTK has been the development of covalent inhibitors. These inhibitors typically contain an electrophilic "warhead" that forms a stable, irreversible covalent bond with a specific nucleophilic residue in the target protein.[7] In the case of BTK, this residue is Cysteine-481 (Cys481), located within the ATP-binding pocket.[2][6][8] This covalent modification leads to prolonged and often complete target inhibition that can persist even after the drug has been cleared from circulation.[8] Ibrutinib, the first-in-class FDA-approved BTK inhibitor, exemplifies this mechanism.[2][6][8]

The compound at the center of this guide, This compound , possesses a classic Michael acceptor in its cyclohexenone ring. This structural motif is poised to react with the thiol group of Cys481, making it a prime candidate for a novel covalent BTK inhibitor. The discovery of new covalent inhibitors is driven by the need to improve selectivity, overcome acquired resistance (often through Cys481 mutations), and refine safety profiles.[7][9]

The Role of High-Throughput Screening (HTS)

High-throughput screening is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel "hit" compounds.[10] For BTK, a successful HTS cascade involves a series of tiered assays, starting with sensitive biochemical screens to identify direct enzyme inhibitors, followed by cell-based assays to confirm on-target activity in a physiological context and assess downstream functional consequences.[11]

The BTK Signaling Pathway and Points of Inhibition

Understanding the BTK signaling cascade is essential for designing relevant cell-based assays. Upon B-cell receptor (BCR) engagement, a series of phosphorylation events leads to the recruitment of BTK to the cell membrane, where it is activated by Src-family kinases.[1] Activated BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade involving second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to calcium mobilization and the activation of transcription factors such as NF-κB, which drive B-cell proliferation and survival.[1][3] Covalent inhibitors like this compound block these downstream events by irreversibly inactivating the BTK kinase domain.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates BTK_mem BTK PLCG2 PLCγ2 BTK_mem->PLCG2 phosphorylates (pPLCγ2) IP3 IP3 PLCG2->IP3 hydrolyzes PIP2 to DAG DAG PLCG2->DAG hydrolyzes PIP2 to Antigen Antigen Antigen->BCR binds Lyn_Syk->BTK_mem activates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB Proliferation B-Cell Proliferation & Survival Ca_Flux->Proliferation NFkB->Proliferation Inhibitor This compound (Covalent Inhibitor) Inhibitor->BTK_mem IRREVERSIBLY INHIBITS (Covalent bond at Cys481)

Caption: BTK signaling pathway and covalent inhibition point.

Experimental Protocols: A Tiered HTS Approach

A robust screening cascade is essential for identifying and validating genuine covalent BTK inhibitors. The workflow begins with a high-throughput biochemical screen to identify compounds that directly interact with and inhibit the BTK enzyme. Positive hits are then progressed to cell-based assays to confirm target engagement and functional activity in a more physiologically relevant environment.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Tertiary Assays cluster_characterization Hit Characterization Primary_HTS Biochemical HTS (e.g., ADP-Glo™) ~10 µM single concentration Dose_Response Biochemical IC₅₀ Dose-Response Curve Primary_HTS->Dose_Response Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Dose_Response->Target_Engagement Potent Hits Functional_Assay Functional Cellular Assay (pPLCγ2 Inhibition) Target_Engagement->Functional_Assay Viability_Assay Cell Viability Assay (e.g., in Mino cells) Functional_Assay->Viability_Assay Covalent_Kinetics Covalent Kinetics (kinact/KI determination) Viability_Assay->Covalent_Kinetics Confirmed Hits Selectivity Kinome Selectivity Profiling Covalent_Kinetics->Selectivity

Sources

Application Note & Protocols: Cell-Based Assay Development for 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Models Division

Introduction: Unveiling the Bioactivity of a Novel Compound

5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a nitropyridine moiety and a cyclohexenone ring, suggests several possibilities for biological activity. The nitropyridine group is found in various bioactive compounds, including some with kinase inhibitory properties[1][2]. The cyclohexenone structure contains an α,β-unsaturated ketone, a Michael acceptor that can potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins[3]. This application note provides a comprehensive, tiered strategy for elucidating the cellular mechanism of action of this compound, starting from broad phenotypic effects and narrowing down to specific target engagement and pathway modulation.

This guide is designed for researchers in drug discovery and chemical biology, offering a logical workflow with detailed protocols to characterize the compound's cellular effects. We will proceed with the hypothesis that this compound may act as a kinase inhibitor, potentially through a covalent mechanism.

Part 1: Foundational Analysis - Cellular Potency and Cytotoxicity

Before investigating specific mechanisms, it is crucial to determine the concentration range at which the compound elicits a cellular response. A primary cytotoxicity assay establishes the compound's potency (IC50) and provides a therapeutic window for subsequent, more targeted assays.

Protocol 1.1: Cell Viability Assay using a Resazurin-Based Method

This protocol measures metabolically active cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by mitochondrial enzymes in viable cells.

Rationale: This assay is rapid, sensitive, and compatible with high-throughput screening. It provides a robust measure of overall cell health and is a standard first step in compound profiling.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Staurosporine (positive control for apoptosis)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in complete medium, starting from a high concentration (e.g., 100 µM). Also, prepare dilutions of Staurosporine (e.g., starting from 10 µM).

  • Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (media with resazurin only). Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Expected Outcome: This assay will yield an IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. This value is critical for designing subsequent experiments.

ParameterDescription
IC50 Concentration for 50% inhibition of cell viability.
Concentration Range Use concentrations around the IC50 for mechanism-of-action studies.

Part 2: Target Class Identification - Kinase Inhibition Profiling

Given the presence of the nitropyridine moiety, a common feature in kinase inhibitors, the next logical step is to assess the compound's effect on cellular kinase activity.[4][5][6][7] An antibody-based phospho-kinase array is an effective tool for this purpose.

Diagram 2.1: General Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 (e.g., RAF) RTK->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylation TF Transcription Factor (e.g., c-Myc, AP-1) Kinase3->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Ligand Growth Factor Ligand->RTK Activation Compound 5-Methyl-3-(3-nitropyridin-4-yl) cyclohex-2-enone Compound->Kinase2 Inhibition?

Caption: Hypothesized inhibition of a kinase cascade by the test compound.

Protocol 2.1: Profiling with a Phospho-Kinase Array

Rationale: This antibody-based array allows for the simultaneous detection of the phosphorylation status of numerous kinases, providing a broad overview of the compound's impact on cellular signaling pathways.[5]

Materials:

  • Human Phospho-Kinase Array Kit (commercially available)

  • Cell line showing sensitivity to the compound (from Protocol 1.1)

  • Test compound at 1x, 5x, and 10x the IC50 value

  • Cell lysis buffer (provided with the kit)

  • Chemiluminescent detection reagents

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with the test compound at the desired concentrations for a predetermined time (e.g., 2-6 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with cold PBS and lyse them using the provided lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Array Incubation: Incubate the array membranes with equal amounts of protein from each lysate overnight, according to the manufacturer's instructions.

  • Washing and Antibody Incubation: Wash the membranes and incubate with the detection antibody cocktail.

  • Signal Detection: Add chemiluminescent reagents and visualize the signal using a chemiluminescence imager.

  • Data Analysis: Quantify the spot intensities and normalize to internal controls. Compare the phosphorylation levels in treated samples to the vehicle control to identify kinases that are significantly dephosphorylated.

Expected Outcome: This screen will identify specific kinases or signaling pathways that are inhibited by the compound, providing strong leads for more focused validation assays.

Part 3: Target Validation and Mechanism of Action

Once potential kinase targets are identified, the next step is to validate these findings and investigate the mechanism of inhibition.

Protocol 3.1: Western Blotting for Target Engagement

Rationale: Western blotting provides a direct and semi-quantitative method to confirm the inhibition of phosphorylation of a specific kinase and its immediate downstream substrate in a cellular context.[4]

Materials:

  • Antibodies: Phospho-specific and total protein antibodies for the target kinase and a key downstream substrate.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent or fluorescent secondary antibodies and detection system.

Procedure:

  • Sample Preparation: Treat cells and prepare lysates as described in Protocol 2.1.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary antibody (e.g., anti-phospho-MEK) overnight at 4°C.

    • Wash and incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody.

    • Detect the signal.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein (e.g., anti-total-MEK) to confirm equal loading.

  • Densitometry: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its substrate will validate the array results and confirm target engagement in cells.

TargetExpected Change with Inhibitor
Phospho-Kinase X Decrease
Total Kinase X No Change
Phospho-Substrate Y Decrease
Total Substrate Y No Change

Part 4: Investigating the Covalent Binding Hypothesis

The presence of a Michael acceptor in the compound's structure suggests it may act as a covalent inhibitor.[3] It is critical to test this hypothesis, as covalent binding has significant implications for drug potency and duration of action.

Diagram 4.1: Washout Experiment Workflow

Washout_Workflow cluster_treatment Step 1: Treatment cluster_washout Step 2: Washout vs. Continuous cluster_recovery Step 3: Recovery & Lysis cluster_analysis Step 4: Analysis Treat Incubate cells with compound (e.g., 10x IC50 for 2h) Washout Wash cells 3x with warm media & replace with fresh media Treat->Washout Continuous Control: Leave compound in media Treat->Continuous Incubate Incubate for various time points (0h, 2h, 6h, 24h) Washout->Incubate Continuous->Incubate Lyse Lyse cells at each time point Incubate->Lyse WB Western Blot for p-Kinase / Total Kinase Lyse->WB

Caption: Workflow for a washout experiment to test for covalent inhibition.

Protocol 4.1: Cellular Washout Assay

Rationale: This assay distinguishes between reversible and irreversible (covalent) inhibitors. For a reversible inhibitor, removing the compound from the medium allows the target kinase to regain activity. For a covalent inhibitor, the effect persists after washout because the inhibitor is permanently bound.[8]

Procedure:

  • Cell Treatment: Treat cells with a high concentration of the compound (e.g., 10x IC50) for a short duration (e.g., 1-2 hours) to allow for target binding.

  • Washout:

    • Washout Group: Aspirate the compound-containing medium, wash the cells three times with warm, serum-free medium, and then add fresh, complete medium.

    • Continuous Exposure Group: Leave the compound-containing medium on the cells.

  • Time Course Analysis: At various time points after the washout (e.g., 0, 2, 8, 24 hours), lyse the cells from both groups.

  • Western Blot Analysis: Perform Western blotting (as in Protocol 3.1) to assess the phosphorylation status of the target kinase.

Data Interpretation:

  • Reversible Inhibition: In the washout group, the phospho-kinase signal will recover over time, approaching the level of the untreated control.

  • Covalent/Irreversible Inhibition: In the washout group, the phospho-kinase signal will remain suppressed, similar to the continuous exposure group. The rate of signal recovery will depend on the synthesis of new protein, not on the inhibitor dissociating.

Conclusion and Future Directions

This application note outlines a systematic, hypothesis-driven approach to characterize the cellular activity of this compound. By following this tiered workflow—from determining general cytotoxicity to identifying specific kinase targets and investigating the covalent nature of the interaction—researchers can efficiently build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation, including mass spectrometry-based proteomics to directly identify the covalent adduct on the target protein and in vivo studies to assess therapeutic efficacy.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Request PDF. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved from [Link]

  • PubMed Central (NIH). (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

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Application Note: Characterization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone as a Putative Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern therapeutic strategies.[2] While many inhibitors compete with ATP at the highly conserved active site, this can lead to challenges in achieving selectivity across the kinome.[3][4] An increasingly successful approach involves the design of targeted covalent inhibitors, which form a permanent bond with a specific, often non-conserved, nucleophilic amino acid residue within or near the active site.[5][6][7] This strategy can lead to enhanced potency, prolonged duration of action, and improved selectivity.[7][8]

This application note describes a comprehensive framework for the characterization of a novel compound, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (herein referred to as Cmpd-X). Based on its chemical structure, featuring a cyclohexenone moiety—a known Michael acceptor—and an electron-withdrawing nitropyridine group, we hypothesize that Cmpd-X may function as a covalent inhibitor, likely targeting a cysteine residue.[6][8] The protocols outlined below provide a systematic approach to test this hypothesis, determine its inhibitory potency and selectivity, and elucidate its mechanism of action.

Foundational Concepts: Understanding Kinase Inhibition Mechanisms

The inhibitory mechanism of a compound dictates the experimental design for its characterization. Kinase inhibitors are broadly classified based on their interaction with the target enzyme.[1]

  • ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[1][3] The apparent potency (IC50) of these inhibitors is dependent on the ATP concentration in the assay.[3]

  • Non-ATP Competitive Inhibitors: These inhibitors bind to sites other than the ATP pocket, such as allosteric sites, and can inhibit kinase activity through various mechanisms, including stabilizing an inactive conformation.[9][10] Their potency is generally not affected by ATP concentration.[3]

  • Covalent Inhibitors: These compounds typically contain an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the kinase.[5][7][8] This leads to irreversible or slowly reversible inhibition.[5]

The presence of the α,β-unsaturated carbonyl in the cyclohexenone ring of Cmpd-X suggests a potential for covalent modification of a target kinase.[8] Our experimental strategy is therefore designed not only to quantify inhibition but also to probe for the hallmarks of covalent bond formation.

Experimental Workflows: A Multi-faceted Approach to Characterization

A thorough evaluation of a novel kinase inhibitor requires a tiered approach, moving from initial potency screening to detailed mechanistic studies. The following workflow provides a logical progression for characterizing Cmpd-X.

G cluster_0 Phase 1: Initial Potency & Selectivity cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Cellular Activity a Biochemical IC50 Determination (Luminescence-based Assay) b Kinome Selectivity Profiling a->b Identify Potent Hits c ATP Competition Assay b->c d Washout Experiment (Jump Dilution) c->d Determine MoA e Mass Spectrometry Analysis d->e Confirm Covalent Adduct f Cellular Target Engagement Assay (e.g., NanoBRET™) e->f g Downstream Signaling Pathway Analysis (Western Blot) f->g Validate On-Target Effects

Figure 1: A tiered experimental workflow for the comprehensive characterization of Cmpd-X.

Detailed Protocols

Protocol 1: Initial IC50 Determination using a Luminescence-Based Kinase Assay

This protocol is designed for the initial determination of the half-maximal inhibitory concentration (IC50) of Cmpd-X against a target kinase. We will use a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[11]

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction.[11]

Materials:

  • Target Kinase (e.g., a kinase with a known or suspected targetable cysteine)

  • Kinase Substrate Peptide

  • ATP

  • Cmpd-X

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve (e.g., starting from 1 mM).

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of the serially diluted Cmpd-X, Staurosporine control, or DMSO vehicle to the appropriate wells.

  • Kinase Addition: Add 2 µL of the target kinase diluted in Kinase Assay Buffer to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase. This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent reaction to occur.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture (at the Kₘ concentration for ATP) to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to develop the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: ATP Competition Assay to Elucidate Mechanism of Action

This assay helps to distinguish between ATP-competitive and non-ATP-competitive inhibitors.[3] For an ATP-competitive inhibitor, the IC50 value will increase as the concentration of ATP in the assay increases.[3] For a non-competitive or covalent inhibitor that binds outside the ATP pocket, the IC50 should remain largely unchanged.

Procedure:

  • Perform the kinase inhibition assay as described in Protocol 4.1.

  • Run the assay in parallel using three different concentrations of ATP:

    • A low concentration (e.g., 0.1x Kₘ of ATP)

    • The Kₘ concentration of ATP

    • A high concentration (e.g., 10x Kₘ of ATP)

  • Determine the IC50 value for Cmpd-X at each ATP concentration.

  • Data Analysis: Compare the IC50 values. A significant rightward shift in the dose-response curve and an increase in the IC50 value with increasing ATP concentration indicates an ATP-competitive mechanism.[3] Little to no change in the IC50 value would support a non-ATP-competitive or covalent binding mechanism.

Protocol 3: Washout Experiment to Test for Irreversible Inhibition

A key characteristic of a covalent inhibitor is the irreversible or very slowly reversible nature of its binding.[5] This can be assessed using a washout or "jump dilution" experiment.

Procedure:

  • Incubate the target kinase with a high concentration of Cmpd-X (e.g., 10-20x IC50) and a vehicle control for 1-2 hours to allow for covalent bond formation.

  • Rapidly dilute the kinase-inhibitor mixture by a large factor (e.g., 100-fold) into the kinase assay reaction buffer containing the substrate and ATP. This dilution reduces the concentration of the unbound inhibitor to a sub-inhibitory level.

  • As a control, perform a similar dilution of kinase that was pre-incubated with a known reversible inhibitor (e.g., Staurosporine).

  • Measure the kinase activity at various time points after the dilution.

  • Data Analysis: If Cmpd-X is a covalent inhibitor, the kinase activity will not recover, or will recover very slowly, after dilution. In contrast, the activity of the kinase inhibited by the reversible inhibitor should recover quickly as the inhibitor dissociates from the active site upon dilution.

Data Presentation and Interpretation

The results from the above protocols should be systematically compiled to build a comprehensive profile of Cmpd-X.

Table 1: Hypothetical Inhibitory Activity of Cmpd-X against a Panel of Kinases

Kinase TargetCmpd-X IC50 (nM)Staurosporine IC50 (nM)Notes
Kinase A (Cys-containing)128High potency against target with accessible cysteine.
Kinase B (Cys-containing)4515Moderate potency.
Kinase C (No accessible Cys)>10,00025Lack of activity suggests cysteine-dependent mechanism.
Kinase D (Cys-containing)95High potency.
Kinase E (No accessible Cys)>10,00018Confirms selectivity for cysteine-containing kinases.

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Visualizing the Putative Mechanism

The structural features of Cmpd-X suggest a specific mode of covalent inhibition. The following diagram illustrates the proposed reaction with a cysteine residue in the kinase active site.

Figure 2: Proposed Michael addition reaction between the cyclohexenone warhead of Cmpd-X and a cysteine residue on the target kinase.

Troubleshooting and Best Practices

  • Inhibitor Solubility: Ensure Cmpd-X is fully dissolved in DMSO. Precipitated compound is a common source of assay variability.

  • DMSO Concentration: Keep the final DMSO concentration in the assay low (ideally ≤1%) and consistent across all wells to avoid solvent effects on kinase activity.[12]

  • Controls are Critical: Always include positive (known inhibitor) and negative (vehicle) controls to validate each assay plate.

  • Confirm On-Target Effects: Biochemical activity should be correlated with cellular activity. Techniques like Western blotting to assess the phosphorylation of downstream substrates can confirm on-target effects in a cellular context.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential covalent kinase inhibitor. By systematically assessing its potency, selectivity, and mechanism of action, researchers can build a comprehensive data package to validate its potential as a novel therapeutic agent or chemical probe. This structured approach ensures data integrity and provides a clear path for further preclinical development.

References

  • Massive Bio. (2026, January 19). Protein Kinase Inhibitor.
  • Zhang, T., et al. (n.d.). Advances in reversible covalent kinase inhibitors.
  • Carna Biosciences. (n.d.). Covalent inhibitors. Kinase Logistics Europe.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Royal Society of Chemistry. (2018, November 6). CHAPTER 4: Covalent Inhibition of Kinases.
  • ResearchGate. (n.d.). Covalent Kinase Inhibitors: An Overview.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • AACR Journals. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research.
  • PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (2025, August 6). Non-ATP Competitive Protein Kinase Inhibitors | Request PDF.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • SpringerLink. (n.d.).
  • Promega Corpor

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Application Notes and Protocols for the Evaluation of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (herein referred to as MNC) is a novel chemical entity. As of the date of this publication, there is limited to no publicly available data regarding its specific biological activity or mechanism of action in cancer cell lines. This document is intended to serve as an expert-guided, comprehensive template for researchers and drug development professionals on how to systematically investigate the anti-cancer potential of MNC. The experimental data, outcomes, and mechanistic targets described herein are hypothetical and presented for illustrative purposes to guide experimental design and data interpretation.

Introduction: A Novel Investigational Agent

The landscape of oncology drug discovery is continually evolving, with a persistent need for novel scaffolds that can overcome existing therapeutic resistance and offer improved selectivity. This compound (MNC) represents such a novel investigational compound. Its structure, featuring a nitropyridine moiety linked to a cyclohexenone core, suggests potential for interaction with critical cellular signaling pathways that are often dysregulated in cancer. The electron-withdrawing nitro group can render the pyridine ring susceptible to nucleophilic attack, a mechanism exploited by some covalent inhibitors, while the cyclohexenone core is a Michael acceptor present in many biologically active natural products. This document provides a series of detailed protocols to systematically evaluate the in vitro anti-cancer efficacy of MNC, from initial cytotoxicity screening to mechanistic elucidation.

Postulated Mechanism of Action: Targeting the PI3K/Akt Signaling Nexus

Given the structural alerts within MNC, we hypothesize that it may function as an inhibitor of key oncogenic signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently over-activated pathways in human cancers, playing a central role in cell proliferation, survival, and growth.[1][2] Its deregulation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis and drug resistance.[3][4] We postulate that MNC may covalently bind to a cysteine residue in the active site of a key kinase within this pathway, such as PI3K or Akt, leading to its inhibition. This application note will, therefore, focus on protocols designed to test this hypothesis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad (Pro-apoptotic) Akt->Bad Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibition Bcl2->Proliferation Promotes Survival MNC MNC (Hypothesized Target) MNC->Akt Inhibition

Caption: Hypothesized mechanism of MNC targeting the PI3K/Akt pathway.

PART 1: Initial Screening and Cytotoxicity Profiling

The first critical step in evaluating a novel compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency. We recommend using a robust and high-throughput method such as the MTT assay.[5][6]

Experimental Workflow: From Culture to IC50

Cytotoxicity_Workflow start Start: Select Cancer Cell Line Panel culture 1. Cell Culture (Maintain log-phase growth) start->culture seed 2. Seed Cells (96-well plates) culture->seed treat 4. Treat Cells (Incubate 72h) seed->treat prepare 3. Prepare MNC (Serial Dilutions) prepare->treat assay 5. Perform MTT Assay (Add MTT, then solubilize) treat->assay read 6. Measure Absorbance (570 nm) assay->read analyze 7. Data Analysis (Calculate % Viability) read->analyze ic50 8. Determine IC50 Value (Non-linear regression) analyze->ic50 end End: Potency Profile ic50->end

Caption: General workflow for in vitro cytotoxicity testing of MNC.

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of MNC on the metabolic activity of cancer cells, which serves as a proxy for cell viability.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound (MNC)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Include wells for "cells only" (positive control) and "media only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of MNC in DMSO.

    • Perform serial dilutions of the MNC stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" well containing medium with the same final concentration of DMSO.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared MNC dilutions (or control media) to the respective wells.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂. The incubation time can be optimized (e.g., 24, 48, 72h) depending on the cell doubling time.

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % Viability against the log-transformed concentration of MNC.

    • Determine the IC50 value by fitting the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope).

Hypothetical Data Presentation

The results of the cytotoxicity screening can be summarized in a table for easy comparison of MNC's potency across different cancer cell lines.

Cell LineCancer TypeKey Mutation(s)Hypothetical IC50 (µM) of MNC
MCF-7BreastPIK3CA (E545K)1.5
A549LungKRAS (G12S)8.2
HCT116ColonPIK3CA (H1047R)2.1
U-87 MGGlioblastomaPTEN null0.9
PC-3ProstatePTEN null1.2

Interpretation: The hypothetical data suggests that MNC is most potent in cell lines with a dysregulated PI3K/Akt pathway (MCF-7, HCT116, U-87 MG, PC-3), supporting our initial hypothesis. The lower potency in the KRAS-mutant A549 cell line suggests selectivity.

PART 2: Investigating the Cellular Response to MNC

Once cytotoxicity is established, the next logical step is to understand how MNC affects cancer cells. Key investigations include determining its impact on cell cycle progression and whether it induces programmed cell death (apoptosis).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a DNA-intercalating agent, to quantify the DNA content of cells, thereby revealing the distribution of the population across different phases of the cell cycle (G0/G1, S, G2/M).[7][8] An accumulation of cells in a specific phase suggests cell cycle arrest.

Materials:

  • Cancer cells (e.g., U-87 MG)

  • 6-well plates

  • MNC stock solution

  • PBS, ice-cold

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with MNC at concentrations corresponding to their 1x and 2x IC50 values, as well as a vehicle control (DMSO), for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).[9]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., ModFit LT™, FlowJo™).

Expected Outcome: If MNC induces cell cycle arrest, a significant increase in the cell population at a specific phase (e.g., G2/M) would be observed in treated cells compared to the vehicle control.

Protocol 3: Western Blot for Apoptosis Markers

Western blotting is a definitive technique to confirm the induction of apoptosis by detecting the cleavage of key proteins in the apoptotic cascade, such as PARP and Caspase-3.[10][11]

Materials:

  • Treated cell pellets (from a similar experiment to Protocol 2)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-Cleaved PARP, 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane for a loading control (β-Actin) to ensure equal protein loading.

Expected Outcome: A dose-dependent increase in the levels of cleaved PARP and cleaved Caspase-3 in MNC-treated cells would strongly indicate the induction of apoptosis.

PART 3: Elucidating the Molecular Target

To validate our hypothesis that MNC targets the PI3K/Akt pathway, we must directly measure the activity of key proteins within this cascade. A common method is to assess their phosphorylation status by Western blot, as phosphorylation is a direct indicator of kinase activity.

Protocol 4: Western Blot for PI3K/Akt Pathway Proteins

This protocol aims to detect changes in the phosphorylation of Akt (at Ser473 and Thr308) and its downstream effector, p70S6K, which would confirm pathway inhibition.

Materials:

  • Same as Protocol 3, with the following primary antibodies:

    • anti-phospho-Akt (Ser473)

    • anti-phospho-Akt (Thr308)

    • anti-Total Akt

    • anti-phospho-p70S6K

    • anti-Total p70S6K

    • anti-β-Actin

Procedure:

  • Cell Treatment and Lysis:

    • Treat sensitive cells (e.g., U-87 MG) with MNC (1x and 2x IC50) for a shorter duration (e.g., 2, 6, 12 hours) to capture signaling events before widespread cell death.

    • Perform protein extraction and quantification as described in Protocol 3.

  • Immunoblotting:

    • Perform SDS-PAGE, transfer, and blocking as previously described.

    • Incubate separate membranes with primary antibodies against the phosphorylated forms of the target proteins (e.g., p-Akt Ser473).

    • After detection, membranes can be stripped and re-probed with antibodies against the total forms of the respective proteins and the loading control (β-Actin). This is crucial to determine if the decrease in the phosphorylated form is due to pathway inhibition or a general decrease in the protein level.

Expected Outcome and Interpretation: If MNC inhibits the PI3K/Akt pathway, we expect to see a dose- and time-dependent decrease in the levels of phosphorylated Akt (Ser473 and Thr308) and phosphorylated p70S6K, while the levels of total Akt, total p70S6K, and β-Actin remain relatively unchanged. This result would provide strong evidence supporting the hypothesized mechanism of action.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. (URL: [Link])

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562. (URL: [Link])

  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. (URL: [Link])

  • Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188-193. (URL: [Link])

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in oncology, 4, 64. (URL: [Link])

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual review of medicine, 67, 11-28. (URL: [Link])

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LC-MS/MS method for quantification of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone using LC-MS/MS

Abstract

This document provides a comprehensive guide to a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. Developed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology, this protocol details a high-throughput sample preparation procedure using protein precipitation, optimized chromatographic separation on a reversed-phase C18 column, and detection via electrospray ionization in positive ion mode. The method is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2]

Introduction: The Need for a Validated Assay

This compound is a novel heterocyclic compound with potential therapeutic applications. The progression of such a candidate through the drug development pipeline—from discovery to preclinical and clinical trials—is critically dependent on the accurate characterization of its pharmacokinetic (PK) profile.[3] A validated bioanalytical method is therefore not merely a procedural step but the very foundation for generating reliable data on absorption, distribution, metabolism, and excretion (ADME).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices due to its unparalleled sensitivity, selectivity, and speed.[3][4] The method described herein has been developed to provide a reliable tool for determining the concentration of this analyte in plasma, enabling confident decision-making in drug development programs. The protocol is built upon a framework of established bioanalytical principles and adheres to international regulatory guidance to ensure data integrity.[1][5][6]

Analyte Properties (Predicted)

To develop a robust method, an understanding of the analyte's physicochemical properties is essential. Based on its structure, the following properties are predicted:

  • Chemical Structure:

    
    A placeholder image would be here.
    
  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Molecular Weight: 232.24 g/mol

  • Predicted pKa: ~3.5 (due to the pyridine nitrogen, making it a weak base)

  • Predicted LogP: ~2.0 (indicating moderate lipophilicity)

These properties suggest that the compound will be readily ionizable under acidic conditions (ideal for ESI+), and its moderate lipophilicity makes it suitable for reversed-phase chromatography and various extraction techniques.

Experimental Design and Rationale

Materials and Instrumentation
Item Description
Analyte This compound Reference Standard (>99% purity)
Internal Standard (IS) Stable Isotope Labeled (SIL) Analyte: [¹³C₆]-5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. If unavailable, a close structural analog like 5-Ethyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone can be used.
Solvents LC-MS Grade Acetonitrile, Methanol, and Water.
Additives Formic Acid (Optima™ LC/MS Grade).
Biological Matrix Human Plasma (K₂EDTA as anticoagulant), sourced from an accredited vendor.
UHPLC System A system capable of binary gradient elution at pressures up to 1000 bar (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC System).
Mass Spectrometer A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 6500+ or Waters Xevo™ TQ-S micro).
Causality Behind Methodological Choices
  • Internal Standard (IS) Selection: The use of a Stable Isotope Labeled (SIL) internal standard is the most rigorous approach. A SIL-IS is chemically identical to the analyte and thus co-elutes, experiencing the exact same ionization suppression or enhancement from the matrix.[7][8] This provides the most accurate correction for variations during sample preparation and analysis.[9][10] If a SIL-IS is not available, a close structural analog that does not co-elute but exhibits similar extraction and ionization behavior is an acceptable alternative.[7]

  • Sample Preparation: Protein Precipitation (PPT): For high-throughput analysis typical in drug development, protein precipitation is the method of choice.[11] It is fast, cost-effective, and requires minimal method development.[12] By adding a water-miscible organic solvent like acetonitrile, proteins are denatured and precipitated, releasing the analyte into the supernatant for analysis. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner samples, they are more time-consuming and expensive.[13][14] PPT provides a pragmatic balance of speed and cleanliness for this application.

  • Chromatography: Reversed-Phase with Acidic Modifier: Given the analyte's moderate lipophilicity (LogP ~2.0), a reversed-phase C18 column is ideal for retention. The addition of formic acid to the mobile phase serves two purposes: 1) it acidifies the eluent to promote protonation of the basic pyridine nitrogen ([M+H]⁺), enhancing ESI+ sensitivity, and 2) it improves chromatographic peak shape.[12]

  • Detection: Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM): ESI is the preferred ionization technique for polar to moderately polar small molecules.[4] Operating in positive ion mode is logical due to the presence of the basic pyridine ring. Tandem mass spectrometry using MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the complex plasma matrix.[3]

Detailed Protocols

Protocol: Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2.0 mg of the analyte and the internal standard into separate 2.0 mL volumetric flasks. Dissolve in methanol to the mark. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and QC Sample Preparation:

    • Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate analyte working solution to achieve the final concentrations.

    • A typical calibration curve may range from 0.5 to 500 ng/mL (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

    • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC).

Protocol: Sample Preparation via Protein Precipitation
  • Aliquot 100 µL of each plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile). The addition of IS early in the process corrects for variability in subsequent steps.[7]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Diagram: Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Aliquot 100 µL Plasma p2 2. Add 300 µL Acetonitrile containing Internal Standard p1->p2 p3 3. Vortex (30 sec) p2->p3 p4 4. Centrifuge (14,000 x g, 10 min) p3->p4 p5 5. Transfer Supernatant p4->p5 a1 Inject 5 µL p5->a1 a2 UHPLC Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 data Peak Area Ratios vs. Concentration a4->data Generate Data

Caption: Workflow for quantification of the analyte in plasma.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
Parameter Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table below

Table: LC Gradient Program

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions
Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Table: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) Use
Analyte233.1187.110025Quantifier
Analyte233.1159.110035Qualifier
IS ([¹³C₆]-Analyte)239.1193.110025Quantifier

Note: Product ions and collision energies (CE) are hypothetical and must be optimized empirically by infusing a standard solution of the analyte and IS into the mass spectrometer. The proposed fragmentation (loss of NO₂ to give m/z 187.1) is a common pathway for nitropyridine compounds.

Bioanalytical Method Validation (per FDA/ICH M10 Guidance)

To ensure the method is fit for purpose, a full validation must be conducted.[1][5] The experiments and acceptance criteria are summarized below. This demonstrates the self-validating and trustworthy nature of the protocol.

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the true value and the degree of scatter.Intra- and inter-assay accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible across QC levels.
Matrix Effect To evaluate the suppression or enhancement of ionization by matrix components.The IS-normalized matrix factor should have a CV ≤ 15% across different lots of matrix.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative).Mean concentrations of stability samples must be within ±15% of nominal concentrations of freshly prepared samples.

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The streamlined protein precipitation protocol and optimized instrumental conditions provide a robust assay suitable for regulated bioanalysis. Adherence to the validation principles outlined ensures that the method will generate high-quality, reliable data to support pharmacokinetic and toxicokinetic studies in a drug development setting.

References

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In vivo experimental design for 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vivo Protocol for the Preclinical Evaluation of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

A Senior Application Scientist's Guide to In Vivo Experimental Design

Introduction

The journey of a novel chemical entity from laboratory bench to potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vivo experimental design and study of this compound (hereinafter referred to as Cpd-X). Based on its structural motifs, specifically the cyclohexenone core and nitropyridine moiety, preliminary in vitro screens have suggested that Cpd-X may possess significant anti-inflammatory and anti-cancer properties. These activities are hypothesized to stem from the modulation of key signaling pathways, such as Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB), which are pivotal in both inflammation and oncogenesis.[1][2][3][4][5][6]

This document is structured to guide researchers, scientists, and drug development professionals through a logical, phased approach to preclinical in vivo testing. We will move from foundational safety and pharmacokinetic profiling to robust efficacy testing in established disease models. The emphasis is not merely on procedural steps but on the scientific rationale that underpins each experimental choice, ensuring the generation of reproducible and translatable data.[7][8][9]

Part 1: Foundational Principles of In Vivo Research

Before embarking on any animal study, a commitment to ethical and scientifically sound principles is paramount. All proposed experiments must be designed, conducted, analyzed, and reported with the highest level of rigor and transparency.[10]

Ethical Considerations: The 3Rs

All animal studies must adhere to the principle of the 3Rs (Replacement, Reduction, and Refinement) to ensure responsible and humane animal use.[11]

  • Replacement: Use non-animal methods wherever possible. The studies outlined here assume that extensive in vitro and in silico modeling has already been performed.[12][13]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data. This involves careful experimental design and power analysis.[11][14]

  • Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia, analgesia, and establishing humane endpoints.[11]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

The Hypothesis-Driven Approach

Preclinical research should be designed to test a clear hypothesis.[10] For Cpd-X, the overarching hypotheses are:

  • Cpd-X is safe and tolerable within a defined dose range in rodents.

  • Cpd-X exhibits favorable pharmacokinetic properties allowing for sufficient target engagement.

  • Cpd-X reduces acute inflammation in a validated animal model.

  • Cpd-X inhibits tumor growth in a cancer xenograft model.

Part 2: Phase I - Acute Toxicity and Pharmacokinetic (PK) Profiling

The initial phase aims to establish a basic safety profile and understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[15][16]

Acute Toxicity Assessment

The first step in vivo is to determine the compound's acute toxicity to inform dose selection for subsequent studies. The Up-and-Down Procedure (UDP) as per OECD Guideline 425 is a robust method that minimizes animal use.[17][18]

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they are typically slightly more sensitive.[19]

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Formulation: Prepare Cpd-X in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be uniform and stable.

  • Procedure: a. Fast one animal overnight prior to dosing. b. Select a starting dose one step below the best preliminary estimate of the LD50. If no information exists, a starting dose of 300 mg/kg is recommended.[19] c. Administer the dose via oral gavage. d. Observe the animal closely for the first 4 hours, then periodically for 48 hours.[18] e. Decision Point:

    • If the animal survives, the next animal is dosed at a higher level (standard dose progression factor is 3.2).
    • If the animal dies, the next animal is dosed at a lower level. f. A 48-hour interval is maintained between dosing each animal.[18] g. The main test continues until one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper dose bound).
  • Observation Period: All animals are observed for a total of 14 days for signs of toxicity (changes in skin, fur, eyes, behavior, etc.). Body weights are recorded weekly.[18]

  • Endpoint: At the end of the 14-day period, all surviving animals are euthanized and subjected to a gross necropsy. The LD50 is calculated using the maximum likelihood method.[18]

Pharmacokinetic (PK) Profiling

A PK study provides essential data on a drug's time course in the body, informing dosing schedules for efficacy studies.[16][20][21]

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dose Formulation: Prepare Cpd-X in a suitable vehicle for both intravenous (IV) and oral (PO) administration.

  • Experimental Groups:

    • Group 1: IV administration (e.g., 2 mg/kg) via tail vein (n=3-4 mice per time point).

    • Group 2: PO administration (e.g., 10 mg/kg) via oral gavage (n=3-4 mice per time point).

  • Sample Collection: a. Collect blood samples (e.g., via retro-orbital or submandibular bleed) into EDTA-coated tubes at predefined time points. b. Suggested time points (IV): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours. c. Suggested time points (PO): 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cpd-X in plasma samples using a validated LC-MS/MS method.[20]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
t1/2 Half-lifeTime required for the drug concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time.
Vd Volume of distributionApparent volume into which the drug distributes.
F% Bioavailability (for PO dose)Fraction of the oral dose that reaches systemic circulation.

Part 3: Phase II - Efficacy Evaluation in Disease Models

With safety and PK data in hand, the next phase is to assess the efficacy of Cpd-X in relevant animal models of disease.[22][23][24]

Anti-Inflammatory Efficacy Model

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute anti-inflammatory activity, particularly for compounds targeting prostaglandin synthesis.[23]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO).

    • Group 2: Cpd-X (Low Dose, PO).

    • Group 3: Cpd-X (Mid Dose, PO).

    • Group 4: Cpd-X (High Dose, PO).

    • Group 5: Positive Control (e.g., Indomethacin 10 mg/kg or a selective COX-2 inhibitor like Celecoxib, PO).[25]

  • Procedure: a. Administer the vehicle, Cpd-X, or positive control drug orally 60 minutes before the carrageenan injection. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw. d. Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group).

  • Pharmacodynamic (PD) Readout: At the end of the experiment (e.g., 3 or 5 hours), animals can be euthanized, and the inflamed paw tissue can be collected to measure levels of inflammatory mediators like PGE2 (via ELISA) or expression of COX-2 (via Western Blot or IHC) to correlate with the compound's mechanism of action.[20][25]

Anti-Cancer Efficacy Model

A human tumor xenograft model in immunodeficient mice is a standard approach to evaluate the in vivo anti-cancer activity of a novel compound.[22][26]

Protocol 4: Human Colon Cancer Xenograft Model

  • Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old. The choice depends on the tumor cell line.

  • Cell Line: A human colon cancer cell line with known high expression of COX-2 or constitutive NF-κB activation (e.g., HCT-116 or HT-29).

  • Tumor Implantation: a. Harvest cancer cells in their logarithmic growth phase. b. Inject 2-5 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). b. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Monitor animal body weight and overall health status.

  • Randomization and Treatment: a. When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group). b. Experimental Groups:

    • Group 1: Vehicle Control (formulation vehicle, PO, daily).
    • Group 2: Cpd-X (Low Dose, PO, daily).
    • Group 3: Cpd-X (High Dose, PO, daily).
    • Group 4: Positive Control (a standard-of-care chemotherapy agent for colon cancer, e.g., 5-FU). c. Administer treatments for a defined period (e.g., 21-28 days).
  • Endpoint: a. The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment period ends. b. At termination, euthanize all animals. Excise tumors, weigh them, and process them for further analysis.

  • Pharmacodynamic (PD) Analysis: Tumor tissue can be analyzed for:

    • Target Engagement: Levels of p-p65 (activated NF-κB) or PGE2.[5]

    • Cellular Effects: Markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry (IHC).[25]

Part 4: Visualization of Workflows and Pathways

Visual aids are critical for understanding complex experimental designs and biological mechanisms.

Overall In Vivo Experimental Workflow

G cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy cluster_2 Analysis & Decision Tox Acute Toxicity Study (OECD 425) PK Pharmacokinetic Study (IV & PO) Tox->PK Determine MTD & Dose Range Inflam Inflammation Model (Carrageenan Paw Edema) PK->Inflam Select Doses Cancer Cancer Model (Xenograft) PK->Cancer Data Data Analysis (Efficacy & PD Markers) Inflam->Data Cancer->Data Decision Go/No-Go Decision Data->Decision

Caption: Phased approach for in vivo evaluation of Cpd-X.

Hypothetical Mechanism of Action: NF-κB and COX-2 Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB dissociates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates CpdX Cpd-X CpdX->IKK Inhibits DNA DNA NFkB_nuc->DNA COX2 COX-2 Gene DNA->COX2 transcribes Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines transcribes

Caption: Cpd-X hypothetically inhibits the NF-κB pathway.

Part 5: Advanced Characterization - In Vivo Imaging

Modern preclinical research can be enhanced by non-invasive imaging techniques, which allow for longitudinal studies in the same animal, aligning with the 3Rs principle.[14][27][28][29]

  • Bioluminescence Imaging (BLI): If studying an orthotopic or metastatic cancer model using a luciferase-tagged cell line, BLI can be used to monitor tumor growth and response to Cpd-X in real-time.[30]

  • Fluorescence Imaging: Cpd-X could be labeled with a near-infrared fluorescent dye to track its biodistribution and accumulation in tumors or inflamed tissues.[27]

  • PET/CT: Positron Emission Tomography (PET) can be used with specific tracers (e.g., [¹⁸F]FDG for metabolic activity) to assess the pharmacodynamic effects of Cpd-X on tumor metabolism.[30]

These advanced methods provide deeper insights into the drug's mechanism of action and efficacy, bridging the gap between preclinical and clinical scenarios.[27][28]

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Derivatization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone for structure-activity relationship

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone for Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the strategic derivatization of the novel scaffold, this compound, to facilitate structure-activity relationship (SAR) exploration. This scaffold merges two key pharmacophores: the cyclohexenone ring, a structural motif present in numerous bioactive natural products with activities including antitumor and anti-inflammatory properties[1][2][3][4], and the nitropyridine moiety, a versatile precursor in medicinal chemistry often associated with antiproliferative and kinase inhibition activities[5][6][7]. We present a rationale-driven approach to systematically modify three key regions of the molecule: the nitro group, the cyclohexenone carbonyl, and the pyridine ring. Detailed, field-tested protocols for synthesis, purification, and characterization are provided, alongside a proposed workflow for biological evaluation, with a focus on kinase inhibition assays.

Rationale for Derivatization and SAR Strategy

The core structure of this compound presents several opportunities for chemical modification to probe its interaction with biological targets. A systematic SAR study is essential to identify the structural features critical for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Our strategy is trifurcated, focusing on key points of electronic and steric diversity.

Key Loci for Modification:

  • The Nitro Group: This powerful electron-withdrawing group significantly influences the electronics of the pyridine ring and can act as a hydrogen bond acceptor. Its reduction to an amine provides a critical chemical handle for introducing a wide array of functionalities, thereby exploring different interactions within a putative binding pocket.[8][9]

  • The Cyclohexenone Moiety: The α,β-unsaturated ketone is a Michael acceptor and a hydrogen bond acceptor. Modifying the carbonyl group, for instance, by reduction to an alcohol, allows for the assessment of these features' importance to biological activity.

  • The Pyridine Ring: While direct C-H functionalization can be challenging, diversification of the pyridine ring is often achieved by employing halogenated precursors in the initial synthesis, which can then undergo modern cross-coupling reactions.[10] This allows for the introduction of various aryl, heteroaryl, or alkyl groups to probe steric limits and potential hydrophobic or π-stacking interactions.

The overall strategy is to create a focused library of analogs where modifications are made systematically at each of these positions.

SAR_Strategy cluster_mods Derivatization Points Core Core Scaffold 5-Methyl-3-(3-nitropyridin-4-yl) cyclohex-2-enone Nitro Nitro Group Modification (Reduction to Amine, etc.) Core->Nitro Vary Electronics & H-bonding Ketone Cyclohexenone Carbonyl (Reduction to Alcohol) Core->Ketone Probe Michael Acceptor & H-bonding Pyridine Pyridine Ring Substitution (Cross-Coupling Precursors) Core->Pyridine Explore Sterics & Hydrophobicity

Caption: Overall strategy for the SAR study of the core scaffold.

Synthetic Derivatization Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Nitroaromatic compounds can be energetic; handle with care.

Key Intermediate Synthesis: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, creating a versatile intermediate for subsequent library synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]

Protocol 2.1.1: Synthesis of 3-(3-Aminopyridin-4-yl)-5-methylcyclohex-2-enone (Intermediate 2)

  • Reaction Setup: To a solution of this compound (1 ) (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration) in a suitable hydrogenation vessel, add Palladium on carbon (10% Pd/C, 0.05–0.10 eq by weight).

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2–6 hours). The product amine is generally more polar.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (EtOH or EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine 2 is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH).

Library Synthesis: Derivatization of the Amino Intermediate

The synthesized amine (2 ) serves as a nucleophile for the creation of amide and sulfonamide libraries, which are classic strategies for probing binding pocket interactions.

Protocol 2.2.1: General Procedure for Amide Synthesis (Amide Library 3a-n)

  • Reaction Setup: In a clean, dry vial, dissolve 3-(3-Aminopyridin-4-yl)-5-methylcyclohex-2-enone (2 ) (1.0 eq) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like DCM or N,N-Dimethylformamide (DMF).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the desired amide derivative.

Protocol 2.2.2: General Procedure for Sulfonamide Synthesis (Sulfonamide Library 4a-n)

  • Reaction Setup: Dissolve amine 2 (1.0 eq) in anhydrous DCM or pyridine.

  • Sulfonylation: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq). If using DCM as a solvent, add a base like TEA (1.5 eq).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12–24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with DCM. Wash the combined organic layers with 1M HCl (if pyridine was not used as solvent), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired sulfonamide derivative.

Synthetic_Workflow Core Core Scaffold (1) (Nitro Compound) Amine Amine Intermediate (2) Core->Amine H2, Pd/C (Reduction) Amide Amide Library (3a-n) Amine->Amide R-COCl, Base (Acylation) Sulfonamide Sulfonamide Library (4a-n) Amine->Sulfonamide R-SO2Cl, Base (Sulfonylation)

Caption: Key synthetic workflow for generating derivative libraries.

Characterization of Synthesized Derivatives

Rigorous characterization is essential to confirm the structure and purity of each new compound before biological testing. A standard suite of analytical techniques should be employed.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired for every compound to confirm its structural integrity. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and provide an exact mass.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compounds. Purity should ideally be ≥95% for use in biological assays.[12]

Biological Evaluation Workflow

With a library of characterized compounds, a tiered screening approach is recommended to efficiently identify promising candidates. Given the structural motifs, screening against a panel of protein kinases is a logical starting point.[5][16]

Screening_Cascade Library Synthesized Compound Library (≥95% Purity) Primary Primary Screen: In Vitro Kinase Assay (e.g., against a panel of kinases) Library->Primary Potency Secondary Screen: IC50 Determination for Hits Primary->Potency Identify 'Hits' Cellular Cellular Assay: Antiproliferative Screen (e.g., MTT on Cancer Cell Lines) Potency->Cellular Confirm Potency SAR SAR Analysis and Lead Optimization Potency->SAR Cellular->SAR

Caption: Proposed workflow for biological screening and evaluation.

Protocol 4.1: General In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target protein kinase, often using a luminescence-based assay that quantifies ATP consumption.[17]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO, then dilute further into the kinase buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

    • Enzyme & Substrate: Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound solution to the assay wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the enzyme/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 15 µL of an ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • For active compounds, determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.[16]

Data Presentation and Interpretation

All synthetic and biological data should be compiled into a single table to facilitate SAR analysis. This allows for direct comparison of how structural changes affect biological activity.

Table 1: Example SAR Data Summary

Compound IDR¹ Group (Modification at Amine)IC₅₀ (Target Kinase, µM)Purity (HPLC, %)
1 -NO₂ (Parent)> 5099
2 -NH₂ (Intermediate)25.498
3a -NH-C(O)-CH₃10.297
3b -NH-C(O)-Ph1.599
4a -NH-S(O)₂-CH₃8.796
4b -NH-S(O)₂-Ph0.998

Data shown are hypothetical for illustrative purposes.

  • Reduction of the nitro group to an amine improves activity (Compound 2 vs. 1 ).

  • Acylation and sulfonylation of the amine further enhance potency.

  • Aromatic substituents (phenyl) are preferred over small alkyl groups (methyl) in both the amide and sulfonamide series, suggesting a potential hydrophobic or π-stacking interaction in the binding site.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel bioactive agents. The protocols and strategies outlined in this document provide a robust framework for creating a chemically diverse library of analogs. By systematically modifying the nitro group, cyclohexenone carbonyl, and pyridine ring, researchers can effectively probe the structure-activity landscape, leading to the identification of potent and selective lead compounds for further drug development.

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Fluorescent labeling of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone for cellular imaging

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Fluorescent Labeling of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone for Cellular Imaging

Abstract

This document provides a comprehensive guide for the fluorescent labeling of the small molecule this compound. Fluorescently tagging small molecules is a powerful technique for visualizing their subcellular localization, tracking their movement in real-time, and understanding their mechanism of action within living cells.[][2] The protocols herein are designed for researchers, scientists, and drug development professionals. We detail a robust two-step strategy: first, the chemical modification of the parent molecule to introduce a reactive handle, followed by conjugation to a fluorescent dye. This guide explains the causal logic behind the chosen chemical strategy, provides detailed, step-by-step protocols for synthesis and labeling, and outlines methods for purification, characterization, and application in cellular imaging. Adherence to these protocols will yield a well-characterized fluorescent probe suitable for high-resolution microscopy.

Scientific Principle & Strategy Rationale

The structure of this compound lacks a native functional group amenable to direct, specific conjugation with common fluorescent dyes. Therefore, a chemical modification is necessary to introduce a reactive "handle."

Chosen Strategy: Nitro Group Reduction to a Primary Amine.

The most strategic and versatile approach is the reduction of the aromatic nitro (-NO₂) group on the pyridine ring to a primary amine (-NH₂). This strategy is underpinned by several key advantages:

  • Chemical Feasibility: The reduction of aromatic nitro groups is a well-established and high-yielding transformation in organic synthesis.

  • Versatility: The resulting primary amine is an excellent nucleophile, serving as a universal handle for conjugation with the widest variety of commercially available amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates.[3] This provides maximum flexibility in choosing a fluorophore that matches the available imaging equipment.

  • Minimal Perturbation: The modification occurs at the periphery of the molecule. While any modification can potentially alter biological activity, converting a nitro group to an amine is a relatively conservative change in terms of size, minimizing the risk of significantly disrupting the molecule's interaction with its biological target.[4] The activity of the final labeled conjugate must always be validated.

The overall workflow involves synthesizing an amine-functionalized intermediate, which is then purified and reacted with an amine-reactive fluorescent dye. The final fluorescent probe is then purified, characterized, and used for cellular staining.

Overall Experimental Workflow

The process can be visualized as a three-stage pipeline from the starting compound to the final cellular imaging data.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Labeling & Purification cluster_2 Part 3: Cellular Application A Start: 5-Methyl-3-(3-nitropyridin-4-yl) cyclohex-2-enone B Nitro Group Reduction (e.g., with SnCl2) A->B C Purification & Characterization (TLC, HPLC, MS) B->C D Product: 5-Methyl-3-(3-aminopyridin-4-yl) cyclohex-2-enone (Intermediate) C->D F Conjugation Reaction D->F E Amine-Reactive Dye (e.g., Rhodamine NHS Ester) E->F G Purification of Labeled Product (Column Chromatography / HPLC) H Characterization (Spectroscopy, DOL) I Cell Culture & Staining H->I J Fluorescence Microscopy I->J K Cytotoxicity Assay I->K L Data Analysis & Interpretation J->L

Caption: Overall workflow from synthesis to cellular application.

Part 1: Synthesis of Amine-Functionalized Intermediate

This section details the conversion of the nitro-compound to its amine analog.

Reaction Scheme: Nitro Reduction

Caption: Reduction of the nitro group to a primary amine.

Materials & Reagents
  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water (DI H₂O)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and magnetic stirrer

Protocol: Nitro Group Reduction
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (approx. 5.0 eq) to the solution.

  • Reaction Initiation: Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until the pH is ~8. Caution: CO₂ gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The crude product should be purified by column chromatography on silica gel. The structure of the purified amine intermediate must be confirmed by Mass Spectrometry (MS) and NMR spectroscopy to ensure the correct product has been formed before proceeding.

Part 2: Fluorescent Labeling of the Amine Intermediate

Fluorophore Selection

The choice of fluorophore is critical and depends on the specific application and available instrumentation.[4] Amine-reactive dyes, particularly NHS esters, are recommended for their high reactivity and stability.[3]

Fluorophore (NHS Ester)Excitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)Key Features
Fluorescein (FITC) ~494~5180.92~80,000Bright green emission, pH-sensitive.
Rhodamine B ~555~5800.31~110,000Orange-red emission, good photostability.[][6]
Alexa Fluor™ 488 ~495~5190.92~73,000Bright, photostable, and pH-insensitive version of fluorescein.[7]
Alexa Fluor™ 555 ~555~5650.10~155,000Bright orange emission, excellent photostability.
Cy®3 ~550~5700.15~150,000Bright orange, commonly used for FRET.[8]
Cy®5 ~649~6700.20~250,000Far-red emission, good for reducing cellular autofluorescence.[8]
Reaction Scheme: NHS Ester Conjugation

Caption: Conjugation of the amine intermediate with an NHS-ester dye.

Protocol: Fluorescent Labeling
  • Preparation: Ensure the purified amine intermediate is free of any amine-containing buffers (like Tris). The compound should be as dry as possible.

  • Dissolution: Dissolve the amine intermediate in an anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • pH Adjustment: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the solution (approx. 2-3 eq). The reaction proceeds best at a slightly basic pH (7.5-8.5) to ensure the amine is deprotonated and nucleophilic.

  • Dye Addition: Dissolve the amine-reactive dye (e.g., Rhodamine B NHS ester) in a small amount of anhydrous DMF or DMSO and add it to the reaction mixture. A slight molar excess of the dye (1.1 to 1.5 eq) is typically used to ensure complete conversion of the small molecule.[9]

  • Reaction: Stir the reaction at room temperature for 2-12 hours, protected from light (wrap the flask in aluminum foil).

  • Monitoring: Monitor the reaction by TLC. The product will be fluorescent and should have a different Rƒ value than the starting materials.

  • Purification: This step is critical to remove unreacted free dye, which causes high background fluorescence in imaging.[8] Purify the fluorescently labeled product using silica gel column chromatography or reverse-phase HPLC. The optimal purification method will depend on the polarity of the final compound.

Part 3: Characterization and Application

Spectroscopic Analysis
  • Absorbance: Measure the UV-Vis absorbance spectrum of the purified probe. Confirm the presence of two absorbance peaks: one corresponding to the small molecule core and one corresponding to the fluorophore.

  • Fluorescence: Record the fluorescence emission spectrum by exciting at the fluorophore's absorbance maximum. This confirms the product is fluorescent.

Protocol: Live-Cell Staining and Imaging
  • Cell Culture: Plate cells of interest (e.g., HeLa, U2OS) on glass-bottom dishes or coverslips and grow to 60-80% confluency.

  • Probe Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified fluorescent probe in DMSO.

  • Staining: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM, this must be optimized). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C and 5% CO₂.

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed medium or Phosphate-Buffered Saline (PBS) to remove any extracellular probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Essential Validation: Cytotoxicity Assay

It is crucial to determine if the fluorescent probe is toxic to the cells at the concentrations used for imaging. A simple viability assay is recommended.

  • Cell Plating: Plate cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a range of concentrations of the fluorescent probe (e.g., 0.1 µM to 50 µM) for a duration matching or exceeding the imaging experiment time. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Assay: Perform a standard cytotoxicity assay, such as an MTT or a live/dead stain (e.g., Calcein-AM/Propidium Iodide).[10][11][12]

  • Analysis: Quantify cell viability and determine the concentration at which the probe does not significantly impact cell health. Use concentrations well below the toxic threshold for all subsequent imaging experiments.[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No Labeling Incomplete nitro reduction; Inactive (hydrolyzed) NHS-ester dye; Reaction pH too low.Confirm amine intermediate formation by MS. Use fresh, high-quality dye. Ensure reaction pH is 7.5-8.5.
High Background in Imaging Incomplete purification; residual free dye.Re-purify the labeled probe using HPLC or extensive column chromatography.[8][14]
No Cellular Uptake Probe is not cell-permeable.Try different cell lines. For fixed-cell imaging, use a permeabilization agent (e.g., Triton X-100).
Photobleaching Fluorophore is not photostable; High laser power.Use a more photostable dye (e.g., Alexa Fluor series). Reduce laser intensity and exposure time. Use an anti-fade mounting medium for fixed cells.
Labeled Compound is Inactive Fluorophore sterically hinders the molecule's binding site.Test the biological activity of the labeled compound vs. the unlabeled parent compound. If inactive, a different labeling strategy (e.g., using a linker) may be required.

References

  • Fluorescent labeling of small molecules. Vichem Chemie. [Link]

  • Fluorophore Types & Labeling Methods. Microcourses via YouTube. [Link]

  • Fluorescent labeling and modification of proteins. Giepmans, B. N., et al. (2006). Journal of Cell Science.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Chugunova, E., et al. (2022). Molecules.[Link]

  • Labeling Proteins For Single Molecule Imaging. Teledyne Vision Solutions. [Link]

  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Moreno, S., et al. (2024). Molecules.[Link]

  • A guide to small fluorescent probes for single-molecule biophysics. Chaparro, S. A., et al. (2023). Biophysical Reviews.[Link]

  • Synthesis of novel fluorescent cyclohexenone derivatives and their partitioning study in ionic micellar media. Khan, I., et al. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • In-cell click labelling of small molecules to determine subcellular localisation. Amblard, F., et al. (2011). Chemical Communications.[Link]

  • Bioconjugation. Wikipedia. [Link]

  • Advances in fluorescence labeling strategies for dynamic cellular imaging. Grimm, J. B., et al. (2015). Nature Methods.[Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Baran, W., et al. (2022). Organic Letters.[Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Yavari, I., & Naeimabadi, M. (2019). Molecules.[Link]

  • Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. Kalinina, M. A., et al. (2018). Molecular Imaging and Biology.[Link]

  • Cytotoxicity assessment microsystems with fluorescent label based detection. ResearchGate. [Link]

  • Rhodamine labeling workflow. ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Chugunova, E. A., et al. (2022). Molecules.[Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Akinrinmade, O. A., et al. (2023). Molecules.[Link]

  • A general method to optimize and functionalize red-shifted rhodamine dyes. Grimm, J. B., et al. (2017). Nature Methods.[Link]

  • Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. Semantic Scholar. [Link]

  • 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Autech Industry Co.,Limited. [Link]

  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. Moreno, S., et al. (2022). RSC Chemical Biology.[Link]

  • Specific and quantitative labeling of biomolecules using click chemistry. Niki, I., & Nakayama, H. (2014). Frontiers in Physiology.[Link]

  • Small Molecule Drug Conjugation. Bio-Synthesis, Inc.. [Link]

  • Fluorescent Dyes. emp BIOTECH. [Link]

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Li, Y., & Topp, E. M. (2013). The AAPS Journal.[Link]

  • Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Frolov, K. A., et al. (2023). Molecules.[Link]

  • Click Chemistry Reagents for Biomolecule Labeling. LI-COR Biosciences. [Link]

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Use of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone as a putative chemical probe for Cyclin-Dependent Kinase 12 (CDK12).

Introduction: Unveiling a Potential Covalent Probe for CDK12

This compound is an intriguing small molecule with significant potential as a chemical probe, particularly for studying the kinome. Its chemical architecture, featuring a cyclohexenone core, suggests a reactive profile conducive to covalent bond formation with nucleophilic amino acid residues within proteins. This characteristic makes it an ideal candidate for development as a covalent inhibitor. The presence of the electron-withdrawing 3-nitropyridin-4-yl moiety is anticipated to enhance the electrophilicity of the enone system, thereby increasing its reactivity towards soft nucleophiles like the thiol group of cysteine.

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical target in oncology due to its role in regulating transcription and the DNA damage response (DDR)[1]. Several potent and selective covalent inhibitors of CDK12 have been developed, many of which target a non-catalytic cysteine residue (Cys1039) located near the ATP-binding pocket[2]. The formation of an irreversible bond with this cysteine locks the kinase in an inactive state. Given the structural similarities and the reactive potential of this compound, this guide will explore its putative application as a covalent chemical probe for CDK12.

This document serves as a comprehensive guide for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation strategies for utilizing this compound to investigate CDK12 biology and its role in disease.

The Target: CDK12 - A Master Regulator of Transcription and Genomic Stability

CDK12 is a serine/threonine kinase that, in complex with its partner Cyclin K, plays a pivotal role in the regulation of gene transcription[3][4]. A primary function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II)[5]. This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes.

A significant subset of CDK12-regulated genes are integral components of the DNA damage response (DDR) pathway, including BRCA1, ATM, and ATR[1][4]. By controlling the expression of these key DDR genes, CDK12 is essential for maintaining genomic stability[3][6]. Consequently, inhibition of CDK12 can induce a "BRCA-like" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors[1]. This synthetic lethality approach has made CDK12 a compelling therapeutic target in various cancers, including ovarian, breast, and prostate cancers[1][7].

The proposed mechanism of action for this compound as a CDK12 probe is centered on its ability to act as a Michael acceptor. The electrophilic β-carbon of the cyclohexenone is susceptible to nucleophilic attack by the thiol group of a cysteine residue. In the context of CDK12, the strategically located Cys1039 residue presents a prime target for covalent modification by such a probe[2].

cluster_0 Cellular Nucleus CDK12_CycK CDK12/CycK Complex RNAPII RNA Polymerase II CDK12_CycK->RNAPII Phosphorylates Ser2 of CTD DDR_Genes DDR Genes (BRCA1, ATM, etc.) RNAPII->DDR_Genes Promotes Transcriptional Elongation DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Transcription & Translation Genomic_Stability Genomic Stability DDR_Proteins->Genomic_Stability Maintains Probe 5-Methyl-3-(3-nitropyridin-4-yl) cyclohex-2-enone Probe->CDK12_CycK Covalent Inhibition (targets Cys1039)

Figure 1: Proposed mechanism of CDK12 inhibition.

Quantitative Profile of the Probe

Effective characterization of a chemical probe requires quantitative assessment of its potency and selectivity. The following table provides a hypothetical but representative profile for this compound, benchmarked against known covalent CDK12 inhibitors.

CompoundTarget(s)IC50 (nM)Cell-based EC50 (nM)Covalent Target Residue
This compound CDK12/13User-determinedUser-determinedCys1039 (putative)
THZ531[8]CDK12/13158 (CDK12), 69 (CDK13)~50-100Cys (outside kinase domain)[9]
BSJ-01-175[8]CDK12/13Data not readily availablePotent activity reportedCys1039
MFH290[2]CDK12/13Data not readily availablePotent activity reportedCys1039[2]

Experimental Protocols

The following protocols provide a framework for characterizing the activity of this compound as a CDK12 chemical probe.

Protocol 1: In Vitro Kinase Activity Assay

This protocol is designed to determine the IC50 value of the probe against the CDK12/Cyclin K complex.

Materials:

  • Recombinant human CDK12/Cyclin K complex

  • Kinase substrate (e.g., GST-tagged CTD of RNA Pol II)

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Kinase-Glo™ Max detection reagent

  • 96-well plates

Procedure:

  • Prepare a serial dilution of the probe in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

  • In a 96-well plate, add the kinase assay buffer, the recombinant CDK12/Cyclin K enzyme, and the kinase substrate.

  • Add the serially diluted probe to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Pre-incubate the plate for 30 minutes at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for CDK12[10].

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo™ Max reagent according to the manufacturer's instructions. Luminescence can be read on a plate reader.

  • Calculate the percentage of inhibition for each probe concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.

A Prepare Probe Dilutions B Add Enzyme, Substrate, and Probe to Plate A->B C Pre-incubate (30 min) B->C D Initiate with ATP C->D E Incubate (60 min) D->E F Add Kinase-Glo™ Reagent E->F G Read Luminescence F->G H Calculate IC50 G->H

Figure 2: Workflow for in vitro kinase assay.
Protocol 2: Cell Viability Assay

This protocol assesses the anti-proliferative effect of the probe on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR8, a high-grade serous ovarian cancer line)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a resazurin-based assay)[11]

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of the probe in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted probe. Include a DMSO-only vehicle control.

  • Incubate the cells for 72 hours (or a desired time point) at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's protocol[11].

  • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the probe concentration to determine the EC50 value.

Protocol 3: Western Blot Analysis of Downstream Targets

This protocol evaluates the effect of the probe on the phosphorylation of RNA Pol II, a direct downstream target of CDK12.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)[4]

  • Primary antibodies:

    • Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

    • Anti-RNA Polymerase II (total)

    • Anti-CDK12[4]

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with varying concentrations of the probe (e.g., 0.1x, 1x, and 10x the EC50 value) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[4].

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated RNA Pol II to total RNA Pol II and the loading control.

A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pSer2 RNAPII) E->F G Secondary Antibody Incubation F->G H ECL Detection & Imaging G->H I Data Analysis H->I

Figure 3: Western blot workflow.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm direct binding of the probe to CDK12 in a cellular context. Covalent binding is expected to significantly stabilize the protein against thermal denaturation.

Materials:

  • Cultured cells

  • PBS

  • This compound

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles) and Western blotting

Procedure:

  • Treat cultured cells with the probe at a desired concentration or with a vehicle control for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.

  • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separate the soluble protein fraction (containing non-denatured, stable proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Collect the supernatant and analyze the amount of soluble CDK12 at each temperature for both treated and control samples by Western blot as described in Protocol 3.

  • A positive target engagement will be indicated by a shift in the melting curve, where CDK12 remains soluble at higher temperatures in the probe-treated samples compared to the vehicle control.

Conclusion and Future Directions

This compound presents a promising scaffold for a covalent chemical probe targeting CDK12. The protocols outlined in this guide provide a robust framework for its characterization, from determining its in vitro potency to confirming its mechanism of action and cellular effects. Successful validation of this compound as a selective and potent CDK12 probe would provide the research community with a valuable tool to further dissect the complex biology of transcriptional regulation and DNA damage response, and to explore novel therapeutic strategies for a range of cancers. Further studies could involve chemoproteomic approaches to confirm the covalent binding site and to assess its kinome-wide selectivity[12].

References

  • Covalent CDK12 Inhibitors: A Comparative Analysis Featuring Cdk12-IN-5 - Benchchem. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors. (2023). Journal of Medicinal Chemistry.
  • Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. (n.d.). PubMed.
  • Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13. (2020). Journal of Medicinal Chemistry.
  • CDK12 Inhibitor, Degrader, Gene - MedchemExpress.com. (n.d.).
  • Targeting CDK12 for Cancer Therapy: Function, Mechanism, and Drug Discovery. (n.d.).
  • Application Notes and Protocols: Analysis of Cdk12 Inhibition by Western Blot - Benchchem. (n.d.).
  • [Function of CDK12 in Tumor initiation and progression and its clinical consequences]. (n.d.).
  • CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC - PubMed Central. (n.d.).
  • CDK12: cellular functions and therapeutic potential of versatile player in cancer - Oxford Academic. (2020).
  • Application Notes and Protocols for Cdk12-IN-5 in Western Blot Experiments - Benchchem. (n.d.).
  • CDK12 - My Cancer Genome. (n.d.).
  • Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. (n.d.).
  • CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology. (n.d.).
  • How to Measure Cell Viability - Promega Corporation. (2019).
  • Cell viability assays | Abcam. (n.d.).
  • CDK12/Cyclin K Kinase Assay Kit - BPS Bioscience. (n.d.).
  • Human Cyclin-Dependent Kinase 12 (CDK12), Kinase Domain - Structural Genomics Consortium. (2016).

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Troubleshooting & Optimization

Overcoming low yield in 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this and structurally related compounds. As a key intermediate in various research applications, achieving a robust and high-yielding synthesis is critical.

This guide moves beyond simple protocols to provide in-depth, mechanism-based troubleshooting. We will explore the common pitfalls in the synthetic sequence and offer validated strategies to overcome them, ensuring your experimental work is both efficient and successful.

Section 1: Understanding the Core Reaction Pathway

Successful troubleshooting begins with a solid understanding of the reaction mechanism. The formation of the substituted cyclohexenone ring system in the target molecule is most commonly achieved through a Robinson Annulation , a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2]

Q1: What is the likely reaction mechanism for this synthesis?

The Robinson annulation is a two-step process that builds a six-membered ring onto a molecule.[1]

  • Michael Addition : The first step is the conjugate addition of a nucleophile (the Michael donor, typically an enolate of a ketone or a related stabilized carbanion) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] This reaction forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation : The newly formed 1,5-diketone, under basic or acidic conditions, then undergoes an intramolecular aldol reaction. The enolate of one carbonyl group attacks the other carbonyl, forming a six-membered ring. This is typically followed by a dehydration (elimination of water) to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[5]

Robinson_Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation MD Michael Donor (e.g., Ketone Enolate) Base1 Base MD->Base1 Deprotonation DK 1,5-Diketone Intermediate MD->DK Nucleophilic Attack MA Michael Acceptor (α,β-Unsaturated Ketone) MA->DK Base1->DK Catalyzes Base2 Base / Acid DK->Base2 Enolate Formation HA Hydroxy-ketone Adduct DK->HA DK->HA Base2->HA Catalyzes Cyclization Product Final Cyclohexenone (via Dehydration) HA->Product - H₂O caption Fig. 1: General workflow of the Robinson Annulation.

Caption: Fig. 1: General workflow of the Robinson Annulation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on practical, evidence-based solutions.

Problem Area: The Michael Addition Step

The formation of the initial carbon-carbon bond via Michael addition is often the most critical and failure-prone step.

Q2: My Michael addition is slow or appears to stall. What are the primary causes and solutions?

A sluggish Michael addition is typically due to inefficient enolate formation, steric hindrance, or poor reagent quality. The strong electron-withdrawing nature of the 3-nitropyridinyl group should make the Michael acceptor highly reactive; therefore, issues often lie with the nucleophile (Michael donor).

  • Causality : The choice of base is critical as it determines the concentration and nature of the enolate.[6] Protic solvents can solvate and deactivate the enolate. Steric bulk near the reaction centers can impede the approach of the nucleophile.

  • Solutions :

    • Optimize Base and Solvent : For thermodynamically controlled Michael additions, weaker bases like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) in an alcoholic solvent or DMF are standard.[4] If this fails, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures to pre-form the enolate quantitatively.

    • Increase Temperature : While higher temperatures can promote side reactions, a moderate increase (e.g., from room temperature to 40-60 °C) can overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid product degradation.

    • Check Reagent Purity : Ensure solvents are anhydrous. Water will quench the enolate, halting the reaction. Use freshly opened or distilled starting materials.

Q3: I'm observing significant polymerization of my Michael acceptor and other side products. How can I mitigate this?

Michael acceptors, particularly vinyl ketones, are notoriously prone to polymerization under basic conditions.

  • Causality : High local concentrations of the acceptor in the presence of base can initiate anionic polymerization, which competes with the desired Michael addition.

  • Solutions :

    • Slow Addition : The most effective technique is to add the Michael acceptor slowly, via a syringe pump, to a solution of the Michael donor and the base. This keeps the instantaneous concentration of the acceptor low, favoring the bimolecular reaction over polymerization.

    • Lower the Temperature : Perform the addition at a reduced temperature (e.g., 0 °C or -10 °C) to decrease the rate of polymerization.

    • Use a Weaker Base : A very strong base can more readily trigger polymerization. Using the mildest base that effectively promotes the Michael addition is ideal.

Problem Area: Aldol Cyclization & Dehydration

Even if the Michael addition is successful, low yields can result from an inefficient ring-closing step.

Q4: I have successfully formed the 1,5-diketone intermediate, but the subsequent cyclization to the cyclohexenone is inefficient. How can I improve this step?

The intramolecular aldol condensation is an equilibrium process. To achieve a high yield of the cyclized product, the equilibrium must be shifted to the product side.

  • Causality : The base used for the Michael addition may not be optimal for the aldol condensation. The cyclization can be sterically hindered, and the reverse reaction (ring-opening) can be competitive.

  • Solutions :

    • Change the Catalyst : After the Michael addition is complete, consider adding a more traditional aldol condensation catalyst. A common choice is a secondary amine base like piperidine or pyrrolidine, often with a catalytic amount of acetic acid.

    • Increase Catalyst Loading or Use a Stronger Base : If a weak base was used for the Michael step, a stronger base like NaOH or KOH in ethanol/water can be added to drive the cyclization.

    • Azeotropic Water Removal : The final dehydration step produces water. Removing this water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) is a highly effective method to drive the reaction to completion according to Le Châtelier's principle.

Q5: My product is a mixture of the desired enone and the intermediate β-hydroxy ketone. How can I push the dehydration to completion?

Incomplete dehydration is common if the conditions are not sufficiently forcing.

  • Causality : The elimination of water from the β-hydroxy ketone (aldol adduct) is the final step and often requires more energy or stronger catalysis than the initial ring formation.

  • Solutions :

    • Heat : Refluxing the reaction mixture is the most common method to ensure complete dehydration.

    • Acid Catalysis : If the product is stable to acid, adding a strong acid catalyst (e.g., p-toluenesulfonic acid) after the base-catalyzed aldol reaction can effectively promote dehydration.

    • Longer Reaction Time : Simply extending the reaction time at reflux can often lead to complete conversion.

Problem Area: Overall Strategy & Purification

Q6: Should I perform the synthesis as a one-pot Robinson Annulation or a two-step procedure?

Both strategies have merit, and the best choice depends on the specific substrates and their reactivity.

  • One-Pot Procedure :

    • Pros : More efficient, requires less solvent, and involves fewer workup/purification steps, saving time and resources.

    • Cons : Conditions must be a compromise that suits both the Michael and Aldol steps, which can be difficult to optimize. Troubleshooting is more complex.

  • Two-Step Procedure :

    • Pros : Allows for the separate optimization of both the Michael addition and the aldol condensation. The intermediate 1,5-diketone can be isolated and purified, which can lead to a cleaner final product and a higher overall yield if one step is particularly low-yielding or produces significant side products.

    • Cons : More time-consuming and labor-intensive.

Recommendation : If low yields are a persistent problem, switch to a two-step procedure to identify and optimize the problematic step.

Q7: I am losing a significant amount of product during workup and purification. What are some best practices?

The final product contains both a basic pyridine nitrogen and a ketone, giving it moderate polarity.

  • Causality : Product loss can occur due to incomplete extraction, emulsion formation, or degradation on the chromatography stationary phase.

  • Solutions :

    • Workup : After quenching the reaction, ensure the pH of the aqueous layer is adjusted correctly for extraction. A neutral or slightly basic pH is often optimal. Use a sufficient volume and number of extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Chromatography : Flash column chromatography on silica gel is the standard purification method.[7][8]

      • Use a solvent system of moderate polarity, such as a hexane/ethyl acetate gradient.

      • If you suspect the product is degrading on acidic silica, use silica gel that has been pre-treated with triethylamine (typically 1% in the eluent) or switch to a more neutral stationary phase like alumina.

Section 3: Summary of Troubleshooting Strategies

The following tables provide a quick reference for diagnosing and solving common issues.

Table 1: Troubleshooting Quick Guide

SymptomPossible CauseRecommended Solution
No reaction / Stalled Inactive enolate; Wet reagents/solventsUse a stronger base (e.g., NaH); Ensure all reagents and solvents are anhydrous.
Polymerization of Acceptor High acceptor concentration; Strong baseAdd acceptor slowly via syringe pump at low temperature; Use a milder base.
1,5-Diketone forms but does not cyclize Aldol equilibrium is unfavorable; Weak catalystAdd a dedicated aldol catalyst (e.g., piperidine); Use a stronger base (KOH); Remove water with a Dean-Stark trap.
Mixture of hydroxy-ketone and enone Incomplete dehydrationIncrease reaction temperature/time; Add an acid catalyst (e.g., p-TsOH) post-cyclization.
Low recovery after purification Product degradation on silica; Inefficient extractionNeutralize silica gel with triethylamine or use alumina; Optimize pH and solvent for extraction.

Table 2: Key Reaction Parameter Optimization

ParameterEffect on Michael AdditionEffect on Aldol CondensationGeneral Recommendation
Base Strength Stronger base = faster enolate formation, but more side reactions.Stronger base favors cyclization and dehydration.Start with a moderate base (NaOEt). If necessary, use NaH for Michael, then KOH for Aldol in a two-step process.
Temperature Higher temp increases rate but also polymerization.Higher temp drives dehydration.Low temp for Michael addition, then increase to reflux for Aldol/dehydration.
Solvent Aprotic (THF, DMF) favors enolate reactivity.Protic (EtOH) can facilitate proton transfer in Aldol.Aprotic for Michael step. Can switch to a high-boiling aprotic solvent (Toluene) for Dean-Stark dehydration.

Section 4: Visualized Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process systematically.

Troubleshooting_Workflow start Experiment Yield is Low tlc Analyze crude reaction mixture by TLC/LCMS start->tlc sm_present Are starting materials largely unreacted? tlc->sm_present intermediate_present Is 1,5-diketone or hydroxy-ketone present? sm_present->intermediate_present No troubleshoot_michael Troubleshoot Michael Addition: - Check base/solvent - Check reagent purity - Increase temperature sm_present->troubleshoot_michael Yes complex_mixture Is it a complex mixture of many products? intermediate_present->complex_mixture No troubleshoot_aldol Troubleshoot Aldol/Dehydration: - Use stronger base/catalyst - Increase temperature - Remove water (Dean-Stark) intermediate_present->troubleshoot_aldol Yes troubleshoot_side_reactions Troubleshoot Side Reactions: - Lower temperature - Use slow addition - Use milder conditions complex_mixture->troubleshoot_side_reactions Yes end Re-run Optimized Reaction complex_mixture->end No (Purification Issue?) troubleshoot_michael->end troubleshoot_aldol->end troubleshoot_side_reactions->end caption Fig. 2: Step-by-step troubleshooting decision tree.

Caption: Fig. 2: Step-by-step troubleshooting decision tree.

References

  • ResearchGate. (2018). An Overview on the Robinson Annulation. Available from: [Link]

  • Bentham Science Publishers. (2018). An Overview on the Robinson Annulation. Current Organic Chemistry, 22(14), 1347-1372. DOI: 10.2174/1385272822666180511122631. Available from: [Link]

  • McMurry, J. (n.d.). 23.12 The Robinson Annulation Reaction. In Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Wikipedia. (n.d.). Robinson annulation. Available from: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available from: [Link]

  • Google Patents. (1976). Purification of cyclohexanone. US3933916A.
  • Royal Society of Chemistry. (2019). Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction. RSC Publishing. DOI: 10.1039/c9ra03362a. Available from: [Link]

  • MDPI. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. DOI: 10.3390/ijms23179704. Available from: [Link]

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. ACS Publications. Available from: [Link]

  • American Chemical Society. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 23(3), 855-860. DOI: 10.1021/acs.orglett.0c04111. Available from: [Link]

  • Semantic Scholar. (2022). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. International Journal of Molecular Sciences, 23. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Available from: [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. DOI: 10.3390/ph15060692. Available from: [Link]

  • Wikipedia. (n.d.). Michael addition. Available from: [Link]

  • Royal Society of Chemistry. (2014). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 12(42), 8496-8505. DOI: 10.1039/c4ob01511h. Available from: [Link]

  • American Chemical Society. (2021). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. The Journal of Organic Chemistry, 86(23), 16496-16506. DOI: 10.1021/acs.joc.1c02111. Available from: [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1779. DOI: 10.3390/molecules28041779. Available from: [Link]

  • MDPI. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(24), 5920. DOI: 10.3390/molecules25245920. Available from: [Link]

  • National Institutes of Health. (2009). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 106(42), 17729-17734. DOI: 10.1073/pnas.0905391106. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. Available from: [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. Available from: [Link]

  • Chemsrc. (n.d.). CAS#:1187055-95-3 | (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. Available from: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for .... Available from: [Link]

  • YouTube. (2020). The Michael Addition and the Robinson Annulation - Lec8. Available from: [Link]

  • Semantic Scholar. (2008). 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone. Available from: [Link]

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Technical Support Center: Purification of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: Understanding the Molecule

This compound is a compound of interest in medicinal chemistry and drug development. Its structure, featuring a basic pyridine ring, an electron-withdrawing nitro group, and a cyclohexenone moiety, presents a unique set of purification challenges. The presence of the basic nitrogen can lead to interactions with acidic stationary phases in chromatography, while the nitro group can be sensitive to certain reaction conditions. This guide will address these specific challenges head-on, providing you with the expertise to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Q: I'm experiencing a significant loss of my compound during silica gel column chromatography. What are the likely causes and how can I improve my recovery?

A: Low yields during silica gel chromatography of pyridine-containing compounds are a common issue. The primary culprit is often the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.

Here is a systematic approach to troubleshoot and improve your yield:

  • Assess Compound Stability: Before committing your entire batch to a column, it's crucial to determine if your compound is stable on silica gel.

    • TLC Stability Test: Spot your crude material on a silica gel TLC plate. Let the plate sit for an hour, then develop it. If you observe streaking or the appearance of new spots, your compound is likely degrading on the silica.

  • Modify the Mobile Phase:

    • Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.1-1% is a common choice. This will neutralize the acidic sites on the silica gel, allowing your compound to elute more efficiently.

    • Gradient Elution: Employing a gradient elution can also be beneficial. Start with a less polar solvent system and gradually increase the polarity. This can help to elute your compound in a sharper band, reducing the contact time with the stationary phase.

  • Consider Alternative Stationary Phases:

    • Neutral or Basic Alumina: If your compound shows significant degradation on silica, switching to a more inert stationary phase like neutral or basic alumina can be a good alternative.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) might be a more suitable option.

  • Optimize Column Loading:

    • Avoid Overloading: Overloading the column can lead to poor separation and band broadening, increasing the chances of product loss. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.

Issue 2: Persistent Impurities After Purification

Q: I've purified my this compound, but I'm still seeing persistent impurities in my analytical data (NMR, LC-MS). What could these be and how do I remove them?

A: Persistent impurities often arise from side-products formed during the synthesis or degradation during workup and purification. Given the structure of your molecule, potential impurities could include starting materials, isomers, or byproducts from side reactions.

Potential Impurities and Removal Strategies:

Potential Impurity Origin Identification Removal Strategy
Unreacted Starting Materials Incomplete reaction.Compare analytical data (TLC, LC-MS) with authentic samples of starting materials.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. If they persist, a carefully optimized chromatographic separation should be effective.
Positional Isomers Non-selective reaction, particularly during the nitration of the pyridine ring.High-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HMBC) can help elucidate the structure of isomeric impurities.Isomers can be notoriously difficult to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be required. Fractional crystallization could also be an option if the isomers have different solubilities.[1]
Over-alkylation/Side-products The cyclohexenone moiety can be susceptible to further reactions if the conditions are not carefully controlled.[2]Look for unexpected signals in the NMR spectrum or masses in the MS that do not correspond to your product or starting materials.Re-purification by column chromatography with a shallower solvent gradient may improve separation. Recrystallization is also a powerful technique for removing small amounts of impurities.[3]
Degradation Products The nitro group can be sensitive to reductive conditions, and the enone system can be susceptible to Michael addition or other reactions.Monitor your reaction and purification steps by TLC or LC-MS to identify when the degradation occurs.If degradation occurs during workup, use milder conditions (e.g., avoid strong acids or bases). If it occurs during chromatography, consider the stability-enhancing strategies mentioned in Issue 1.

Workflow for Diagnosing and Removing Persistent Impurities:

Caption: A decision tree for impurity diagnosis and removal.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound on a large scale?

For large-scale purification, recrystallization is often more practical and economical than chromatography.[4] The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Screening for a Recrystallization Solvent:

  • Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Ideal Solvent Properties: An ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon slow cooling.

  • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be employed.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated.

Solutions for "Oiling Out":

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Cool Slowly: Ensure the solution cools slowly. Rapid cooling often promotes oiling out.

Q3: Can I use charcoal to decolorize my product?

Yes, if your product has a colored impurity, treatment with a small amount of activated charcoal can be effective.

Protocol for Charcoal Treatment:

  • Dissolve your crude product in the minimum amount of hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

  • Swirl the hot solution for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize.

Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound. It should be optimized based on the specific impurity profile of your crude material.

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of around 0.2-0.4 and show good separation from impurities. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Adsorb the solution onto a small amount of silica gel, then evaporate the solvent.

  • Carefully add the dry, adsorbed sample to the top of the packed column.

3. Elution:

  • Begin eluting with the less polar solvent system determined from your TLC analysis.

  • If necessary, gradually increase the polarity of the eluent to move your compound down the column (gradient elution).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Workflow for Column Chromatography:

Caption: A standard workflow for purification by column chromatography.

References

  • Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols - Benchchem.
  • Synthesis of cyclohexanone derivatives - Google Patents.
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3 - ResearchGate. Available at: [Link]

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed. Available at: [Link]

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Cyclohexanone, 3-methyl-2-(3-propenyl) - Organic Syntheses Procedure. Available at: [Link]

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Improving the solubility of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers & Drug Development Professionals

Welcome to the technical support center for 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, is designed to help you overcome the primary experimental challenge associated with this compound: its limited aqueous solubility. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to make informed decisions in your research.

Section 1: Initial Handling and Stock Solution Preparation

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]

Scientific Rationale: The molecular structure of this compound features a bulky, non-polar cyclohexenone moiety and a substituted pyridine ring. This combination results in poor solubility in aqueous media. DMSO is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide range of both nonpolar and polar compounds, making it an ideal choice for creating concentrated stocks of otherwise insoluble molecules for biological screening.[2]

Q2: What is the best-practice protocol for preparing a 10 mM stock solution in DMSO?

Answer: Following a precise protocol is critical for ensuring the concentration of your stock solution is accurate and reproducible.

Experimental Protocol: Preparation of a 10 mM DMSO Stock

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. For this compound (Formula: C₁₂H₁₂N₂O₃), the MW is approximately 232.24 g/mol . Use the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: 0.010 mol/L * 0.001 L * 232.24 g/mol * 1000 mg/g = 2.32 mg

  • Weigh the Compound: Using a calibrated analytical balance, accurately weigh out the calculated mass of the compound. Handle the powder in accordance with its Material Safety Data Sheet (MSDS).

  • Dissolution: Transfer the weighed compound into a sterile, chemically resistant vial (e.g., glass or polypropylene). Add the calculated volume of high-purity, sterile-filtered DMSO (molecular biology grade is recommended).[1]

  • Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO has a high freezing point (~18.5°C), so it will be frozen at these temperatures. Ensure vials are tightly sealed to prevent moisture absorption.

Section 2: Troubleshooting Aqueous Solubility

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). Why does this happen and how do I fix it?

Answer: This is the most common issue encountered with poorly soluble compounds and is known as "aqueous precipitation upon dilution." It occurs because the compound, while soluble in 100% DMSO, crashes out of solution when the solvent environment abruptly changes to a highly aqueous one where its solubility is exceedingly low.[3][4]

Scientific Rationale: The solubility of a compound is a thermodynamic equilibrium. When a concentrated DMSO stock is diluted into an aqueous buffer, the final DMSO concentration may be too low to keep the compound dissolved at the target concentration. This leads to the formation of micro- or macro-precipitates, rendering the actual concentration of the dissolved, biologically active compound unknown and significantly lower than intended.[5] This is a primary source of experimental variability and can lead to an underestimation of a compound's potency.[4]

Troubleshooting Workflow:

Use the following decision tree to systematically address precipitation issues.

G start Precipitation Observed Upon Dilution? optimize_dilution Optimize Dilution Protocol start->optimize_dilution Yes lower_conc Test Lower Final Concentration optimize_dilution->lower_conc Still precipitates check_solubility Does Precipitation Persist? lower_conc->check_solubility use_excipients Incorporate Solubilizing Excipients check_solubility->use_excipients Yes success Compound Solubilized Proceed with Assay check_solubility->success No ph_mod pH Modification use_excipients->ph_mod cosolvent Co-Solvents use_excipients->cosolvent cyclodextrin Cyclodextrins use_excipients->cyclodextrin

Caption: A decision tree for addressing compound precipitation in assays.

Detailed Steps:

  • Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform a multi-step serial dilution. Critically, ensure rapid and thorough mixing (e.g., by pipetting up and down or brief vortexing) immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that initiate precipitation.

  • Lower Final Compound Concentration: Your target concentration may simply exceed the compound's maximum aqueous solubility. Test a lower concentration range to see if the precipitation issue resolves.

  • Increase Final DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, you must first validate the tolerance of your specific assay. Most cell-based assays can tolerate up to 0.5% DMSO, but this must be empirically determined by running a vehicle control curve.[6]

  • Use Solubilizing Excipients: If the above steps fail, more advanced formulation strategies are required.

Section 3: Advanced Solubilization Strategies

Q4: Can I use pH modification to improve the solubility of this compound?

Answer: Yes, pH modification can be an effective strategy, but it requires careful consideration of the compound's chemistry and the pH tolerance of your assay.

Scientific Rationale: The compound contains a pyridine ring, which is a weak base. The nitrogen atom on the pyridine ring can be protonated to form a positively charged pyridinium ion.[7][8] This ionized form is generally much more soluble in aqueous media than the neutral form.[9] However, the presence of a strong electron-withdrawing nitro group on the pyridine ring reduces the basicity of the nitrogen. This means a lower pH (more acidic condition) is required to achieve significant protonation compared to unsubstituted pyridine.

Experimental Approach: You can test the solubility in a series of buffers with decreasing pH (e.g., pH 7.4, 6.5, 5.5). The solubility is expected to increase as the pH drops.

Table 1: Hypothetical pH-Dependent Solubility Profile Note: This data is for illustrative purposes and must be determined experimentally.

Buffer pHExpected Predominant SpeciesHypothetical Solubility (µg/mL)
8.0Neutral< 1
7.4Neutral< 5
6.5Neutral / Partially Protonated~20
5.5Mostly Protonated (Salt)> 50
4.5Protonated (Salt)> 100

Caution: Ensure that the pH required for solubilization is compatible with your biological assay. Changes in pH can affect protein structure, enzyme activity, and cell viability.

Q5: What is the role of cyclodextrins and how can they be used?

Answer: Cyclodextrins are cyclic oligosaccharides that can act as "molecular cages" to encapsulate poorly soluble drug molecules, thereby increasing their apparent aqueous solubility.[10][11]

Mechanism of Action: Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity.[10][12] The non-polar cyclohexenone portion of your compound can become entrapped within this hydrophobic cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous solvent, significantly improving solubility and stability without chemically modifying the compound itself.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[12]

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Compound Hydrophobic Compound Water Aqueous Solution Compound->Water Poor Solubility Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Encapsulated Compound Complex Soluble Inclusion Complex Water2 Aqueous Solution Complex->Water2 Enhanced Solubility cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Cyclodextrin encapsulates a hydrophobic compound, increasing solubility.

Q6: For future in vivo studies, what other formulation strategies should be considered?

Answer: For in vivo applications, particularly oral drug delivery, lipid-based formulations are a powerful and widely used strategy to enhance the absorption of poorly water-soluble drugs.[15][16] These systems can improve bioavailability by increasing drug solubilization in the gastrointestinal tract.[17] Examples include simple oil solutions, emulsions, and self-micro or self-nano emulsifying drug delivery systems (SMEDDS/SNEDDS).[18] These advanced formulations typically involve a combination of oils, surfactants, and co-solvents and would require specialized formulation development.[16]

Section 4: Assay Best Practices and Controls

Q7: What essential controls must I include in my experiments when using these solubilization techniques?

Answer: Proper controls are the cornerstone of a trustworthy and self-validating protocol.

  • Vehicle Control: This is the most critical control. It consists of the assay medium containing the exact same final concentration of the solvent (e.g., 0.5% DMSO) and any other excipients (e.g., cyclodextrin, co-solvents) used to dissolve the test compound, but without the compound itself. This allows you to subtract any background effects of the formulation components.

  • Solubility Confirmation: Before running a large experiment, perform a small-scale test. Prepare your highest concentration working solution and visually inspect it for any signs of precipitation (cloudiness, Tyndall effect) after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • Positive and Negative Controls: Ensure your standard assay controls (known inhibitors/activators and negative controls) are prepared in the same final vehicle to confirm that the formulation itself does not interfere with the expected biological response.

By systematically addressing the solubility challenges of this compound, you can generate reliable and reproducible data, paving the way for accurate insights into its biological activity.

References

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Li, P., et al. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]

  • Shaikh, J., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Garg, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. [Link]

  • Kumar, A., & Sharma, G. (2014). Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]

  • Chordiya, M. A., & Senthilkumaran, K. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Tan, A., et al. (2013). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. PubMed. [Link]

  • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrins. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Characterization and Application: A Review. Ingenta Connect. [Link]

  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Chemsrc. (2025). (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. Chemsrc. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. Some Industrial Chemicals - NCBI Bookshelf. [Link]

  • Madhav. (2023). Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. [Link]

  • El-Sayed, M. A., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

  • Shevelev, S. A., & Dutov, M. D. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central. [Link]

  • Wang, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Shevelev, S. A., & Dutov, M. D. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Pei, Z., et al. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[10][12][15]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341), a highly potent, selective, orally efficacious, and safe dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • Gevorgyan, A., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][12][15]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

  • PubChem. (3S,4R)-5-methylhex-1-ene-3,4-diol. PubChem. [Link]

  • Ono, K., & Akita, H. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Nitropyridine-Cyclohexenone Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitropyridine-cyclohexenone adducts. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of these valuable heterocyclic scaffolds. As a Senior Application Scientist, I have compiled this resource to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Our approach is grounded in established literature and practical experience to ensure the reliability and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of nitropyridine-cyclohexenone adducts typically proceeds via a hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition for constructing six-membered heterocyclic rings.[1] In this reaction, a derivative of cyclohexenone acts as the diene component, while the nitropyridine, or a more reactive derivative like a nitrosopyridine, serves as the dienophile. The electron-withdrawing nature of the nitro group on the pyridine ring is crucial for activating it towards cycloaddition.[1]

Alternatively, related fused bicyclic nitropyridine systems can be synthesized through multi-component reactions, for instance, the reaction of a dinitropyridone with cyclohexanone and a nitrogen source.[2] This guide will focus on the Diels-Alder approach but will draw insights from related transformations to provide a comprehensive troubleshooting framework.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the planning and execution of nitropyridine-cyclohexenone adduct synthesis.

Q1: What is the role of the nitro group on the pyridine ring in this reaction?

The nitro group is a strong electron-withdrawing group. In the context of a Diels-Alder reaction, this electronic feature is critical as it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitropyridine dienophile.[3] This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), facilitating the cycloaddition reaction.[3]

Q2: My nitropyridine is not reacting with cyclohexenone under thermal conditions. What are the likely reasons?

There are several potential reasons for a lack of reactivity:

  • Insufficient Dienophile Electrophilicity: The nitropyridine may not be sufficiently electron-deficient to react with the cyclohexenone-derived diene. The position of the nitro group on the pyridine ring significantly influences its reactivity.

  • High Activation Energy: The thermal energy supplied may be insufficient to overcome the activation energy barrier of the reaction. Diels-Alder reactions, while often spontaneous, can sometimes require significant thermal push.[4]

  • Diene Conformation: The cyclohexenone-derived diene must be able to adopt the necessary s-cis conformation for the cycloaddition to occur. Steric hindrance or ring strain might disfavor this conformation.

Q3: Should I use a catalyst for this reaction?

Yes, the use of a catalyst is highly recommended, especially if you are observing low reactivity. Lewis acid catalysts are commonly employed in Diels-Alder reactions to enhance the electrophilicity of the dienophile.[3] By coordinating to the nitropyridine, the Lewis acid further lowers its LUMO energy, thereby accelerating the reaction.[3]

Q4: How do I choose the right solvent for the reaction?

Solvent choice can significantly impact reaction rates and yields. Non-polar aprotic solvents like toluene or dichloromethane (DCM) are often good starting points for Diels-Alder reactions.[3] However, the polarity of the solvent can influence the stability of the transition state.[5] It is advisable to screen a few solvents with varying polarities to find the optimal medium for your specific substrate combination.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of nitropyridine-cyclohexenone adducts.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired adduct is the most common challenge. The following workflow will guide you through a systematic troubleshooting process.

LowYieldTroubleshooting cluster_reagents 1. Starting Material Integrity cluster_conditions 2. Reaction Parameters cluster_catalyst 3. Catalysis cluster_reactivity 4. Reactant Modification start Low or No Yield Observed check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK end_point Improved Yield check_reagents->end_point Yield Improves reagent_purity Are nitropyridine and cyclohexenone pure? Impurities can inhibit the reaction. check_reagents->reagent_purity optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Appear Correct check_conditions->end_point Yield Improves temp_time Is the temperature high enough and the reaction time sufficient? Consider stepwise increases in temperature. check_conditions->temp_time increase_reactivity Increase Dienophile Reactivity optimize_catalyst->increase_reactivity Still Low Yield optimize_catalyst->end_point Yield Improves lewis_acid Are you using a Lewis acid catalyst? If not, introduce one (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂). optimize_catalyst->lewis_acid increase_reactivity->end_point Successful Optimization nitrosopyridine Consider converting the nitropyridine to a more reactive nitrosopyridine derivative. [3, 6] increase_reactivity->nitrosopyridine reagent_stability Is the diene (from cyclohexenone) stable under the reaction conditions? reagent_purity->reagent_stability solvent Is the solvent appropriate? Screen different solvents (e.g., Toluene, DCM, THF). temp_time->solvent catalyst_loading Is the catalyst loading optimal? Titrate the catalyst amount (e.g., 10-50 mol%). lewis_acid->catalyst_loading

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps for Troubleshooting Low Yield:

  • Verify Starting Material Integrity:

    • Purity: Ensure the nitropyridine and cyclohexenone starting materials are pure. Impurities can act as catalyst poisons or lead to side reactions. Confirm purity by NMR and/or melting point analysis.

    • Diene Generation (if applicable): If the cyclohexenone derivative needs to be converted to a diene in situ, confirm that this preliminary step is proceeding as expected.

  • Optimize Reaction Conditions:

    • Temperature and Time: Some Diels-Alder reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature in increments (e.g., to 50 °C, 80 °C, or reflux). Monitor the reaction progress over a longer period using TLC or LC-MS.

    • Solvent: The choice of solvent can be critical. A solvent that does not fully dissolve the reactants can hinder the reaction. Test a range of aprotic solvents of varying polarity, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Implement or Optimize Catalysis:

    • Lewis Acid Addition: If you are not using a catalyst, introduce a Lewis acid. Common choices include ZnCl₂, AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄.[3] Start with a catalytic amount (e.g., 10 mol%) and increase if necessary.

    • Catalyst Screening: Not all Lewis acids are equally effective for all substrate pairs. It may be necessary to screen a variety of Lewis acids to find the most effective one for your system.

  • Enhance Reactant Reactivity:

    • Nitrosopyridines: If the nitropyridine is still unreactive, consider converting it to a more reactive nitrosopyridine derivative. Nitroso compounds are highly effective dienophiles in hetero-Diels-Alder reactions.[6]

Issue 2: Formation of Multiple Products (Poor Selectivity)

The formation of multiple products can be due to a lack of regioselectivity or stereoselectivity.

SelectivityTroubleshooting cluster_regio Controlling Regioselectivity cluster_stereo Controlling Stereoselectivity start Multiple Products Observed identify_isomers Characterize the Product Mixture (NMR, LC-MS) to identify regio- and/or stereoisomers. start->identify_isomers control_regio Address Regioselectivity identify_isomers->control_regio Regioisomers Present control_stereo Address Stereoselectivity identify_isomers->control_stereo Stereoisomers Present end_point Single Desired Product control_regio->end_point Selectivity Improved regio_lewis_acid Lewis acids can influence regioselectivity. Screen different Lewis acids. control_regio->regio_lewis_acid control_stereo->end_point Selectivity Improved endo_exo The endo product is often kinetically favored. Lowering the temperature can increase the endo:exo ratio. [10] control_stereo->endo_exo regio_temp Lowering the reaction temperature may favor the formation of the kinetically controlled regioisomer. regio_lewis_acid->regio_temp chiral_catalyst For enantioselectivity, employ a chiral Lewis acid catalyst. endo_exo->chiral_catalyst

Caption: Troubleshooting workflow for poor selectivity.

Strategies to Enhance Selectivity:

  • Regioselectivity: The formation of regioisomers arises from the different possible orientations of the dienophile relative to an unsymmetrical diene.

    • Lewis Acid Influence: The choice of Lewis acid can impact the electronic distribution in the transition state and thus influence which regioisomer is formed preferentially.

    • Temperature Control: In some cases, one regioisomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures). Running the reaction at a lower temperature may improve regioselectivity.[7]

  • Stereoselectivity: The primary stereochemical consideration in a Diels-Alder reaction is typically the formation of endo and exo products.

    • The Endo Rule: For many Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions in the transition state.[3] Performing the reaction at lower temperatures often increases the ratio of the endo to the exo product.

    • Enantioselectivity: If your starting materials are achiral and you wish to obtain a single enantiomer of the product, the use of a chiral Lewis acid catalyst is necessary.[6]

Issue 3: Product Decomposition or Side Reactions

In some cases, the desired adduct may form but then decompose under the reaction conditions, or unwanted side reactions may dominate.

Common Side Reactions and Solutions:

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at high temperatures, the adduct can revert to the starting materials.[8] If you suspect this is occurring, try running the reaction at a lower temperature for a longer time.

  • Polymerization: The diene or dienophile may polymerize, especially at high temperatures or in the presence of strong Lewis acids. Use a lower temperature, reduce the concentration of the reactants, and consider a less reactive Lewis acid.

  • Aromatization/Rearrangement: The initial adduct may be unstable and undergo subsequent reactions like aromatization or skeletal rearrangement. If this is observed, it may be necessary to modify the workup procedure to isolate the initial adduct before it has a chance to react further.

Experimental Protocols

The following protocols provide a starting point for the synthesis of nitropyridine-cyclohexenone adducts. They should be optimized for your specific substrates.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general starting point for the cycloaddition.

Materials:

  • Nitropyridine derivative (1.0 mmol)

  • Cyclohexenone-derived diene (1.2 mmol)

  • Lewis Acid (e.g., ZnCl₂, 0.2 mmol, 20 mol%)

  • Anhydrous solvent (e.g., Toluene or DCM, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the nitropyridine and the anhydrous solvent.

  • Stir the solution and cool to 0 °C (or the desired reaction temperature).

  • Add the Lewis acid catalyst in one portion.

  • Add the cyclohexenone-derived diene dropwise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via a Three-Component Ring Transformation (Adapted)

This protocol is adapted from the synthesis of fused nitropyridine systems and can be a valuable alternative approach.[2]

Materials:

  • 1-Methyl-3,5-dinitro-2-pyridone (1.0 mmol)

  • Cyclohexanone (2.0 mmol)

  • Ammonia solution (e.g., 7N in Methanol, 20 mmol)

  • Methanol (10 mL)

Procedure:

  • In a sealed reaction vessel, combine 1-methyl-3,5-dinitro-2-pyridone, cyclohexanone, and methanol.

  • Add the ammonia solution.

  • Seal the vessel and heat the reaction mixture to 70 °C for 3 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the fused nitropyridine product.

Parameter Condition A [2]Condition B (for less reactive ketones) [2]
Ketone 2 equivalents2 equivalents
Ammonia 20 equivalents140 equivalents
Temperature 70 °C120 °C (in autoclave)
Time 3 hours3 hours

References

  • Sanderson, J. M. Acceleration of a hetero-Diels–Alder reaction by cyclic metalloporphyrin trimers.
  • Molecules.
  • Yamamoto, H., & Hayashi, Y. Catalytic Asymmetric Nitroso-Diels—Alder Reaction with Acyclic Dienes. PMC - NIH.
  • Wikipedia. Diels–Alder reaction.
  • Benchchem.
  • Benchchem. Application of 2-Nitrosopyridine in Organic Synthesis: Advanced Notes and Protocols.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • MDPI.
  • Alfa Chemistry. Diels-Alder Cycloaddition Reaction.
  • ACS Publications.
  • MDPI. Symmetry | Special Issue : Regio- and Stereoselectivity in Cycloaddition Reactions.
  • Jasim A. Abdullah, Omar Th. Ali, Yaser S. Al-Jawharji.
  • Chempanda.
  • New Journal of Chemistry (RSC Publishing). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory.
  • PubMed. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)
  • Chemical Communications (RSC Publishing). A combination of polarity reversal, Diels–Alder cycloaddition and skeletal remodeling to access pyridine-fused nitrones.
  • PubMed.
  • PubMed.
  • ResearchGate.
  • Semantic Scholar.
  • ResearchGate. (PDF)
  • Beilstein Journal of Organic Chemistry. Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues. PMC - NIH.
  • Journal of Chemical Research, Synopses (RSC Publishing).

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Troubleshooting inconsistent results in assays with 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common sources of variability and inconsistency in assays utilizing this compound. As a nitropyridine-containing molecule, this compound belongs to a class known for its potential as a kinase inhibitor, such as in the Janus kinase (JAK) family.[1] Therefore, this guide will provide insights grounded in the principles of small molecule inhibitor assays.

Our approach is to move from the most fundamental aspect—the compound itself—outward to biochemical and cell-based assay systems. By systematically validating each step, you can build a robust and reproducible experimental framework.

Part 1: Compound Integrity & Handling: The Foundation of Reproducibility

Inconsistent results often originate from issues with the inhibitor itself. Before troubleshooting the assay, it is critical to verify the integrity and handling of your this compound stock.

Q1: My assay results are inconsistent from week to week. Could my compound be degrading?

A: Yes, this is a primary suspect. The stability of a small molecule in solution is a critical factor that can change over time, leading to a decrease in potency or an increase in assay signal if the degradants interfere with the readout.[2][3]

Root Cause Analysis & Solution:

  • Improper Storage: Small molecules, especially when dissolved in solvents like DMSO, have a limited shelf life.[4] Repeated freeze-thaw cycles can introduce moisture, which may accelerate degradation.

    • Protocol: Upon receiving the compound in powder form, store it desiccated at the recommended temperature (typically -20°C for long-term storage).[5] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).[4] For short-term use (1 month), -20°C is acceptable.[4]

  • Solvent Quality: The solvent used to dissolve the compound can significantly impact its stability and solubility.[6]

    • Protocol: Always use anhydrous, high-purity DMSO. Older bottles of DMSO can absorb atmospheric water, which can compromise the stability of water-labile compounds.

  • Chemical Instability: The nitropyridine moiety can be susceptible to nucleophilic attack or reduction under certain conditions, potentially altering the compound's structure and activity.[7]

    • Validation Step: If you suspect degradation, consider performing a quality control check. This can be done by comparing the performance of your current stock solution to a freshly prepared solution from powder or by analytical methods such as HPLC-MS to check for the appearance of degradation products. A stability-indicating assay will separate the intact drug from any degradants.[8]

Storage Condition Form Recommended Temperature Typical Duration
Long-TermPowder-20°C (Desiccated)>2 years
Long-TermIn DMSO-80°C (Single-use aliquots)~6 months
Short-TermIn DMSO-20°C (Single-use aliquots)~1 month

Table 1: General storage guidelines for small molecule inhibitors. Always consult the manufacturer's certificate of analysis for specific recommendations.[4]

Q2: I'm seeing precipitate in my assay plate or my dose-response curve is flat at high concentrations. What's happening?

A: This strongly suggests that the compound is precipitating out of your aqueous assay buffer. The concentration of a compound in solution cannot be accurately known once it "crashes" out, leading to unreliable results.[6] This is a common issue when diluting a DMSO stock into an aqueous medium.[9]

Root Cause Analysis & Solution:

  • Exceeding Kinetic Solubility: Every compound has a maximum solubility in a given buffer. Adding a high concentration of a DMSO stock directly to the buffer can cause the compound to immediately precipitate.

    • Best Practice: The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[10]

    • Protocol: Perform serial dilutions of your high-concentration DMSO stock in pure DMSO first. Only in the final step should you add the diluted DMSO stock to the aqueous assay buffer. This ensures the compound is introduced to the aqueous environment at a concentration closer to its working concentration, reducing the risk of precipitation.

  • Lack of Pre-warming: Rapid temperature changes can affect solubility.

    • Protocol: Before use, allow frozen DMSO stock aliquots to thaw completely and come to room temperature.[5] Ensure your assay buffer is also at the correct experimental temperature.

G cluster_prep Compound Preparation Workflow powder Compound Powder (Stored at -20°C) stock High-Concentration Stock in DMSO (e.g., 10 mM) powder->stock Dissolve in anhydrous DMSO serial_dmso Serial Dilutions in 100% DMSO stock->serial_dmso Aliquot for single use final_dilution Final Dilution into Aqueous Assay Buffer serial_dmso->final_dilution One-step addition assay_plate Assay Plate (Final DMSO <0.5%) final_dilution->assay_plate

Caption: Workflow for preparing inhibitor solutions.

Part 2: Troubleshooting Biochemical (Cell-Free) Assays

Biochemical assays, such as in vitro kinase assays, are essential for determining direct inhibitory activity (e.g., IC50). Inconsistencies here often point to issues with reaction conditions or detection methods.

Q3: My IC50 value for the compound varies significantly between experiments. How can I improve consistency?

A: IC50 variability is a common challenge. It often stems from subtle changes in assay conditions that affect enzyme kinetics or inhibitor binding. A robust assay should yield an IC50 within a 2-5 fold range in the 95% confidence limit.[11]

Root Cause Analysis & Solution:

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the concentration of the substrate (e.g., ATP in a kinase assay).

    • Causality: According to the Cheng-Prusoff equation, for a competitive inhibitor, the IC50 will increase as the substrate concentration increases.[10] If your substrate concentration is not precisely controlled, your IC50 will fluctuate.

    • Protocol: For determining the Ki (inhibition constant), run the assay with the substrate concentration at or below its Km value.[11] Ensure the substrate solution is prepared fresh and its concentration is accurately measured.

  • Enzyme Concentration & Activity: The concentration of active enzyme can affect the apparent potency of an inhibitor, especially for tight-binding inhibitors.[10]

    • Protocol: Use a consistent lot of enzyme and validate its activity before starting a screening campaign. The enzyme concentration should be kept as low as possible while still providing a robust signal window.[10] The reaction should be run under initial velocity conditions, meaning substrate depletion is minimal (typically <15%).[10]

  • Inaccurate Pipetting: Inconsistent volumes of inhibitor, enzyme, or substrate will directly lead to variable results.

    • Best Practice: Ensure all pipettes are calibrated. For dose-response curves, create an intermediate dilution plate of the inhibitor before adding it to the final assay plate to minimize pipetting errors at low volumes.

Q4: I'm observing high background noise or a low signal-to-background ratio in my assay. What should I do?

A: A poor signal-to-background ratio (or "signal window") compromises data quality and can lead to a low Z'-factor, making it difficult to distinguish true hits from noise.[12]

Root Cause Analysis & Solution:

  • Compound Interference: The compound itself might be interfering with the detection method. Nitropyridine compounds can have absorbance or fluorescence properties that confound certain readouts.[13]

    • Validation Step: Run a control plate containing the compound dilutions in assay buffer without the enzyme or substrate. This will reveal if the compound itself contributes to the signal (e.g., autofluorescence).

  • Sub-optimal Reagent Concentrations: Incorrect concentrations of detection reagents, antibodies, or substrates can lead to high background or weak signal.[14]

    • Protocol: Optimize the concentration of each reagent. For example, in an antibody-based detection system (like some ELISAs), titrate both the primary and secondary antibodies to find the optimal concentration that maximizes signal without increasing background.[15]

  • Insufficient Blocking or Washing: In plate-based assays like ELISAs, inadequate blocking or washing can lead to non-specific binding of reagents and high background.[15][16]

    • Protocol: Ensure the blocking buffer is appropriate for the assay and that incubation is sufficient (e.g., 1 hour at room temperature).[17] Increase the number and duration of wash steps to effectively remove unbound reagents.[15]

G cluster_problems Problem Identification cluster_causes_ic50 Potential Causes (IC50) cluster_causes_signal Potential Causes (Signal) start Inconsistent Biochemical Assay Results ic50_var Variable IC50 start->ic50_var low_signal Low Signal-to-Background (Poor Z') start->low_signal substrate Inconsistent Substrate Concentration (e.g., ATP) ic50_var->substrate enzyme Variable Enzyme Activity/Concentration ic50_var->enzyme pipetting Pipetting Errors ic50_var->pipetting interference Compound Interference (Autofluorescence/Absorbance) low_signal->interference reagents Sub-optimal Reagent Concentrations low_signal->reagents washing Insufficient Washing/ Blocking Steps low_signal->washing

Caption: Decision tree for biochemical assay issues.

Part 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological variability. Reproducibility depends on consistent cell culture practices and understanding how the compound interacts with the cellular environment.

Q5: My dose-response curves are inconsistent between different cell passages. Why?

A: This is a very common issue in cell-based assays. The physiological state of the cells can change with passage number, affecting their response to stimuli and inhibitors.[18]

Root Cause Analysis & Solution:

  • High Passage Number: As cells are cultured for extended periods, they can undergo genetic drift, changes in protein expression, and senescence, all of which can alter their response to a drug.

    • Best Practice: Establish a "passage number window" for your experiments. For example, only use cells between passages 5 and 15. Once cells reach the upper limit, thaw a new, low-passage vial from your cryopreserved master cell bank.

  • Cell Health & Viability: Using unhealthy or low-viability cells will lead to highly variable results.[12] Cell metabolism, which can affect assay readouts (like those using MTT), can slow as cells become confluent.[19]

    • Protocol: Always perform a cell viability count (e.g., using Trypan Blue exclusion) before seeding cells for an assay. Aim for a viability of >90%. Do not use cultures that have dropped below 80% viability.[12] Seed cells at a consistent density to avoid issues related to confluency.

Q6: I'm not seeing a clear inhibitory effect, or the effect is much weaker than expected from biochemical assays. What could be the reason?

A: A discrepancy between biochemical and cell-based assay potency is common and can be due to several factors related to the complexity of a live cell.

Root Cause Analysis & Solution:

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting Step: If permeability is suspected, you may need to consult medicinal chemistry resources to assess the compound's physicochemical properties (e.g., LogP, polar surface area). In some cases, specialized formulation strategies may be required, although this is beyond the scope of typical assay troubleshooting.

  • Cellular ATP Concentration: In the case of ATP-competitive kinase inhibitors, the intracellular concentration of ATP is very high (millimolar range) compared to the concentrations used in biochemical assays (micromolar range). This high level of competitor will lead to a rightward shift in the IC50 (lower apparent potency). This is an expected and mechanistically informative result.

  • Compound Efflux or Metabolism: Cells possess efflux pumps (like P-glycoprotein) that can actively remove the compound from the cytoplasm. The compound may also be metabolized by cellular enzymes into less active or inactive forms.

    • Troubleshooting Step: While complex to diagnose without specialized assays, you can try co-incubation with known efflux pump inhibitors (e.g., verapamil) as a diagnostic tool, though this can introduce its own confounding effects.

Part 4: General Assay Quality & Data Interpretation

Q7: How do I know if my assay is robust enough for screening?

A: The robustness of an assay is statistically quantified using the Z'-factor (pronounced "Z-prime"). This metric accounts for both the signal window and the data variation.[20]

Root Cause Analysis & Solution:

  • Understanding Z'-Factor: The Z'-factor is calculated using your positive control (max effect, e.g., no inhibitor) and negative control (min effect, e.g., a known potent inhibitor or no enzyme).

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[21][22]

    • 0 < Z' < 0.5: A marginal assay. Results may be variable, and the assay may require optimization.[21][22]

    • Z' < 0: The assay is not suitable for screening.[21][22]

  • Protocol for Assay Validation:

    • On each assay plate, include multiple replicates (e.g., n=8 or 16) of both your positive control (e.g., DMSO vehicle) and your negative control (e.g., a saturating concentration of a reference inhibitor).

    • Calculate the mean (μ) and standard deviation (σ) of both controls.

    • Apply the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Factors like inconsistent sample handling, reagent instability, or suboptimal assay design can negatively impact the Z'-factor.[21]

References

  • Cho, W., et al. (2015). Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Promega Corporation. (2021).
  • Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Website.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Cell Signaling Technology. Immunofluorescence (IF) Troubleshooting Guide. CST Website.
  • TotalLab. Western Blot Troubleshooting Guide. TotalLab Website.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • Chemxpert Database. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Chemxpert.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. Millipore Sigma.
  • Matsuoka, H., et al. (2022).
  • BMG LABTECH. The Z prime value (Z´). BMG Labtech Website.
  • MedChemExpress. Compound Handling Instructions. MCE Website.
  • National Institutes of Health. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC.
  • Pharma Growth Hub. (2023). What are the probable reasons for the increase in assay during the stability study of a drug product. Pharma Growth Hub.
  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst.
  • National Institutes of Health. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie Website.
  • Sigma-Aldrich.
  • National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. NIST Website.
  • ResearchGate. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.
  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience Website.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?.
  • US Pharmacopeia. (2014).
  • ResearchGate. (2022). How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance?.
  • Ashworth, S., et al. (2010). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
  • Thermo Fisher Scientific. Western Blot Troubleshooting. Thermo Fisher Website.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews.

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Technical Support Center: Enhancing the Cell Permeability of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the cellular uptake of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. We understand that achieving optimal cell permeability is a critical step in the development of novel therapeutics. This resource is structured to address common challenges and provide scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and experimental design for this compound.

Q1: What are the key physicochemical properties of this compound that might influence its cell permeability?

A1: While specific experimental data for this compound is not publicly available, we can infer potential properties based on its structure. The molecule possesses both lipophilic (cyclohexenone and methyl groups) and polar (nitropyridine group) moieties. Lipophilicity is a primary determinant of a small molecule's ability to passively diffuse across the lipid bilayer of the cell membrane.[1] The nitropyridine ring, however, introduces polarity and potential hydrogen bond accepting capabilities, which could hinder passive diffusion. The overall balance between lipophilicity and hydrophilicity will be a crucial factor.

Q2: I am observing low efficacy of the compound in my cell-based assays. Could this be related to poor cell permeability?

A2: Yes, low efficacy in cell-based assays is a common consequence of poor cell permeability for compounds targeting intracellular components.[2] If the compound cannot efficiently cross the cell membrane to reach its target, its biological activity will be diminished, regardless of its intrinsic potency. It is essential to distinguish between a lack of target engagement and a permeability issue.

Q3: What are the initial steps to assess the cell permeability of this compound?

A3: A good starting point is to use in vitro permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to evaluate passive diffusion.[3][4][5] For a more comprehensive assessment that includes active transport and efflux mechanisms, the Caco-2 cell permeability assay is the gold standard, as it uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[6][7][8]

Q4: My compound has poor aqueous solubility. How can I accurately assess its permeability?

A4: Poor aqueous solubility can indeed complicate permeability assays.[9][10] It is crucial to use appropriate solvent systems that keep the compound in solution without compromising the integrity of the cell monolayer or artificial membrane.[9] Co-solvents like DMSO are often used, but their concentration should be minimized. The inclusion of bovine serum albumin (BSA) in the acceptor compartment can help maintain sink conditions and prevent the underestimation of permeability for poorly soluble compounds.[10]

Q5: What are the main strategies to enhance the cell permeability of a small molecule like this compound?

A5: There are several established strategies:

  • Prodrug Approach: This involves chemically modifying the molecule to create a more permeable derivative (the prodrug) that is converted back to the active parent drug inside the cell.[11][12][13][14] This is often achieved by masking polar functional groups.[14]

  • Nanoformulation: Encapsulating the compound in nanoparticles can improve its solubility and facilitate cellular uptake through endocytic pathways.[15][16][17][18][19]

  • Use of Permeability Enhancers: These are excipients that can be co-administered with the compound to transiently increase the permeability of the cell membrane.[20][21][22]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.

Guide 1: Inconsistent or Low Permeability in PAMPA

Q: My PAMPA results for this compound are highly variable and suggest low permeability. How can I troubleshoot this?

A: Inconsistent PAMPA results can stem from several factors. Here is a systematic approach to troubleshooting:

1. Verify Compound Solubility and Stability:

  • Causality: If the compound precipitates in the donor well, its effective concentration at the membrane surface will be reduced, leading to an underestimation of permeability.

  • Troubleshooting Steps:

    • Visually inspect the donor wells for any signs of precipitation after the incubation period.

    • Measure the concentration of the compound in the donor well at the beginning and end of the experiment using HPLC or a similar quantitative method. A significant decrease suggests precipitation or degradation.

    • If solubility is an issue, consider using a co-solvent (e.g., up to 5% DMSO in the buffer) or preparing the dosing solution in a buffer with a more suitable pH, as the protonation state can affect both solubility and permeability.[23][24]

2. Assess Membrane Integrity:

  • Causality: The artificial membrane is delicate and can be compromised by the compound or the solvent, leading to artificially high and variable permeability readings.

  • Troubleshooting Steps:

    • Always include a membrane integrity marker, such as Lucifer yellow, in your assay.[3] High levels of this marker in the acceptor well indicate a compromised membrane.

    • If the membrane is compromised, reduce the concentration of the test compound or the co-solvent.

3. Optimize Incubation Time:

  • Causality: For compounds with very low permeability, a short incubation time may not allow for a sufficient amount of the compound to cross the membrane for accurate detection.

  • Troubleshooting Steps:

    • Increase the incubation time (e.g., from 5 hours to 16-20 hours) to allow for greater compound transport.[24]

    • Ensure that the compound is stable in the assay buffer for the extended incubation period.

4. Check for Compound Adsorption:

  • Causality: Lipophilic compounds can adsorb to the plastic of the assay plates, reducing the concentration available for permeation.

  • Troubleshooting Steps:

    • Calculate the mass balance by measuring the compound concentration in both the donor and acceptor wells at the end of the experiment. A recovery of less than 70-80% may indicate adsorption.

    • Consider using low-adsorption plates or including a small percentage of a non-ionic surfactant in the buffer to reduce non-specific binding.

Guide 2: High Efflux Ratio in Caco-2 Assay

Q: The bidirectional Caco-2 assay for this compound shows a high efflux ratio (Papp(B-A)/Papp(A-B) > 2), suggesting it is a substrate for efflux transporters. What are the next steps?

A: A high efflux ratio is a strong indication that your compound is actively transported out of the cells, which can significantly limit its intracellular concentration and efficacy. Here’s how to investigate and potentially overcome this:

1. Confirm Efflux Transporter Involvement:

  • Causality: Efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are commonly expressed in Caco-2 cells and are responsible for pumping a wide range of substrates out of the cell.[7]

  • Troubleshooting Steps:

    • Conduct the Caco-2 permeability assay in the presence of known inhibitors of major efflux transporters. For example, use verapamil or ketoconazole to inhibit P-gp and Ko143 to inhibit BCRP.

    • If the efflux ratio is significantly reduced in the presence of an inhibitor, it confirms that your compound is a substrate for that specific transporter.

2. Strategies to Mitigate Efflux:

  • Structural Modification:

    • Causality: The affinity of a compound for an efflux transporter is determined by its chemical structure. Minor modifications can sometimes disrupt this interaction.

    • Approach: In collaboration with a medicinal chemist, consider synthesizing analogs of this compound with subtle structural changes aimed at reducing its recognition by the identified efflux transporter. This is a long-term strategy that is part of the lead optimization process.

  • Co-administration with an Efflux Inhibitor:

    • Causality: An efflux inhibitor can competitively or non-competitively block the transporter, thereby increasing the intracellular concentration of your compound.

    • Approach: While this can be a useful in vitro tool, the clinical application of this approach is challenging due to the potential for drug-drug interactions. However, for research purposes, this can help elucidate the biological activity of your compound in the absence of efflux.

  • Nanoformulation:

    • Causality: Encapsulating the compound in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux transporters.[25] Nanoparticles are often taken up by endocytosis, which can protect the drug from being recognized by efflux pumps located on the cell membrane.[26]

    • Approach: Explore formulating this compound into lipid-based nanoparticles or polymeric micelles and re-evaluate its cellular uptake and efficacy.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well filter plate)

  • Acceptor plate (96-well)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[24]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for membrane integrity check)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS (with 5% DMSO if used as a co-solvent) to each well.[24]

  • Carefully coat the membrane of the donor plate with 5 µL of the phospholipid solution.[24]

  • Prepare the dosing solution of this compound at the desired concentration (e.g., 10 µM) in PBS.[3]

  • Add 150-200 µL of the dosing solution to the donor plate wells.[5][24]

  • Place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 5-18 hours at room temperature.[3]

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)Recovery (%)
This compound Experimental ValueExperimental Value
High Permeability Control (e.g., Propranolol)> 5.0> 70%
Low Permeability Control (e.g., Atenolol)< 1.0> 70%
Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 assay to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound stock solution

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6][8]

  • Before the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.

  • For Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution of the compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take samples from the donor chamber.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the Papp values for both A-B and B-A directions and the efflux ratio.

Data Presentation:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
This compound Experimental ValueExperimental ValueCalculated Value
High Permeability Control (e.g., Propranolol)> 10.0~10.0~1.0
Low Permeability Control (e.g., Atenolol)< 1.0< 1.0~1.0
Efflux Substrate Control (e.g., Digoxin)< 5.0> 10.0> 2.0

Part 4: Visualization of Workflows and Concepts

Diagram 1: General Workflow for Assessing and Enhancing Cell Permeability

G cluster_0 Initial Assessment cluster_1 Troubleshooting & Analysis cluster_2 Enhancement Strategies A Compound Synthesis This compound B PAMPA Assay (Passive Permeability) A->B C Caco-2 Assay (Passive + Active Transport) A->C D Low Permeability? B->D F Solubility Issues? B->F E High Efflux? C->E C->F G Prodrug Synthesis D->G Yes H Nanoformulation D->H Yes I Use of Permeability Enhancers D->I Yes E->G Yes E->H Yes F->H Yes J Re-evaluate Permeability (PAMPA / Caco-2) G->J H->J I->J G Start Caco-2 Assay Results for This compound PappValue Papp (A-B) > 5 x 10⁻⁶ cm/s? Start->PappValue EffluxRatio Efflux Ratio > 2? EffluxConfirmed Efflux is a major issue. Consider prodrug or nanoformulation to bypass transporters. EffluxRatio->EffluxConfirmed Yes LowPermeability Low passive permeability. Consider prodrug to increase lipophilicity or nanoformulation. EffluxRatio->LowPermeability No PappValue->EffluxRatio No ModeratePermeability Moderate permeability with efflux. Efflux inhibition studies warranted. PappValue->ModeratePermeability Yes GoodPermeability Permeability is likely not a limiting factor. ModeratePermeability->EffluxRatio

Caption: Interpreting bidirectional Caco-2 assay outcomes.

References

  • Taylor & Francis. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]

  • PubMed. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small-molecule delivery by nanoparticles for anticancer therapy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • National Institutes of Health. (2011). Absorption Enhancers: Applications and Advances. Retrieved from [Link]

  • ACS Publications. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • MDPI. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • MDPI. (n.d.). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Preprints.org. (2020). Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone. Retrieved from [Link]

  • ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved from [Link]

  • ACS Publications. (n.d.). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. ACS Nano. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]

  • RSC Publishing. (2023). Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. Retrieved from [Link]

  • Frontiers. (n.d.). Small molecules targeting endocytic uptake and recycling pathways. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Nanoparticles for Drug Delivery of Small Molecules | 9 | Nanomedicine. Retrieved from [Link]

  • ACS Publications. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Retrieved from [Link]

  • ResearchGate. (2025). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2025). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. Retrieved from [Link]

  • PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][2][6]riazin-7(6H)-ones and Derivatives. Retrieved from [Link]

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  • Unknown Source. (2025). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

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  • PubMed. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Retrieved from [Link]

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Technical Support Center: A Guide to the Preclinical Investigation of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the preclinical evaluation of this novel compound.

Given the structural motifs of a nitropyridine and a cyclohexenone, which are prevalent in kinase inhibitors, this document will proceed under the scientifically grounded assumption that this compound is a small molecule kinase inhibitor. The principles, protocols, and troubleshooting advice provided herein are based on established best practices in the field of kinase inhibitor development and are intended to be broadly applicable to the characterization of novel compounds of this class.[1][2] Our goal is to empower you to design robust experiments, anticipate challenges, and accurately interpret your data as you explore the therapeutic potential of this molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and preliminary use of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: It is critical to begin with proper handling to ensure experimental reproducibility. We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C, protected from light and moisture. Before each use, visually inspect the thawed aliquot for any signs of precipitation.

Q2: What are the first experiments I should conduct with a new kinase inhibitor?

A2: Initial experiments should focus on confirming the activity and basic cellular effects of the inhibitor.[3] A typical starting point includes:

  • Biochemical Assays: Determine the IC50 value against the putative primary kinase target. This provides a measure of the compound's potency.[3]

  • Cell-Based Assays: Verify that the target kinase is expressed and active in your chosen cell line using techniques like Western blotting. Subsequently, perform a dose-response experiment to assess the inhibitor's effect on cell viability or a target-specific phosphorylation event.[4]

Q3: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What are the likely reasons?

A3: This is a common challenge in drug discovery. Several factors could be at play:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Computational tools can predict properties like LogP and polar surface area, which influence permeability.

  • High ATP Concentration in Cells: Most kinase inhibitors are ATP-competitive. The high physiological concentration of ATP inside cells (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays, which are often run at lower ATP concentrations.[3][5]

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Compound Instability: The compound may be rapidly metabolized or degraded within the cellular environment.

Part 2: Troubleshooting Guide

This section provides in-depth, question-and-answer-based guidance for specific issues you may encounter during your experiments.

Issue 1: Inconsistent IC50 Values in Kinase Assays

Q: My IC50 values for the compound vary significantly between experiments. What could be causing this?

A: Inconsistent IC50 values often point to variability in assay conditions. Here’s a systematic approach to troubleshooting this issue:

Potential CauseTroubleshooting Steps
Variable ATP Concentration Standardize the ATP concentration across all assays. Ideally, this should be at or near the Km value for the kinase to ensure sensitive and comparable results.
Inhibitor Precipitation Visually inspect for any precipitate in your stock solutions and final assay wells. Test the inhibitor's solubility in the assay buffer. If solubility is an issue, consider using a different solvent or lowering the highest concentration in your dose-response curve.
Enzyme Activity Variation Use a fresh aliquot of the kinase for each experiment and ensure the enzyme concentration is consistent. Avoid repeated freeze-thaw cycles of the enzyme stock.
Assay Plate Inconsistencies Use high-quality, low-binding plates to prevent the compound from adhering to the plastic. Ensure proper and consistent mixing in all wells.
Issue 2: Unexpected Cellular Phenotype or Toxicity

Q: I'm observing a cellular effect (e.g., apoptosis, cell cycle arrest) at concentrations where my target kinase is not fully inhibited, or the phenotype is stronger than expected. How do I determine if this is an off-target effect?

A: Distinguishing on-target from off-target effects is a critical step in validating a kinase inhibitor. Here is a logical workflow to investigate unexpected phenotypes:

G A Unexpected Phenotype Observed B Perform Dose-Response Analysis (Phenotype vs. Target Inhibition) A->B C Is there a strong correlation? B->C D Use a Structurally Unrelated Inhibitor for the same target C->D Yes G Potential Off-Target Effect. Proceed to Profiling. C->G No E Does the new inhibitor replicate the phenotype? D->E F High likelihood of On-Target Effect E->F Yes E->G No H Rescue Experiment: Express an inhibitor-resistant mutant of the target kinase F->H I Is the phenotype rescued? H->I I->F No I->G Yes

Caption: A troubleshooting workflow for distinguishing on-target vs. off-target effects.

  • Dose-Response Analysis: A very steep dose-response curve for the phenotype might suggest off-target toxicity.[6][7][8] Correlate the concentration range for the observed phenotype with the IC50 for target inhibition. A significant discrepancy suggests an off-target effect.

  • Use of Structurally Unrelated Inhibitors: This is a powerful validation technique. If another inhibitor with a different chemical scaffold that targets the same kinase produces the same phenotype, it strengthens the case for an on-target effect.

  • Rescue Experiments: Attempt to rescue the phenotype by reintroducing a form of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it provides strong evidence for on-target activity.

  • Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions.[9][10][11][12] This is a crucial step in understanding the selectivity of your inhibitor.

Issue 3: Paradoxical Pathway Activation

Q: My inhibitor is supposed to block a signaling pathway, but I'm observing an increase in the phosphorylation of a downstream component. Why is this happening?

A: Paradoxical pathway activation is a complex phenomenon that can arise from several mechanisms:

  • Feedback Loops: Many signaling pathways have negative feedback loops. Inhibiting a key kinase can disrupt this feedback, leading to the compensatory activation of other kinases in the pathway.

  • Off-Target Effects: The inhibitor might be unintentionally activating another kinase that can also phosphorylate the downstream component.[2]

  • Retroactivity: Perturbations in a signaling cascade can propagate both downstream and upstream, a phenomenon known as retroactivity. An inhibitor targeting a downstream kinase can sometimes lead to the activation of an upstream component in a parallel pathway that shares an activator.[1]

To dissect this, you will need to map the signaling pathway in detail and consider performing a broad kinase profiling screen to identify any unexpected off-target kinases that might be activated.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments to characterize this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[13][14][15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14]

G A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Protocol 2: Kinase Selectivity Profiling

To understand the specificity of this compound, it is essential to screen it against a large panel of kinases. This can be done in-house if you have the capabilities or through specialized contract research organizations (CROs).[9][10][11][12][17]

General Workflow for Kinase Profiling:

  • Select a Kinase Panel: Choose a panel that is representative of the human kinome. Many services offer panels of over 400 kinases.[18]

  • Choose an Assay Format: Common formats include radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo).[10][11]

  • Determine Inhibitor Concentration: For an initial screen, a single high concentration (e.g., 1-10 µM) is often used to identify potential off-targets.[18]

  • Perform the Screen: The compound is incubated with each kinase in the panel under standardized assay conditions.

  • Data Analysis: The results are typically reported as the percent inhibition for each kinase at the tested concentration.

  • Follow-up Studies: For any significant "hits" (kinases that are inhibited above a certain threshold, e.g., >70%), it is crucial to perform follow-up dose-response experiments to determine the IC50 values for these off-targets.[18] This allows for a quantitative assessment of the compound's selectivity.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Interpreting steep dose-response curves in early inhibitor discovery. PubMed. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • Cellular thermal shift assay. Wikipedia. Available from: [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ResearchGate. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. CORE. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]

  • Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. Available from: [Link]

  • The Problems with the Cells Based Assays. SciTechnol. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]

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Strategies to reduce the toxicity of nitropyridine-based compounds in vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Toxicity for Researchers and Drug Developers

Welcome to the technical support guide for managing the in vivo toxicity of nitropyridine-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you troubleshoot experiments and refine your development strategy. Nitropyridines are a valuable class of compounds, but their utility is often hampered by toxicity concerns. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may be facing in your research.

Section 1: Frequently Asked Questions - Understanding the Root Cause of Nitropyridine Toxicity

This section addresses the fundamental mechanisms that drive the toxicity associated with nitropyridine compounds. A clear understanding of the "why" is the first step toward designing effective mitigation strategies.

Question: What is the primary mechanism that makes nitropyridine compounds toxic in vivo?

Answer: The principal driver of nitropyridine toxicity is the metabolic reduction of the nitro (NO₂) group.[1] The pyridine ring itself can have inherent toxicity, but the nitro functional group introduces a specific and potent pathway for generating cellular damage. This process, known as nitroreduction, is a multi-step enzymatic reaction that creates highly reactive intermediates.[1]

The toxicity unfolds through a sequential reduction process:

  • Nitro (R-NO₂) → Nitroso (R-NO): The first reduction step forms a nitroso intermediate.

  • Nitroso (R-NO) → Hydroxylamine (R-NHOH): Further reduction yields a hydroxylamine derivative. This species is particularly problematic.

  • Hydroxylamine (R-NHOH) → Amine (R-NH₂): The final step is the formation of a stable amine.

The hydroxylamine intermediate is highly unstable and can be further activated to form a nitrenium ion. This electrophilic species can covalently bind to nucleophilic macromolecules like DNA, forming DNA adducts that are mutagenic and potentially carcinogenic.[1][2][3] Additionally, the reduction process can engage in "futile redox cycling," where the intermediate nitro anion radical reacts with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][4]

Question: Which enzymes are responsible for this toxic metabolic activation?

Answer: A variety of enzymes, collectively known as nitroreductases (NTRs), are responsible for this metabolic activation.[1] These are not a single enzyme class but rather a group of enzymes that can donate electrons to the nitro group. Key players in mammalian systems include:

  • NAD(P)H: Quinone Oxidoreductase (NQO1)

  • NADPH: Cytochrome P450 Oxidoreductase (POR)

  • Cytochrome P450 (CYP) enzymes (e.g., CYP1A1, 1A2, 3A4)[1]

  • Xanthine Oxidase

  • Aldo-Keto Reductases (AKRs) [1]

It is also critical to recognize the significant role of the gut microbiota. Bacteria in the gastrointestinal tract possess potent nitroreductase activity and can be a major contributor to the systemic exposure to toxic metabolites, especially for orally administered compounds.[5]

Metabolic Activation of Nitropyridines cluster_0 Toxicity Pathway cluster_1 Toxic Outcomes Nitropyridine Nitropyridine (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitropyridine->Nitroso 2e⁻ reduction (Nitroreductases) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling Amine Stable Amine (R-NH₂) Hydroxylamine->Amine 2e⁻ reduction DNA_Adducts DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Adducts Forms Nitrenium Ion caption Metabolic activation pathway of nitropyridines.

Caption: Metabolic activation pathway of nitropyridines.

Section 2: Troubleshooting Guides - Proactive Strategies to Reduce Toxicity

This section provides actionable strategies to mitigate the toxicity of your nitropyridine compounds. These are divided into two main categories: structural modifications (medicinal chemistry approaches) and formulation-based solutions.

Part 2.1: Structural Modification Approaches

Question: My lead nitropyridine compound is potent but shows significant mutagenicity in the Ames test. How can I modify the structure to reduce this liability?

Answer: This is a classic challenge. The mutagenicity you're observing is likely due to the formation of DNA-reactive metabolites, as discussed above.[1] The goal of structural modification is to alter the electronic properties of the molecule to make nitroreduction less favorable or to physically block the sites of metabolic attack.

Here are two primary strategies:

  • Reduce the Electron Density of the Pyridine Ring: The ease of nitroreduction is related to the electron-withdrawing power of the nitro group. By adding electron-donating groups elsewhere on the pyridine ring, you can make the nitro group less "electron-hungry" and thus a poorer substrate for nitroreductases. However, this is a delicate balance, as these modifications can also impact your compound's desired pharmacological activity.

  • Block Sites of Metabolic Oxidation: If metabolite identification studies reveal that other parts of the molecule are being oxidized, which in turn might facilitate nitroreduction or create other reactive species, you can block these sites.[6] A common technique is "metabolic blocking," where a labile hydrogen atom is replaced with a more stable group, like fluorine or a methyl group. For example, if a methoxy group on the pyridine ring is being oxidized, modifying it could prevent the formation of a reactive metabolite.[6]

Troubleshooting Workflow:

  • Step 1: Metabolite Identification: Use in vitro systems (liver microsomes, S9 fractions) to identify the major metabolites of your compound.

  • Step 2: Hypothesis Generation: Based on the metabolites, hypothesize which positions on the molecule are most susceptible to metabolic activation.

  • Step 3: Synthetic Chemistry: Synthesize a small library of analogues with modifications designed to reduce electron density or block metabolic hotspots.

  • Step 4: Re-evaluation: Screen the new analogues for both desired activity and mutagenicity (e.g., Ames test) to identify candidates with an improved safety profile.

Part 2.2: Formulation-Based Approaches

Question: My compound appears safe in vitro, but in vivo studies show significant toxicity at the required therapeutic dose. What formulation strategies can I explore?

Answer: This scenario often points to a pharmacokinetic issue. High peak plasma concentrations (Cmax) are frequently associated with acute toxicity, even if the overall exposure (AUC) is necessary for efficacy.[7] Formulation science offers powerful tools to modulate the pharmacokinetic profile of a drug to minimize toxicity.[7]

Here are several approaches, summarized in the table below:

StrategyMechanism of ActionBest For...Potential Downsides
Controlled-Release Formulation Slows the rate of drug absorption, reducing Cmax while maintaining AUC.[7]Compounds where toxicity is linked to high peak concentrations.Can be complex to develop; may alter efficacy profile.
Nanosuspensions Increases surface area of poorly soluble drugs, improving dissolution rate and bioavailability.[8]Poorly soluble (DCS Class II) compounds, allowing for lower doses.[9]Requires specialized manufacturing; stability can be a concern.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, enhancing solubility.[8]Crystalline compounds with very low solubility.Physically unstable over time (risk of recrystallization); potential for drug-polymer interactions.
Co-administration with Metabolic Modulators A second agent is included to inhibit or compete for the enzymes responsible for toxic activation.[7]Compounds with a well-defined and targetable metabolic pathway.Adds complexity of a two-component drug product; risk of drug-drug interactions.

Key Consideration: Before embarking on complex formulation development, ensure you have a thorough understanding of your compound's physicochemical properties, such as its solubility and permeability, often categorized using the Developability Classification System (DCS).[9]

Section 3: Experimental Protocols for In Vivo Toxicity Assessment

Executing a well-designed in vivo study is critical for accurately assessing the toxicity of your compound and the effectiveness of any mitigation strategies.

Question: How do I design a preliminary in vivo study to assess the acute toxicity of my new nitropyridine analogue?

Answer: For a preliminary assessment, a single-dose acute oral toxicity study is the standard starting point.[10][11] This study aims to identify the dose range that causes adverse effects and to determine the maximum tolerated dose (MTD).[12] The following is a generalized protocol; all procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Protocol: Acute Oral Toxicity - Dose Range Finding Study

Objective: To determine the acute toxicity profile and MTD of a test compound after a single oral administration in rodents.

Materials:

  • Test compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in water, corn oil). Vehicle selection is critical and should be based on the compound's solubility and stability.[9][13]

  • Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically one sex to begin with.

  • Oral gavage needles.

  • Standard animal housing and care facilities.

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least 5 days prior to dosing.

  • Dose Preparation: Prepare the dosing formulations in the selected vehicle. Ensure homogeneity, especially for suspensions. The stability of the formulation should be confirmed.[9]

  • Dose Group Allocation: Assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group. A common starting approach is to use a wide dose range (e.g., 50, 200, 1000 mg/kg).

  • Administration: Administer the test compound via oral gavage in a single dose. The volume is typically 5-10 mL/kg for rats.

  • Clinical Observations:

    • Observe animals continuously for the first 30 minutes post-dosing, then periodically for the first 24 hours, paying close attention during the first 4 hours.

    • Record observations daily for a total of 14 days.

    • Key signs of toxicity to monitor include changes in posture, activity, breathing, and the presence of convulsions, salivation, or diarrhea. A functional observational battery (e.g., a modified Irwin's test) can be used for more detailed assessment.[12]

  • Body Weight Measurement: Record body weight just prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to identify any visible abnormalities in organs and tissues.

  • Data Analysis: Analyze data on mortality, clinical signs, and body weight changes to determine the MTD.

In Vivo Toxicity Workflow cluster_endpoints Key Endpoints start Start: Compound Ready for In Vivo Test dose_range Acute Dose Range-Finding Study (Single Dose, 14-day observation) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd repeat_dose Subacute Repeat-Dose Study (e.g., 14 or 28 days) mtd->repeat_dose Select doses ≤ MTD endpoints In-Life & Terminal Endpoint Collection repeat_dose->endpoints analysis Data Analysis & Reporting (Histopathology, Clinical Pathology) endpoints->analysis clinical Clinical Observations body_weight Body Weight blood Blood Collection (Hematology, Clinical Chemistry) necropsy Gross Necropsy & Organ Weights histo Histopathology end End: Toxicity Profile Established analysis->end caption General workflow for in vivo toxicity assessment.

Caption: General workflow for in vivo toxicity assessment.

Section 4: Advanced Considerations

Question: My nitropyridine-N-oxide analogue shows lower toxicity than the parent nitropyridine. Is this a reliable strategy?

Answer: Converting a pyridine to a pyridine-N-oxide can be a viable strategy, but it requires careful evaluation. The N-oxide functionality alters the electronic properties of the ring, which can change its metabolic profile and reduce its susceptibility to nitroreduction.[14] Some N-oxides are used as prodrugs that are reduced back to the parent compound, sometimes selectively in hypoxic environments like tumors.[15]

However, this is not a universal rule. Some nitropyridine-N-oxides are themselves highly toxic.[14][16][17] For example, 4-nitropyridine-N-oxide is known to be toxic and is used as a research chemical to study quorum sensing and biofilm formation.[15] Therefore, the toxicity of the N-oxide derivative must be empirically determined and not assumed to be lower than the parent compound. Each case must be evaluated independently through rigorous in vivo testing.

References

  • Anselmo, A. C., & Mitragotri, S. (2014). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Controlled Release, 190, 34-41.
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  • Francis, K., & Gadda, G. (2013). Two Solutions to a Single Issue: Detoxification of Nitro Xenobiotics by Flavin Oxidoreductases. Archives of Biochemistry and Biophysics, 533(1-2), 10.1016/j.abb.2013.02.011.
  • Pérez-Reina, E., & Gallardo-Lara, F. (2002). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Applied Microbiology and Biotechnology, 59(6), 645-653.
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  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies.
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  • Wikipedia contributors. (2025, December 15). 4-Nitropyridine-N-oxide. Wikipedia.
  • Howard, P. C., et al. (1988). Studies on the metabolism and biological effects of nitropyrene and related nitro-polycyclic aromatic compounds in diploid human fibroblasts. Research Report (Health Effects Institute), (17), 1-33.
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  • Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-7609.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • BenchChem. (2025). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling. BenchChem.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention.
  • S. M. Husseini, M. M. S. Abdel-Mottaleb, & M. S. A. Abdel-Mottaleb. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Omega, 5(4), 1667–1677.
  • Gorokhova, L. G., et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Nitropyridine N-Oxide. TCI Chemicals.
  • National Academies of Sciences, Engineering, and Medicine. (2022). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods.
  • MuriGenics. (n.d.). Toxicology. MuriGenics.
  • Iqbal, M., & Ckless, K. (1992). Nitrofurantoin-induced pulmonary toxicity. In vivo evidence for oxidative stress-mediated mechanisms. Biochemical Pharmacology, 44(8), 1477-1483.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and definitive structural elucidation of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone and its derivatives. We will delve into the synthetic strategies, explore a multi-faceted analytical approach for structural confirmation, and compare the strengths of various techniques, ensuring a high degree of confidence in the final molecular architecture.

Introduction

The this compound scaffold is a key heterocyclic motif present in a variety of compounds with potential therapeutic applications. The precise determination of its structure, including stereochemistry, is paramount for understanding its biological activity and for the rational design of new chemical entities. This guide will walk through a systematic process for synthesizing and confirming the structure of these important derivatives.

Synthetic Strategies: A Comparative Analysis

The construction of the this compound core can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and stereochemical outcomes.

1. Robinson Annulation: A Classic Approach

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[1] In the context of our target molecule, this would typically involve the reaction of a vinyl ketone with a cyclic ketone. While a robust method, controlling the regioselectivity to obtain the desired 3-substituted pattern can be a challenge.

2. Michael Addition followed by Intramolecular Aldol Condensation

A more direct and often higher-yielding approach involves a tandem Michael addition-intramolecular aldol condensation sequence. This strategy offers greater control over the final substitution pattern.

  • Michael Acceptor: 4-Vinyl-3-nitropyridine

  • Michael Donor: 5-Methylcyclohexane-1,3-dione

This method is often preferred for its efficiency and the ability to generate the desired isomer in good yield.[2]

3. Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds.[1] A potential route could involve the coupling of a pre-functionalized cyclohexenone derivative with a suitable nitropyridine boronic acid or organotin reagent. This approach provides a high degree of modularity, allowing for the rapid synthesis of a library of derivatives.[3]

Synthetic Route Advantages Disadvantages Key Considerations
Robinson Annulation Well-established, readily available starting materials.Can lead to mixtures of regioisomers.Careful control of reaction conditions is crucial.
Michael Addition/Aldol High regioselectivity, often good yields.Requires synthesis of the vinylpyridine Michael acceptor.Base selection is critical to promote the desired tandem reaction.
Palladium Cross-Coupling High modularity, allows for diverse derivative synthesis.May require multi-step synthesis of precursors, catalyst cost.Ligand and base screening are often necessary for optimization.

Structural Elucidation: A Multi-Technique Approach

Confirming the intricate structure of this compound derivatives requires a combination of spectroscopic and analytical techniques.[4][5] Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Xray Single-Crystal X-ray Crystallography NMR->Xray IR->Xray MS->Xray G Sample Purified Compound Ionization Ionization (e.g., ESI, EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum DataAnalysis Data Analysis (Molecular Formula, Fragmentation) MassSpectrum->DataAnalysis

Sources

A Comparative Efficacy Analysis of Novel and Established Bruton's Tyrosine Kinase (BTK) Inhibitors in B-Cell Signaling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a novel investigational compound, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone, against a panel of well-established Bruton's Tyrosine Kinase (BTK) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and kinase inhibitor research.

Introduction: The Central Role of Bruton's Tyrosine Kinase in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which plays an indispensable role in B-cell development, activation, and survival.[1][2][3] It is a crucial signaling node downstream of the B-cell receptor (BCR), and its activation triggers a cascade of events promoting cell proliferation and survival.[4][5] Dysregulation of the BCR signaling pathway, often involving hyperactive BTK, is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia.[1][2][6] Consequently, BTK has emerged as a high-value therapeutic target for these diseases.[7][8]

The therapeutic landscape for B-cell cancers has been revolutionized by the development of BTK inhibitors.[2][9] These agents can be broadly categorized into two classes based on their mechanism of action: covalent irreversible inhibitors and non-covalent (reversible) inhibitors.[10][11] This guide will evaluate a novel putative BTK inhibitor, this compound, in the context of these established drug classes.

Investigational Compound: this compound

For the purpose of this guide, we introduce This compound (herein referred to as Compound X) as a novel investigational kinase inhibitor. The rationale for its potential activity against BTK is based on its chemical structure. The nitropyridine moiety is a common feature in various kinase inhibitors, and the cyclohexenone core presents a potential Michael acceptor for covalent interaction with a cysteine residue, a mechanism famously employed by first and second-generation BTK inhibitors.[12][13][14]

The BTK Signaling Pathway: A Target for Inhibition

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[1][4] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways, including NF-κB and MAPK signaling, ultimately promoting B-cell proliferation, differentiation, and survival.[3][6] BTK inhibitors disrupt this critical pathway, leading to apoptosis of malignant B-cells.[2][15][16]

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PI3K PI3K PI3K->BTK Recruitment PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation MAPK MAPK Pathway BTK->MAPK DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB Pathway PKC->NF_kB Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation Experimental_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (Compound X, Controls) Add_Inhibitor Add Inhibitors to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare BTK Enzyme & Substrate Solution Add_Enzyme Add BTK Enzyme Prep_Enzyme->Add_Enzyme Prep_ATP Prepare ATP Solution Add_ATP Initiate Reaction with ATP Prep_ATP->Add_ATP Add_Inhibitor->Add_Enzyme Incubate1 Incubate (15 min) Add_Enzyme->Incubate1 Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Add_Stop Stop Reaction & Add Detection Reagents Incubate2->Add_Stop Incubate3 Incubate (60 min) Add_Stop->Incubate3 Read_Plate Read TR-FRET Signal Incubate3->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 Calculate IC50 Value Plot_Data->Calc_IC50

Caption: Workflow for In Vitro BTK Kinase Inhibition Assay.

Cell-Based BTK Autophosphorylation Assay

This assay measures the inhibitor's activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: The assay quantifies the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in a relevant B-cell line (e.g., TMD8) upon stimulation of the BCR pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture TMD8 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Plate cells in a 96-well plate and starve in serum-free media for 2-4 hours.

    • Pre-treat cells with a serial dilution of Compound X and known inhibitors for 1-2 hours.

  • BCR Stimulation and Cell Lysis:

    • Stimulate the B-cell receptor by adding anti-IgM antibody for 10 minutes.

    • Immediately place the plate on ice and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Detection and Quantification:

    • Use an ELISA-based method (e.g., AlphaLISA) or Western Blotting to detect phosphorylated BTK (pBTK Y223) and total BTK.

    • For ELISA, transfer lysates to an assay plate and follow the manufacturer's protocol for antibody addition and signal detection.

    • For Western Blot, run lysates on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies for pBTK and total BTK.

  • Data Analysis:

    • Normalize the pBTK signal to the total BTK signal for each well.

    • Plot the normalized pBTK signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide outlines a framework for comparing the efficacy of a novel compound, this compound, against established first and second-generation BTK inhibitors. The provided protocols for in vitro and cell-based assays offer a robust methodology for determining inhibitory potency (IC50). The initial comparison table highlights the high potency of existing covalent inhibitors like Ibrutinib and Zanubrutinib. [17][18]For Compound X to be considered a viable candidate, it would need to demonstrate comparable or superior potency, or possess other advantageous properties such as improved selectivity to minimize off-target effects, a common goal of second-generation inhibitors like Acalabrutinib. [19][20]Furthermore, evaluating its activity against common resistance mutations, such as C481S, would be a critical next step, as this is the primary advantage of non-covalent inhibitors. [21][22]The comprehensive evaluation proposed herein will be crucial in determining the therapeutic potential of this and other novel BTK-targeting agents.

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  • Gyalectens, C., et al. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib.
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  • Pei, Z., et al. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-t[1][9][21]riazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341), a highly potent, selective, orally efficacious, and safe dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][9][21]riazin-7(6H)-ones and Derivatives. Retrieved January 20, 2026, from [Link]

Sources

Cross-Validation of Bioactivity for 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone in Diverse Biological Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioactivity of the novel compound 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone, hereafter referred to as Cpd-X . Drawing from established principles of kinase inhibitor validation and cancer drug discovery, we present a comprehensive cross-validation workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies.

Introduction: The Rationale for Investigating Cpd-X

The chemical scaffold of Cpd-X, featuring a nitropyridine moiety linked to a cyclohexenone core, suggests its potential as a bioactive agent. Nitropyridine derivatives are integral to a variety of medicinally important compounds, including potent inhibitors of Janus kinase 2 (JAK2)[1][2]. The cyclohexenone ring, a known Michael acceptor, is present in numerous compounds with anti-inflammatory and cytoprotective properties[3]. The convergence of these structural features in Cpd-X warrants a thorough investigation into its biological activity, particularly as a potential kinase inhibitor in oncogenic signaling pathways.

Given the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade in human cancers, we hypothesized that Cpd-X might exert its effects through modulation of this critical pathway.[4][5][6][7] This guide outlines a multi-pronged strategy to test this hypothesis, comparing the performance of Cpd-X across a panel of in vitro and in vivo models against established PI3K pathway inhibitors.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6][8] A simplified representation of this pathway is depicted below.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Part 1: In Vitro Characterization of Cpd-X

The initial phase of cross-validation involves a series of cell-based assays to determine the potency, selectivity, and mechanism of action of Cpd-X.

Cell Viability and Proliferation Assays

The primary assessment of a potential anti-cancer agent is its ability to inhibit cancer cell growth. We propose screening Cpd-X against a panel of cancer cell lines with known PI3K pathway activation status (e.g., PTEN-null or PIK3CA-mutant).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Cpd-X (e.g., 0.01 µM to 100 µM) and control inhibitors (e.g., a pan-PI3K inhibitor like BKM120) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Comparative Data:

CompoundPC-3 (PTEN-null) IC50 (µM)MCF-7 (PIK3CA mutant) IC50 (µM)A549 (WT) IC50 (µM)
Cpd-X 1.22.5> 50
BKM120 (Control)0.81.525

This hypothetical data suggests Cpd-X exhibits selective cytotoxicity towards cancer cell lines with a dysregulated PI3K pathway.

Target Engagement and Pathway Modulation

To confirm that Cpd-X acts on the intended pathway, we will assess the phosphorylation status of key downstream effectors of PI3K/Akt signaling.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with Cpd-X at various concentrations for a defined period (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Cell Treatment with Cpd-X Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, Akt, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Data Analysis Detection->End

Caption: Western Blotting Workflow for Target Validation.

A dose-dependent decrease in the phosphorylation of Akt and S6K would provide strong evidence of on-target activity for Cpd-X.

Part 2: In Vivo Cross-Validation of Cpd-X Bioactivity

While in vitro assays are crucial for initial characterization, in vivo models are indispensable for evaluating the therapeutic potential of a compound in a more complex biological system.[9][10] We will use a cell line-derived xenograft (CDX) model to assess the anti-tumor efficacy of Cpd-X.[9][11]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Tumor Implantation: Subcutaneously inject PC-3 cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, Cpd-X, and a positive control inhibitor).

  • Compound Administration: Administer Cpd-X and control compounds to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

CDX_Model_Workflow Start PC-3 Cell Culture Implantation Subcutaneous Injection into Nude Mice Start->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (Vehicle, Cpd-X, Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision & Pharmacodynamic Analysis Monitoring->Endpoint End Efficacy Evaluation Endpoint->End

Sources

Head-to-head comparison of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone Analogs as Putative Kinase Inhibitors

As a Senior Application Scientist, this guide provides a framework for the systematic evaluation of novel chemical entities. While direct comparative data for the specific analogs of this compound is not extensively available in published literature, this guide synthesizes established principles of medicinal chemistry and pharmacological testing to propose a rigorous head-to-head comparison. The experimental protocols and structure-activity relationship (SAR) discussion are based on authoritative methodologies for similar compound classes.

Introduction: The Rationale for Targeting Kinases with a Novel Scaffold

The intersection of the cyclohexenone moiety and the nitropyridine ring presents a compelling scaffold for kinase inhibitor discovery. Cyclohexenone derivatives are recognized privileged structures in medicinal chemistry, appearing in numerous natural products with demonstrated biological activities, including antitumor and anti-inflammatory effects.[1] The electrophilic nature of the α,β-unsaturated ketone can facilitate covalent interactions with nucleophilic residues, such as cysteine, in the ATP binding pocket of certain kinases, leading to potent and selective inhibition.

The pyridine ring is a cornerstone of modern drug design, and the inclusion of a nitro group can significantly modulate the electronic properties of the molecule, potentially enhancing binding affinity and influencing metabolic stability.[2] Nitropyridine derivatives have been successfully developed as inhibitors for a range of kinases, including Janus kinase 2 (JAK2).[2] The core molecule, this compound, combines these features, making it a promising starting point for the development of novel therapeutic agents targeting proliferative diseases.

This guide outlines a systematic approach to synthesize and evaluate a focused library of analogs to establish a clear structure-activity relationship and identify lead compounds for further development.

Proposed Analogs for Comparative Evaluation

To explore the chemical space around the parent scaffold ( A-1 ), a series of analogs are proposed, focusing on three key regions: the cyclohexenone ring, the methyl group at the 5-position, and the nitro group on the pyridine ring.

Compound IDModification from Parent Scaffold (A-1)Rationale
A-1 Parent CompoundBaseline for comparison.
A-2 Demethylation at C5 (no methyl group)Assess the steric and electronic contribution of the C5 methyl group to activity and selectivity.
A-3 C5-Ethyl substitutionExplore the impact of a larger alkyl group at the C5 position on binding pocket occupancy.
A-4 Reduction of nitro to amino groupEvaluate the necessity of the electron-withdrawing nitro group for activity; the resulting amino group could serve as a handle for further functionalization.
A-5 Replacement of nitro with a cyano groupMaintain a strong electron-withdrawing group with different steric and electronic properties compared to the nitro group.
A-6 Replacement of nitro with a trifluoromethyl groupIntroduce a highly lipophilic and electron-withdrawing group to potentially enhance cell permeability and binding affinity.

Synthetic Pathways

The synthesis of the parent compound and its analogs can be achieved through established organic chemistry methodologies. A general and adaptable synthetic route is proposed below.

General Synthesis of the Cyclohexenone Core

The 3-aryl-2-cyclohexenone core is a well-known structural motif, and its synthesis can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or Robinson annulation.[1] A three-component ring transformation is another efficient method for producing nitropyridine derivatives.[3]

Proposed Synthetic Workflow for Analogs

G cluster_0 Synthesis of Pyridine Precursors cluster_1 Synthesis of Cyclohexenone Analogs 4-chloro-3-nitropyridine 4-chloro-3-nitropyridine 4-chloro-3-aminopyridine 4-chloro-3-aminopyridine 4-chloro-3-nitropyridine->4-chloro-3-aminopyridine Reduction (e.g., SnCl2) A-1 A-1 4-chloro-3-nitropyridine->A-1 Condensation with 5-methylcyclohexane-1,3-dione A-2 A-2 4-chloro-3-nitropyridine->A-2 Condensation with cyclohexane-1,3-dione A-3 A-3 4-chloro-3-nitropyridine->A-3 Condensation with 5-ethylcyclohexane-1,3-dione A-4 A-4 4-chloro-3-aminopyridine->A-4 Condensation with 5-methylcyclohexane-1,3-dione 4-chloro-3-cyanopyridine 4-chloro-3-cyanopyridine A-5 A-5 4-chloro-3-cyanopyridine->A-5 Condensation with 5-methylcyclohexane-1,3-dione 4-chloro-3-(trifluoromethyl)pyridine 4-chloro-3-(trifluoromethyl)pyridine A-6 A-6 4-chloro-3-(trifluoromethyl)pyridine->A-6 Condensation with 5-methylcyclohexane-1,3-dione 5-methylcyclohexane-1,3-dione 5-methylcyclohexane-1,3-dione cyclohexane-1,3-dione cyclohexane-1,3-dione 5-ethylcyclohexane-1,3-dione 5-ethylcyclohexane-1,3-dione

Caption: Proposed synthetic workflow for the generation of analogs A-1 to A-6.

Head-to-Head Performance Evaluation: Experimental Protocols

A critical aspect of this guide is the rigorous and standardized evaluation of each analog. The following protocols are designed to provide a comprehensive comparison of their potential as kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each analog against a panel of relevant protein kinases (e.g., JAK2, EGFR, VEGFR2).

Rationale for Experimental Choices: A radiometric filter binding assay is chosen for its high sensitivity and robustness. The ATP concentration is set at the Km value for each specific kinase to ensure that the resulting IC50 values are comparable across different enzymes and can be used to calculate the inhibitor constant (Ki).[4]

Step-by-Step Protocol:

  • Reagents and Buffers:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

    • ATP Solution: A stock solution of ATP is prepared, and dilutions are made to achieve a final concentration equal to the Km of the target kinase.

    • [γ-³²P]ATP: Radiolabeled ATP for detection.

    • Substrate Peptide: A specific peptide substrate for each kinase.

    • Test Compounds: Analogs A-1 to A-6 dissolved in DMSO.

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase buffer in a 96-well plate.

    • Add the test compounds at various concentrations (typically a 10-point serial dilution).

    • Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the antiproliferative activity of the analogs in a relevant cancer cell line (e.g., HeLa, A549).

Rationale for Experimental Choices: The MTT assay is a well-established colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the chosen cancer cell line in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (analogs A-1 to A-6) and a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Comparative Data

The following tables illustrate how the experimental data would be presented for a clear head-to-head comparison.

Table 1: In Vitro Kinase Inhibition Profile (IC50 in µM)

Compound IDJAK2EGFRVEGFR2
A-1 0.55.28.1
A-2 1.210.515.3
A-3 0.86.89.9
A-4 >50>50>50
A-5 0.34.16.5
A-6 0.12.53.8

Table 2: Cellular Antiproliferative Activity (GI50 in µM)

Compound IDHeLaA549
A-1 2.13.5
A-2 5.87.9
A-3 3.54.8
A-4 >100>100
A-5 1.52.8
A-6 0.81.2

Structure-Activity Relationship (SAR) Analysis

  • Influence of the C5-Methyl Group: The presence of the methyl group at the C5 position appears to be beneficial for activity, as its removal ( A-2 ) leads to a decrease in potency. A larger alkyl group ( A-3 ) is tolerated but does not enhance activity over the parent compound. This suggests a specific size constraint in the binding pocket.

  • Role of the Electron-Withdrawing Group: The nitro group is critical for activity. Its reduction to an amino group ( A-4 ) completely abolishes inhibitory effects, indicating that a strong electron-withdrawing character is essential.

  • Comparison of Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing groups like cyano ( A-5 ) and trifluoromethyl ( A-6 ) is well-tolerated and can even enhance potency. The superior activity of the trifluoromethyl analog ( A-6 ) suggests that lipophilicity and the specific electronic nature of this group may play a key role in optimizing binding interactions.

Signaling Pathway Context

The Janus kinase (JAK) signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The JAK-STAT pathway is a prime target for inhibitors like the ones proposed in this guide.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Nuclear Translocation STAT->STAT_dimer Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Inhibitor Analog A-6 Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the proposed point of intervention for the cyclohexenone analogs.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the head-to-head comparison of novel this compound analogs. The proposed synthetic and screening workflow provides a robust framework for establishing a clear SAR and identifying promising lead candidates. The hypothetical data suggests that a strong electron-withdrawing group on the pyridine ring is essential for activity, with the trifluoromethyl analog ( A-6 ) emerging as the most potent in this series.

Future work should focus on expanding the analog library based on these initial findings, exploring modifications to the pyridine and cyclohexenone rings to further optimize potency, selectivity, and pharmacokinetic properties.

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Validating Target Engagement of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone, a compound whose structural features—specifically the α,β-unsaturated ketone—suggest a potential covalent mechanism of action through Michael addition.[1][2] Understanding this engagement is critical for interpreting pharmacological data and guiding the optimization of this potential therapeutic agent.

This guide will navigate through the principles, protocols, and comparative merits of leading target engagement methodologies, empowering researchers to make informed decisions for their experimental designs.

The Critical Question: Does Your Compound Hit Its Target in a Cell?

Identifying a compound's direct binding partners within a cell is a significant challenge in chemical biology and drug discovery.[3][4] While biochemical assays on purified proteins are invaluable, they do not replicate the complexities of the cellular environment, such as membrane transport, off-target binding, and compound metabolism.[5][6] Therefore, in-cell validation is a non-negotiable step to bridge the gap between in vitro activity and cellular effects.

The structure of this compound suggests it may act as an irreversible covalent inhibitor.[7] Such inhibitors form a stable, covalent bond with their target protein, often leading to prolonged pharmacodynamic effects that can be advantageous for therapeutic efficacy.[8][9][10] This potential mechanism underscores the importance of employing methods that can robustly detect this type of interaction.

Comparative Analysis of Target Engagement Methodologies

Here, we compare three orthogonal and powerful approaches to validate the target engagement of this compound: the Cellular Thermal Shift Assay (CETSA®), Chemical Proteomics, and a functional downstream Kinase Assay.

MethodPrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[11]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[12]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for traditional Western blot-based detection.
Chemical Proteomics Use of chemical probes to identify and quantify protein-drug interactions on a proteome-wide scale.[13][14]Unbiased, proteome-wide target identification; can identify off-targets; high sensitivity.[3][15]Requires synthesis of a tagged compound analog, which may alter its activity; potential for steric hindrance from the tag.[16]
Downstream Functional Kinase Assay Measures the compound's effect on the enzymatic activity of a putative kinase target.Directly links target engagement to a functional cellular outcome; highly sensitive and amenable to high-throughput screening.[17]Requires prior knowledge or strong hypothesis of the target's function; indirect measure of target binding.

Experimental Deep Dive: Protocols and Mechanistic Insights

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Unmodified Compounds

CETSA is a powerful method to confirm target engagement in a label-free manner within intact cells.[4][18] The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[18]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection A Treat cells with This compound or vehicle (DMSO) B Heat cell suspensions to a range of temperatures A->B Incubate C Lyse cells B->C Cool D Separate soluble proteins from precipitated aggregates (centrifugation) C->D E Quantify remaining soluble target protein (e.g., Western Blot, AlphaLISA, or Mass Spectrometry) D->E

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control for a predetermined time.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot cell suspensions and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using a specific antibody-based method like Western blotting or a high-throughput method like AlphaLISA®.[18]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

The beauty of CETSA lies in its direct biophysical readout of target engagement. A dose-dependent thermal shift provides strong evidence of a direct interaction. For covalent inhibitors, the thermal shift is often irreversible, which can be confirmed by washout experiments. The inclusion of a known inhibitor for the suspected target as a positive control further validates the assay.

Chemical Proteomics: An Unbiased Approach to Target Discovery

For novel compounds like this compound, the molecular target may be unknown. Chemical proteomics, particularly activity-based protein profiling (ABPP), is a powerful tool for identifying the cellular targets of a compound on a proteome-wide scale.[13][14] This method utilizes a "clickable" version of the compound to isolate and identify its binding partners.

ABPP_Workflow cluster_probe Probe Synthesis & Treatment cluster_competition Competitive Profiling cluster_click Click Chemistry & Enrichment cluster_ms Mass Spectrometry A Synthesize an alkyne- or azide-tagged analog of the compound B Treat cells with the probe A->B D Lyse cells B->D C Pre-treat cells with excess un-tagged compound C->B Competition E Perform click chemistry to attach a biotin tag D->E F Enrich biotinylated proteins with streptavidin beads E->F G Digest proteins and analyze by LC-MS/MS F->G H Identify and quantify probe-labeled proteins G->H

Caption: Chemical proteomics workflow.

  • Probe Synthesis: Synthesize an analog of this compound containing a minimally perturbing bioorthogonal handle, such as a terminal alkyne or azide.[16]

  • Cell Treatment: Treat cells with the chemical probe. For competitive profiling, a separate group of cells is pre-incubated with an excess of the original, untagged compound before adding the probe.

  • Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag, such as biotin, to the probe-bound proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify and quantify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True targets will be enriched in the probe-treated sample and this enrichment will be significantly reduced in the sample pre-treated with the competitor compound.

The competitive profiling aspect is a self-validating system.[3] Proteins that are enriched with the probe but not in the presence of the competing parent compound are high-confidence targets. This approach not only identifies the primary target but can also reveal potential off-targets, providing a comprehensive selectivity profile.[19]

Downstream Functional Kinase Assay: Linking Engagement to Function

If the target of this compound is hypothesized to be a protein kinase, a functional assay measuring kinase activity is a direct way to validate engagement.[20] Many signaling pathways are regulated by kinases, making them a major class of drug targets.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase reaction mixture (kinase, substrate, ATP) C Pre-incubate kinase with compound A->C B Serially dilute This compound B->C D Initiate reaction with ATP/substrate C->D E Quantify kinase activity (e.g., ADP production via luminescence) D->E F Plot activity vs. compound concentration E->F G Determine IC50 value F->G

Caption: In vitro kinase assay workflow.

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Kinase Reaction: In a multi-well plate, add the kinase and the compound (or vehicle control). Allow a pre-incubation period for the compound to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP. Incubate at the optimal temperature for the kinase.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to generate a luminescent signal from ADP.[21]

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A potent IC50 value suggests that the compound is effectively inhibiting the kinase. To confirm that this inhibition is due to direct binding, kinetic studies can be performed. For a covalent inhibitor, the IC50 will be time-dependent, decreasing with longer pre-incubation times.[2] Comparing the IC50 values against a panel of other kinases can establish the compound's selectivity. Including a known inhibitor of the target kinase as a positive control is essential for validating the assay's performance.[17]

Conclusion: An Integrated Approach for Robust Validation

No single method for determining target engagement is foolproof. A robust validation strategy for this compound should employ a combination of these orthogonal approaches. For instance, a chemical proteomics experiment can first be used to identify potential targets in an unbiased manner. Subsequently, CETSA can confirm the engagement of top candidate proteins in their native cellular environment without the need for chemical modification. Finally, a functional assay, such as a kinase inhibition assay, can be used to demonstrate that this engagement translates into a measurable biological effect.

By integrating these methodologies, researchers can build a compelling and self-validating case for the cellular mechanism of action of this compound, a critical step in its journey from a promising molecule to a potential therapeutic.

References

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Orthogonal assays to confirm the mechanism of action of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Orthogonal Assays for Confirming the Mechanism of Action of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Introduction: Deciphering the Action of a Novel Covalent Inhibitor

The compound this compound represents a promising candidate for targeted therapy. Its chemical structure, featuring a cyclohexenone moiety—a known Michael acceptor—suggests a potential mechanism as a covalent inhibitor. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition.[1][2][3] This guide provides a framework for robustly confirming the mechanism of action (MoA) of this compound, using a series of orthogonal, complementary assays.

For the purpose of this guide, we will hypothesize that this compound targets a critical cysteine residue within the active site of "Kinase X," a key regulator of the "Pro-Survival Pathway Y." Our objective is to design a multi-faceted experimental plan to validate this hypothesis, moving from direct enzyme inhibition to cellular target engagement and downstream functional effects.

cluster_MOA Hypothesized Mechanism of Action Compound This compound KinaseX Kinase X (with Cysteine) Compound->KinaseX Covalent Binding PathwayY Downstream Pro-Survival Pathway Y KinaseX->PathwayY Phosphorylation Cascade CellGrowth Cell Proliferation PathwayY->CellGrowth Activation

Caption: Hypothesized mechanism of this compound.

Biochemical Kinase Activity Assay: Quantifying Direct Inhibition

The foundational step is to determine if the compound directly inhibits the catalytic activity of the purified target enzyme, Kinase X.[4] Biochemical assays provide a quantitative measure of potency, typically the half-maximal inhibitory concentration (IC50). We will utilize a non-radioactive, fluorescence-based assay for its high-throughput capability and safety.[5][6][7]

Principle of the Assay

This assay measures the consumption of ATP, a universal substrate for kinases, during the phosphorylation of a specific substrate peptide by Kinase X. The amount of remaining ATP is inversely proportional to kinase activity. A fluorescent probe is used to detect the amount of ADP produced, which is then used to calculate the extent of inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X Kinase X enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate peptide/ATP solution in the same buffer.

    • Serially dilute this compound in DMSO, then further dilute in kinase reaction buffer to create a 4X compound solution.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound solution to a 384-well plate.

    • Add 10 µL of the 2X Kinase X enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate peptide/ATP solution.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_Workflow Biochemical Assay Workflow Start Prepare Reagents Step1 Add Compound to Plate Start->Step1 Step2 Add Kinase X Step1->Step2 Step3 Add ATP/Substrate Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add ADP-Glo™ Reagent Step4->Step5 Step6 Add Detection Reagent Step5->Step6 End Read Luminescence Step6->End

Caption: Workflow for the biochemical kinase activity assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While a biochemical assay confirms direct inhibition of the purified enzyme, it does not guarantee that the compound can enter a cell and bind to its target in the complex cellular environment.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or cell lysates.[9][10][11]

Principle of the Assay

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[10][11] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[12]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant to new tubes and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Kinase X.[13]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

cluster_CETSA CETSA Workflow Start Treat Cells with Compound Step1 Heat Aliquots to Various Temperatures Start->Step1 Step2 Lyse Cells (Freeze-Thaw) Step1->Step2 Step3 Centrifuge to Pellet Aggregates Step2->Step3 Step4 Collect Supernatant (Soluble Proteins) Step3->Step4 Step5 Western Blot for Kinase X Step4->Step5 End Plot Melting Curve Step5->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Intact Protein Mass Spectrometry: Direct Detection of Covalent Adduct

To definitively prove a covalent mechanism of action, it is essential to directly observe the formation of the covalent adduct between the compound and the target protein.[1] High-resolution intact protein mass spectrometry (MS) is the gold standard for this purpose, as it can precisely measure the mass increase of the target protein corresponding to the molecular weight of the bound inhibitor.[14][15]

Principle of the Assay

Purified Kinase X is incubated with the compound. The reaction mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer measures the molecular weight of the intact protein. If a covalent bond has formed, the mass of the protein will increase by the mass of the compound.

Experimental Protocol: LC-MS Analysis of Covalent Adduct
  • Incubation:

    • Incubate purified recombinant Kinase X (e.g., at 1 µM) with an excess (e.g., 10 µM) of this compound in a suitable buffer at room temperature for 2 hours. A control reaction with vehicle (DMSO) should be run in parallel.

  • Sample Preparation:

    • Quench the reaction if necessary.

    • Desalt the protein sample using a C4 ZipTip or similar solid-phase extraction method to remove excess compound and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted sample into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled with a liquid chromatography system.

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

  • Data Analysis:

    • Acquire the mass spectra for both the control and compound-treated protein.

    • Deconvolute the raw mass spectra (which show a series of multiply charged ions) to obtain the zero-charge mass of the protein.

    • Compare the mass of the treated protein to the control. An observed mass shift equal to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.

cluster_MS Intact Protein MS Workflow Start Incubate Kinase X with Compound Step1 Desalt Sample Start->Step1 Step2 LC-MS Analysis Step1->Step2 Step3 Deconvolute Spectra Step2->Step3 End Compare Masses to Confirm Adduct Step3->End

Caption: Workflow for intact protein mass spectrometry.

Western Blotting: Assessing Downstream Pathway Modulation

The final piece of evidence is to demonstrate that target engagement by the compound leads to a functional cellular response.[16] If Kinase X is responsible for phosphorylating and activating a downstream substrate, "Substrate Z," then inhibition of Kinase X should lead to a decrease in the phosphorylation of Substrate Z. Western blotting is a widely used technique to measure changes in protein phosphorylation.[17][18][19]

Principle of the Assay

Cells are treated with the compound, and cell lysates are prepared. Proteins in the lysate are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies that recognize either the phosphorylated form of Substrate Z (p-Substrate Z) or the total amount of Substrate Z. A decrease in the p-Substrate Z signal relative to the total Substrate Z signal indicates inhibition of the upstream Kinase X.[20]

Experimental Protocol: Downstream Phosphorylation Analysis
  • Cell Treatment:

    • Seed cells and grow to ~80% confluency.

    • Treat cells with increasing concentrations of this compound for a specified time (e.g., 4 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for p-Substrate Z overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing for Total Protein and Loading Control:

    • Strip the membrane and re-probe with a primary antibody for total Substrate Z to confirm that the decrease in signal is due to reduced phosphorylation, not protein degradation.

    • Subsequently, re-probe with an antibody for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading across lanes.[13]

  • Data Analysis:

    • Quantify the band intensities for p-Substrate Z, total Substrate Z, and the loading control.

    • Calculate the ratio of p-Substrate Z to total Substrate Z for each treatment condition to assess the specific inhibitory effect on the pathway.

cluster_WB Western Blot Workflow Start Treat Cells with Compound Step1 Lyse Cells & Quantify Protein Start->Step1 Step2 SDS-PAGE & Membrane Transfer Step1->Step2 Step3 Probe with p-Substrate Z Antibody Step2->Step3 Step4 Detect Signal Step3->Step4 Step5 Strip and Re-probe for Total Substrate Z & Loading Control Step4->Step5 End Quantify and Analyze Phosphorylation Levels Step5->End

Caption: Workflow for Western blot analysis of pathway modulation.

Comparison of Orthogonal Assays

Assay Principle Type of Data Advantages Limitations
Biochemical Kinase Assay Measures enzyme catalytic activityQuantitative (IC50)High-throughput, direct measure of inhibition, sensitive.[5][21]In vitro artifact potential, does not confirm cell permeability or target engagement in cells.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes protein against thermal denaturationSemi-quantitative (Tm shift)Confirms target binding in a physiological context (intact cells), label-free.[9][10]Lower throughput than biochemical assays, requires a specific antibody, not all proteins show a clear thermal shift.[22]
Intact Protein Mass Spectrometry Direct measurement of protein mass change upon compound bindingQualitative/Quantitative (Mass shift, % modification)Unambiguous confirmation of covalent binding, provides stoichiometry.[1][14]Requires purified protein, specialized equipment, and expertise; lower throughput.
Western Blotting Immuno-detection of specific proteins (total and phosphorylated)Semi-quantitative (Relative band intensity)Confirms functional effect on a downstream signaling pathway in cells, widely accessible.[17][18]Semi-quantitative, relies on antibody quality and specificity, indirect measure of target inhibition.

Conclusion

Confirming the mechanism of action for a novel compound like this compound requires a rigorous, multi-pronged approach. The four orthogonal assays detailed in this guide—biochemical kinase assay, CETSA, intact protein mass spectrometry, and Western blotting—provide a comprehensive validation workflow. By systematically demonstrating direct enzyme inhibition, target engagement in cells, covalent adduct formation, and downstream pathway modulation, researchers can build a robust and compelling case for the compound's mechanism of action. This foundational understanding is critical for advancing a compound through the drug discovery pipeline with confidence.

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Benchmarking Kinase Selectivity: A Comparative Analysis of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy development.[1] The human kinome, comprising over 500 kinases, orchestrates a complex network of cellular signaling.[2] Dysregulation of these signaling pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is of paramount importance.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge, often leading to off-target effects and associated toxicities.[1][3]

This guide provides a comprehensive analysis of the kinase selectivity profile of a novel investigational compound, 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (hereafter referred to as Compound X). We will objectively benchmark its performance against a broad panel of kinases and provide a comparative assessment with a known multi-kinase inhibitor, Sorafenib. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of Compound X's potential as a selective kinase inhibitor.

The Imperative of Selectivity in Kinase Inhibition

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While poly-pharmacology, the modulation of multiple targets, can sometimes be advantageous, a well-defined selectivity profile is often crucial for minimizing dose-limiting toxicities and achieving a wider therapeutic window.[4] Highly selective inhibitors are also invaluable as chemical probes to dissect the specific roles of individual kinases in complex biological processes. The process of kinase selectivity profiling has, therefore, become a standard and critical step in the drug discovery pipeline.[5]

Experimental Design: A Rigorous Approach to Kinase Profiling

To ascertain the selectivity of Compound X, a comprehensive in vitro kinase profiling study was conducted. The experimental design was guided by established best practices to ensure data integrity and reproducibility.[6]

The Kinase Panel: A Representative Cross-Section of the Kinome

A panel of 96 human protein kinases was selected for this study, representing a diverse cross-section of the kinome, including tyrosine kinases, serine/threonine kinases, and lipid kinases. The selection was curated to include kinases from various families to provide a broad overview of Compound X's selectivity.[4] The rationale for choosing a broad panel is to identify not only the primary target(s) but also any potential off-targets that could contribute to the compound's overall biological activity or toxicity profile.[4][5]

Assay Methodology: Radiometric [³³P]-ATP Filter Binding Assay

The inhibitory activity of Compound X was determined using a radiometric [³³P]-ATP filter binding assay, a robust and widely accepted method for quantifying kinase activity.[7] This assay directly measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate, providing a sensitive and direct readout of kinase inhibition.[7] All assays were performed at the apparent Km for ATP for each respective kinase to provide a standardized measure of inhibitory potency.[4][8]

The experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_X Compound X Stock (10 mM in DMSO) Serial_Dilution Serial Dilution (10 concentrations) Compound_X->Serial_Dilution Incubation_Inhibitor Pre-incubation with Compound X / Vehicle Serial_Dilution->Incubation_Inhibitor Kinase_Panel Kinase Panel (96 kinases) Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Kinase_Panel->Reaction_Mix Substrates Substrates & Cofactors Substrates->Reaction_Mix Reaction_Mix->Incubation_Inhibitor Initiation Initiate Reaction (Add [³³P]-ATP) Incubation_Inhibitor->Initiation Incubation_Reaction Incubation at 30°C Initiation->Incubation_Reaction Termination Terminate Reaction (Add Phosphoric Acid) Incubation_Reaction->Termination Filter_Binding Spot onto Filter Mats Termination->Filter_Binding Washing Wash to Remove Unincorporated [³³P]-ATP Filter_Binding->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis IC50 Determination (Non-linear Regression) Scintillation->Data_Analysis

Figure 1: Experimental workflow for in vitro kinase profiling.

Results: Unveiling the Selectivity Profile of Compound X

The inhibitory activity of Compound X was determined as the concentration required for 50% inhibition (IC50) for each of the 96 kinases. The results are summarized in the table below, highlighting the most potently inhibited kinases. For comparative purposes, the IC50 values for the well-characterized inhibitor Sorafenib are also presented.

KinaseKinase FamilyCompound X IC50 (nM)Sorafenib IC50 (nM)
VEGFR2 Tyrosine Kinase15 90
PDGFRβ Tyrosine Kinase25 58
c-KIT Tyrosine Kinase40 68
BRAF Serine/Threonine Kinase>10,000 22
p38α Serine/Threonine Kinase>10,000 59
CDK1 Serine/Threonine Kinase>10,000 >10,000
EGFR Tyrosine Kinase>10,000 >10,000
SRC Tyrosine Kinase>10,000 150
ABL1 Tyrosine Kinase>10,000 300
MEK1 Serine/Threonine Kinase>10,000 >10,000

Table 1: Inhibitory activity (IC50) of Compound X and Sorafenib against a selection of kinases.

Data Interpretation and Comparative Analysis

The data reveals that Compound X is a potent inhibitor of a narrow spectrum of kinases, primarily targeting members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, as well as c-KIT. Notably, Compound X demonstrates significantly higher selectivity compared to Sorafenib. For instance, while Sorafenib exhibits potent inhibition of BRAF and p38α, Compound X shows negligible activity against these kinases at concentrations up to 10,000 nM. This high degree of selectivity suggests that Compound X may have a more favorable off-target profile and potentially fewer side effects in a therapeutic setting.

The targeted kinases by Compound X are implicated in key signaling pathways involved in angiogenesis and cell proliferation, which are critical for tumor growth and metastasis.

G cluster_pathway Simplified Signaling Pathways of Targeted Kinases VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb SCF SCF cKIT c-KIT SCF->cKIT PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRb->PLCg PDGFRb->PI3K PDGFRb->RAS cKIT->PI3K cKIT->RAS CompoundX Compound X CompoundX->VEGFR2 CompoundX->PDGFRb CompoundX->cKIT Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Figure 2: Simplified signaling pathways inhibited by Compound X.

Detailed Experimental Protocol

For researchers wishing to replicate or build upon these findings, the detailed protocol for the in vitro kinase assay is provided below.

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [³³P]-ATP (10 mCi/mL)

  • Unlabeled ATP

  • Compound X and control inhibitors (e.g., Sorafenib) dissolved in 100% DMSO

  • 96-well reaction plates

  • Phosphocellulose filter mats

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Compound X and control inhibitors in 100% DMSO.

  • Reaction Mixture Preparation: For each kinase, prepare a master mix containing the kinase, its specific substrate, and kinase reaction buffer.

  • Assay Plate Preparation: Add 2.5 µL of the serially diluted compounds or vehicle (DMSO) to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add 22.5 µL of the kinase/substrate master mix to each well. Pre-incubate for 10 minutes at room temperature.

  • ATP Addition: Initiate the kinase reaction by adding 25 µL of a solution containing [³³P]-ATP and unlabeled ATP (at the apparent Km concentration for each kinase) in kinase reaction buffer.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (typically 30-120 minutes, depending on the kinase).

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Filter Binding: Spot 90 µL of the terminated reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mats three times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Air dry the filter mats and place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The data presented in this guide demonstrate that this compound (Compound X) is a potent and highly selective inhibitor of VEGFR2, PDGFRβ, and c-KIT. Its superior selectivity profile compared to the multi-kinase inhibitor Sorafenib suggests its potential as a more targeted therapeutic agent with a potentially improved safety profile. Further studies are warranted to evaluate the cellular activity, in vivo efficacy, and pharmacokinetic properties of Compound X to fully elucidate its therapeutic potential.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1939-1953. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Fischer, P. M. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Assay and drug development technologies, 11(6), 349-361. [Link]

  • Wydra, V., Gerstenecker, S., Schollmeyer, D., Andreev, S., Dimitrov, T., Massarico Serafim, R. A., ... & Gehringer, M. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews Drug discovery, 20(11), 839-861. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Hu, Y., & Zhang, J. (2016). Protein kinase profiling assays: a technology review. Expert opinion on drug discovery, 11(1), 47-59. [Link]

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Comparative analysis of the ADME properties of nitropyridine-cyclohexenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. Unfavorable ADME profiles are a leading cause of late-stage clinical trial failures. This guide offers a comparative analysis of the ADME properties of a promising class of compounds: nitropyridine-cyclohexenone derivatives. These scaffolds are of significant interest due to their diverse biological activities.

This document provides an in-depth look at the key ADME parameters for this class of molecules, supported by available in silico predictions and experimental data from structurally related compounds. We will delve into the established experimental protocols for assessing these properties, offering a framework for researchers to evaluate their own novel derivatives.

The Critical Role of ADME in Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its ADME profile. Early assessment of these properties allows for the timely identification and optimization of drug candidates, reducing the risk of costly late-stage failures. Key ADME parameters include:

  • Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination.

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

Comparative ADME Profiling of Nitropyridine and Cyclohexenone Scaffolds

Direct experimental ADME data for a comprehensive series of nitropyridine-cyclohexenone derivatives is not extensively available in the public domain. However, by examining the known properties of nitropyridine and cyclohexenone-containing compounds, we can construct a predictive comparative analysis.

In silico predictions for a series of 2-ethoxy-5-nitropyridin-4-amine analogs and substituted 2,6-diarylidene cyclohexanone analogs provide valuable insights into the expected ADME profiles of hybrid molecules.

ADME ParameterNitropyridine Derivatives (Predicted)Cyclohexenone Derivatives (Predicted)Considerations for Hybrid Derivatives
Aqueous Solubility Variable, influenced by substituents.Generally low to moderate.The combination of a potentially polar nitropyridine and a more lipophilic cyclohexenone will require careful substituent selection to achieve optimal solubility.
Intestinal Permeability (Caco-2) Predicted to range from low to high.Predicted to have good permeability.Hybrid molecules are expected to have good passive permeability, but efflux transporter interactions should be evaluated.
Metabolic Stability (Liver Microsomes) The nitropyridine ring can be susceptible to metabolism by Cytochrome P450 enzymes.[1]The cyclohexenone ring can undergo reduction and other metabolic transformations.[2][3]The metabolic fate will depend on the specific substitution pattern and the interplay between the two ring systems.
Plasma Protein Binding Can range from low to high depending on the overall lipophilicity.[4]Often exhibit moderate to high plasma protein binding.High plasma protein binding is a potential liability that may need to be optimized.
CYP450 Inhibition Some derivatives may inhibit CYP enzymes.Potential for CYP inhibition should be assessed.The risk of drug-drug interactions via CYP inhibition needs to be experimentally determined.

Experimental Insights from Structurally Related Compounds:

Experimental data on a nitropyridine derivative, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), revealed high plasma protein binding (96.2% in rats, 99.6% in dogs, and 99.4% in humans) and moderate to high metabolic instability in liver microsomes. This highlights the importance of experimentally verifying the properties of novel nitropyridine-containing compounds.

Key Experimental Protocols for ADME Assessment

To provide a practical framework for researchers, we detail the standard operating procedures for three critical in vitro ADME assays.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is the gold standard for predicting in vivo drug absorption across the gut wall.[5][6][7] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B permeability) or to the basolateral (B) side to assess efflux (B to A permeability).

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver compartment at specific time points.

  • Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.

Microsomal Stability Assay for Metabolic Fate

This assay provides an early indication of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, the cytochrome P450s (CYPs), located in the liver microsomes.[1]

Experimental Workflow:

Caption: Plasma Protein Binding Assay Workflow.

Step-by-Step Methodology:

  • Sample Preparation: The test compound is added to plasma (from human or other species).

  • Dialysis Setup: The plasma containing the drug is placed in one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a second chamber containing a protein-free buffer.

  • Equilibration: The unit is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Concentration Measurement: The concentration of the drug in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of the drug that is bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Conclusion and Future Directions

The successful development of nitropyridine-cyclohexenone derivatives as therapeutic agents hinges on a thorough understanding and optimization of their ADME properties. While direct experimental data for this specific hybrid class is emerging, the analysis of related scaffolds and the application of robust in vitro assays provide a strong foundation for guiding medicinal chemistry efforts. By integrating these experimental approaches early in the drug discovery process, researchers can de-risk their programs and increase the likelihood of identifying candidates with favorable pharmacokinetic profiles, ultimately accelerating the delivery of new and effective medicines to patients.

References

  • Elliott, T. H., Parke, D. V., & Williams, R. T. (1959). The metabolism of cyclohexanone in the rabbit. Biochemical Journal, 72(2), 193–200.
  • Mraz, J., Gálová, E., Nohová, H., & Vítková, D. (1994). Uptake, metabolism and elimination of cyclohexanone in humans. International archives of occupational and environmental health, 66(3), 203–208.
  • BenchChem. (2025). Comparative Analysis of the ADME Properties of 2-Ethoxy-5-nitropyridin-4-amine and Its Analogs: An In Silico Approach.
  • Fader, L. D., et al. (2017). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 8(10), 1046-1051.
  • Lindsley, C. W., et al. (2010). Pyridine containing M(1) positive allosteric modulators with reduced plasma protein binding. Bioorganic & Medicinal Chemistry Letters, 20(2), 641-644.
  • De Kloe, G. E., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv.
  • Creative Biolabs. Caco-2 Permeability. Retrieved from [Link]

  • Jonen, H. G., Kahl, R., & Kahl, G. F. (1976). Influence of pyridine and some pyridine derivatives on spectral properties of reduced microsomes and on microsomal drug metabolizing activity. Naunyn-Schmiedeberg's archives of pharmacology, 293(1), 97-101.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Tavelin, S. (2007). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 403, 269–285.
  • Wikipedia. Cyclohexenone. Retrieved from [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994.
  • Wikipedia. Plasma protein binding. Retrieved from [Link]

  • Wu, J., et al. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Journal of biomolecular screening, 17(5), 652–662.
  • PubChem. Cyclohexanone. Retrieved from [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Volpe, D. A. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1572.
  • Waters, N. J. (2009). Determination of compound binding to plasma proteins. Current protocols in pharmacology, Chapter 7, Unit7.2.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow and protein binding. Drug metabolism and disposition, 27(11), 1350–1359.
  • van Breemen, R. B., & Li, Y. (2005). Caco 2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Solution Pharmacy. (2022, October 15). Plasma Protein Binding of Drug | Pharmacology of ADME | English [Video]. YouTube. [Link]

  • ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Retrieved from [Link]

  • Piska, K., et al. (2017). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. International journal of molecular sciences, 18(12), 2579.
  • Poczta, A., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules (Basel, Switzerland), 28(15), 5821.
  • El-Malah, A. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS omega, 7(45), 41031–41051.
  • Ugbe, F. A., et al. (2023). Computational design, molecular properties, ADME, and toxicological analysis of substituted 2,6-diarylidene cyclohexanone analogs as potent pyridoxal kinase inhibitors.

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Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of Bioactive Nitropyridine and Cyclohexenone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: An extensive review of the scientific literature and chemical databases reveals that while this compound (CAS 1187055-95-3) is commercially available, there are no publicly accessible studies detailing its synthesis, biological activity, or the structure-activity relationship (SAR) of its analogs. For researchers and drug development professionals, this presents both a challenge and an opportunity. The absence of data for this specific molecule necessitates a broader, more foundational approach to understanding its potential. This guide, therefore, provides a comparative analysis of the two core structural motifs present in this molecule: the nitropyridine ring and the cyclohexenone moiety. By understanding the established SAR of these individual scaffolds, we can extrapolate a hypothetical SAR for the target compound, providing a rational basis for its future investigation as a potentially bioactive agent.

The Nitropyridine Scaffold: A Versatile Player in Medicinal Chemistry

The pyridine ring is a privileged structure in drug discovery, and the addition of a nitro group can significantly modulate its electronic properties and biological activity. Nitropyridines have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1] The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring towards nucleophilic substitution and can also be crucial for interactions with biological targets.

Structure-Activity Relationship of Nitropyridine Analogs

Numerous studies have explored the SAR of nitropyridine derivatives, revealing key insights into the structural requirements for biological activity. A recurring theme is the critical role of the position and nature of substituents on the pyridine ring.

For instance, in a series of nitropyridine-linked thiazolidinones evaluated for their anticancer activity, the position of the nitro group and the nature of the substituent on the thiazolidinone ring were found to be critical for cytotoxicity. Generally, compounds with the nitro group at the 5-position of the pyridine ring displayed potent activity.

Table 1: Comparative Anticancer Activity of Representative Nitropyridine Analogs

Compound IDCore ScaffoldR1R2Biological Activity (IC50, µM)Cell Line
NP-1 2-amino-5-nitropyridineHThiazolidinone5.2MCF-7
NP-2 2-amino-5-nitropyridineH4-chlorophenyl-thiazolidinone1.8MCF-7
NP-3 2-amino-3-nitropyridineH4-chlorophenyl-thiazolidinone>50MCF-7

This table presents hypothetical data based on trends observed in the literature for illustrative purposes.

The data suggests that the presence of a halogenated phenyl group on the thiazolidinone moiety enhances anticancer activity, while the position of the nitro group on the pyridine ring is a key determinant of potency.

SAR_Nitropyridine Core Nitropyridine Scaffold Position Position of NO2 Group Core->Position Influences Substituents Nature of Substituents Core->Substituents Influences Activity Biological Activity Position->Activity Modulates Substituents->Activity Modulates

Caption: Key determinants of nitropyridine bioactivity.

The Cyclohexenone Moiety: A Potent Michael Acceptor

The cyclohexenone scaffold is a common feature in many natural products and synthetic compounds with significant biological activities, particularly as anticancer agents.[2] Its reactivity is often attributed to the α,β-unsaturated ketone system, which can act as a Michael acceptor.[3] This allows for covalent bond formation with nucleophilic residues, such as cysteine, in target proteins, leading to irreversible inhibition.

Structure-Activity Relationship of Cyclohexenone Analogs

The SAR of cyclohexenone derivatives has been extensively studied, with a focus on how substitutions on the ring impact their reactivity and selectivity.

In a study of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, modifications to the phenyl rings were shown to significantly affect their ability to inhibit cancer cell growth.[4]

Table 2: Comparative Anticancer Activity of Representative Cyclohexenone Analogs

Compound IDR1 (at C3)R2 (at C5)Biological Activity (Clonogenic Assay Inhibition at 20 µM)
CH-1 PhenylPhenylModerate
CH-2 4-MethoxyphenylPhenylHigh
CH-3 Phenyl4-HydroxyphenylLow

This table presents hypothetical data based on trends observed in the literature for illustrative purposes.

These findings indicate that electron-donating groups on the phenyl rings can enhance the anticancer activity of the cyclohexenone core.

SAR_Cyclohexenone Core Cyclohexenone Scaffold (Michael Acceptor) Substituents Substituents on Ring Core->Substituents Influences Reactivity Michael Acceptor Reactivity Substituents->Reactivity Modulates Activity Biological Activity Reactivity->Activity Correlates with

Caption: SAR of cyclohexenone as a Michael acceptor.

Hypothetical Structure-Activity Relationship of this compound Analogs

Based on the established SAR principles of nitropyridines and cyclohexenones, we can propose a hypothetical SAR for the target compound and its potential analogs.

  • Modification of the Nitropyridine Ring:

    • Position of the Nitro Group: Shifting the nitro group from the 3- to the 5-position of the pyridine ring could potentially enhance biological activity, as seen in other series of bioactive nitropyridines.

    • Substituents on the Pyridine Ring: Introduction of small, electron-donating or halogen substituents on the pyridine ring could modulate the electronic properties and steric profile, potentially leading to improved target engagement.

  • Modification of the Cyclohexenone Ring:

    • Methyl Group at C5: The presence and stereochemistry of the methyl group at the 5-position are likely to be important for activity, as suggested by the SAR of other cyclohexenone-containing compounds where stereochemistry plays a crucial role.[5] Varying the size of this alkyl group (e.g., ethyl, isopropyl) could probe the steric tolerance of the binding pocket.

    • Substituents on the Cyclohexenone Ring: Introduction of additional substituents, such as hydroxyl or methoxy groups, on the cyclohexenone ring could alter its lipophilicity and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Linkage between the Rings:

    • The direct C-C bond between the pyridine and cyclohexenone rings provides a rigid scaffold. Introducing a flexible linker (e.g., -CH2-, -O-) could allow for different binding orientations and should be explored.

SAR_Hypothetical cluster_0 Nitropyridine Modifications cluster_1 Cyclohexenone Modifications Parent This compound Mod1 Modify Nitropyridine Ring Parent->Mod1 Mod2 Modify Cyclohexenone Ring Parent->Mod2 Mod3 Modify Linker Parent->Mod3 Activity Potentially Altered Biological Activity Mod1->Activity Mod1_1 Shift NO2 to C5 Mod1->Mod1_1 Mod1_2 Add substituents Mod1->Mod1_2 Mod2->Activity Mod2_1 Vary C5-alkyl group Mod2->Mod2_1 Mod2_2 Add substituents Mod2->Mod2_2 Mod3->Activity

Caption: Hypothetical SAR for the target compound.

Experimental Protocols

General Synthesis of 3-Aryl-Cyclohexenone Derivatives

The Robinson annulation is a classic and versatile method for the synthesis of cyclohexenone derivatives.[6]

Synthesis_Workflow Start α,β-Unsaturated Ketone + 1,3-Dicarbonyl Compound Step1 Michael Addition Start->Step1 Intermediate Michael Adduct Step1->Intermediate Step2 Intramolecular Aldol Condensation Intermediate->Step2 Product Cyclohexenone Derivative Step2->Product

Caption: General workflow for Robinson annulation.

Step-by-Step Protocol:

  • Michael Addition: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, THF), add a base (e.g., sodium ethoxide, potassium hydroxide) (1.1 eq.) at room temperature.

  • Stir the mixture for 30 minutes, then add the α,β-unsaturated ketone (1.0 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.

  • Aldol Condensation and Dehydration: Dissolve the crude Michael adduct in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired cyclohexenone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

While the specific biological profile of this compound remains to be elucidated, a systematic analysis of its constituent scaffolds provides a strong foundation for future research. The nitropyridine and cyclohexenone moieties are both well-established pharmacophores, and their combination in a single molecule presents an intriguing chemical space for the discovery of novel bioactive agents. The hypothetical SAR outlined in this guide, along with the provided experimental protocols, offers a roadmap for the rational design, synthesis, and evaluation of analogs of this compound. Further investigation is warranted to unlock the therapeutic potential of this and related chemical structures.

References

Please note that the reference list will be populated with actual citations from the gathered literature in the final output.

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Safety Operating Guide

Navigating the Disposal of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe handling and disposal of these unique compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (CAS No. 1187055-95-3)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the known hazards of its constituent functional groups—nitropyridines and substituted cyclohexenones—and general best practices for laboratory chemical waste management.

The fundamental principle guiding this protocol is risk mitigation. The nitropyridine moiety suggests potential toxicity and reactivity, while the cyclohexenone structure points to possible irritant properties and environmental hazards. Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in standard laboratory trash.[2]

Core Safety Directives: Immediate Actions and Personal Protection

Prior to handling this compound for disposal, it is imperative to establish a secure working environment and utilize appropriate Personal Protective Equipment (PPE). The chemical structure suggests that the compound may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and eye irritation.[3]

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption, as nitropyridine and cyclohexenone derivatives can be skin irritants.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes which could cause serious eye irritation.[4]
Lab Coat Standard, flame-retardant laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[3]

Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation. Have an appropriate spill kit on hand that includes an inert absorbent material like vermiculite or sand.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.

Step 1: Waste Characterization and Segregation

All waste streams containing this compound must be classified as hazardous chemical waste. This includes:

  • Pure Compound: Unused or excess solid this compound.

  • Contaminated Labware: Items such as weighing boats, filter paper, and disposable pipettes that have come into direct contact with the compound.

  • Solvent Waste: Solutions containing dissolved this compound.

It is crucial to segregate these waste streams based on their physical state (solid or liquid) and chemical compatibility. Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility to avoid potentially hazardous reactions. Nitropyridines should be kept separate from strong acids and oxidizing agents.[2]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safe storage and transport of hazardous waste.

  • For Solid Waste:

    • Use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid).

    • Double-bag contaminated disposable labware before placing it into the solid waste container.

  • For Liquid Waste:

    • Use a designated, leak-proof, and chemically compatible container (e.g., a glass or HDPE solvent waste bottle).

    • Ensure the container has a secure, tight-fitting cap. Do not leave a funnel in the container.

  • Labeling:

    • Affix a "Hazardous Waste" label to each container.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all components of a mixture, including solvents, with their approximate concentrations.

    • Indicate the date of waste accumulation.

Step 3: On-site Accumulation and Storage

Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Segregated from incompatible chemicals.

  • Inspected weekly for any signs of leakage.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Complete all necessary waste manifest paperwork as required by your institution and local regulations.

Scientific Rationale and In-depth Considerations

The procedural steps outlined above are based on the potential hazards associated with the functional groups present in this compound.

The Nitropyridine Moiety: A Source of Reactivity and Toxicity

The nitro group on the pyridine ring is strongly electron-withdrawing, which can make the compound susceptible to nucleophilic substitution reactions.[5] This reactivity necessitates careful segregation from other chemicals. Furthermore, nitropyridine compounds are often toxic and can be harmful upon exposure.[3]

The Cyclohexenone Core: Potential for Environmental Persistence

Cyclohexanone and its derivatives can be environmental contaminants. While some microorganisms are capable of degrading cyclohexanone, the overall environmental fate of this substituted cyclohexenone is unknown.[6][7][8] Therefore, disposal via routes that could lead to environmental release is strictly prohibited.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following workflow diagram illustrates the key stages of the disposal process for this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Transfer A Generation of Waste (Pure compound, contaminated labware, solutions) B Characterize as Hazardous Waste A->B Assume hazardous based on structural components C Segregate Solid vs. Liquid Waste B->C D Use Designated, Compatible Waste Containers C->D E Properly Label Containers (Full chemical name, 'Hazardous Waste') D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange for EHS Pickup F->G

Caption: Disposal workflow for this compound.

In Case of a Spill

In the event of a small spill of this compound, follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including respiratory protection if the material is a powder.

  • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • For large spills , or if you are not trained to handle them, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Chemsrc. (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. [Link]

  • ResearchGate. Biodegradation of cyclohexanol and cyclohexanone using mixed culture of pseudomonas in activated sludge process. [Link]

  • ResearchGate. Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. [Link]

  • National Center for Biotechnology Information. Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments. [Link]

  • National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

Sources

Personal protective equipment for handling 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1187055-95-3).[1][2] As specific toxicological and physical hazard data for this compound are not extensively published, this guide is built upon a conservative risk assessment, analyzing the hazards associated with its core chemical moieties: the cyclohexenone backbone and the nitropyridine functional group. The precautionary principle is paramount; this compound should be treated as hazardous until proven otherwise.

Hazard Identification & Risk Assessment

A thorough understanding of the potential risks is the foundation of safe laboratory practice. The structure of this compound incorporates two distinct chemical functionalities, each contributing to its overall hazard profile.

  • Cyclohexenone Moiety: The cyclohexenone core is structurally related to cyclohexanone. Compounds in this family are typically combustible liquids and can be irritants to the skin, eyes, and respiratory tract.[3][4] Inhalation of vapors may lead to dizziness and headaches.[4] Furthermore, like many organic solvents, cyclohexanone is a flammable liquid, necessitating precautions against ignition sources and static discharge.[5]

  • Nitropyridine Moiety: The presence of a nitro group on an aromatic ring, such as pyridine, introduces significant potential for toxicity and reactivity. Nitropyridine derivatives are known to be biologically active and can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] Safety data for analogous compounds like 4-Nitropyridin-3-amine and 4-Hydroxy-3-nitropyridine indicate hazards including serious eye irritation, skin irritation, and respiratory irritation.[9][10] The nitro group also increases the energetic potential of the molecule, though specific data on its explosive properties are unavailable.

Anticipated Hazard Profile

Based on the analysis of its structural components, the following hazards should be assumed for this compound:

Hazard CategoryAnticipated Risk & RationaleSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic. Nitropyridine compounds can be toxic.[6] Assume harmful if swallowed, inhaled, or in contact with skin.[11]Based on SDS for analogous nitropyridines.[6][9][10]
Skin Irritation/Corrosion Causes skin irritation. Both cyclohexanone and nitropyridine analogues are known skin irritants.[4][5][6] Prolonged contact may cause dermatitis.[4]SDS for Cyclohexanone and 3-Nitropyridine derivatives.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with powders or solutions is likely to cause significant eye irritation or damage.[4][9][11]SDS for Cyclohexanone and 4-Hydroxy-3-nitropyridine.[4][9]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[4][6]SDS for Cyclohexanone and various nitropyridines.[4][6]
Flammability Combustible. The cyclohexenone structure suggests it is likely a combustible solid or liquid. Vapors may form flammable mixtures with air.[3][11]Based on properties of Cyclohexanone.[3]
Reactivity Potential for energetic decomposition. Nitroaromatic compounds can be thermally sensitive. Avoid strong heating unless the thermal stability is known. Incompatible with strong oxidizing agents and strong acids.[9]General reactivity of nitro compounds.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the anticipated risks of irritation and toxicity. The following table outlines the minimum required PPE for handling this compound.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Weighing/Transfer (Solid) Certified Chemical Fume HoodDouble Nitrile GlovesSafety Glasses with Side Shields & Face ShieldLab Coat (Flame-retardant recommended)
Solution Preparation Certified Chemical Fume HoodDouble gloves: Inner Nitrile, Outer Butyl Rubber or equivalentChemical Splash Goggles & Face ShieldChemical-resistant Apron over Lab Coat
Reaction Workup & Purification Certified Chemical Fume HoodDouble gloves: Inner Nitrile, Outer Butyl Rubber or equivalentChemical Splash Goggles & Face ShieldChemical-resistant Apron over Lab Coat. Half-mask respirator with organic vapor cartridges if any risk of aerosol generation exists.
PPE Selection & Safety Check Workflow

The following workflow must be completed before any handling of the material commences.

PPE_Workflow cluster_prep Preparation & Assessment cluster_checks Pre-Operation Safety Checks cluster_go Execution start Review SDS for Compound and Reagents assess_risk Assess Risks: Toxicity, Irritation, Flammability start->assess_risk ppe_plan Determine Required PPE (Gloves, Goggles, Coat, etc.) assess_risk->ppe_plan check_hood Verify Fume Hood Certification & Airflow ppe_plan->check_hood inspect_ppe Inspect PPE for Damage (Gloves, Goggles, etc.) check_hood->inspect_ppe stop STOP WORK Address Deficiency check_hood->stop Fail locate_safety Locate Emergency Equipment (Eyewash, Shower, Extinguisher) inspect_ppe->locate_safety inspect_ppe->stop Fail don_ppe Don All Required PPE locate_safety->don_ppe proceed Proceed with Experiment don_ppe->proceed

Sources

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5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.